molecular formula C9H11NO2 B041495 2,6-Dimethyl-nicotinic acid methyl ester CAS No. 127067-18-9

2,6-Dimethyl-nicotinic acid methyl ester

Cat. No.: B041495
CAS No.: 127067-18-9
M. Wt: 165.19 g/mol
InChI Key: CCMDYJLHJDTZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-nicotinic acid methyl ester is a high-value chemical intermediate prized for its role in medicinal chemistry and heterocyclic compound synthesis. This ester derivative of a substituted nicotinic acid serves as a versatile building block for the preparation of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals. Its structure, featuring a methyl ester group and two methyl substituents on the pyridine ring, allows for selective functionalization, making it a key precursor in nucleophilic substitution reactions, hydrolysis to the corresponding acid, or as a scaffold for constructing fused ring systems.

Properties

IUPAC Name

methyl 2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMDYJLHJDTZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564551
Record name Methyl 2,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127067-18-9
Record name Methyl 2,6-dimethyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127067-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2,6-Dimethyl-nicotinic acid methyl ester, also known by its IUPAC name, methyl 2,6-dimethylpyridine-3-carboxylate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical and physical characteristics, experimental protocols, and potential biological significance.

Core Properties

This compound is a pyridine derivative with a methyl ester group at the 3-position and two methyl groups at the 2- and 6-positions. Its chemical structure is foundational to its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Data

Quantitative data for the physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available for closely related compounds, specific experimental values for the target compound are not widely published. The data presented here is a combination of available information and estimated values based on structurally similar molecules.

PropertyValueSource/Notes
IUPAC Name methyl 2,6-dimethylpyridine-3-carboxylate
CAS Number 127067-18-9[1]
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [1]
Melting Point Not availableData for the related diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is 72-74 °C.[2]
Boiling Point Not availableData for the related diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is 208 °C at 40 mmHg.[2]
Solubility Not available

Synthesis and Experimental Protocols

General Synthesis Protocol: Fischer Esterification

Objective: To synthesize methyl 2,6-dimethylpyridine-3-carboxylate from 2,6-dimethylnicotinic acid.

Materials:

  • 2,6-dimethylnicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylnicotinic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals would include singlets for the two methyl groups on the pyridine ring, a singlet for the methyl ester protons, and signals for the aromatic protons on the pyridine ring.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the methyl carbons, the aromatic carbons of the pyridine ring, the ester carbonyl carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks would include C-H stretching from the methyl and aromatic groups, a strong C=O stretching band for the ester, and C-N and C=C stretching vibrations from the pyridine ring.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound should be observed. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited, the broader class of nicotinic acid derivatives has been extensively studied. These compounds are known to exhibit a range of pharmacological effects, including anti-inflammatory and antibacterial activities.[3][4][5]

The biological activities of nicotinic acid and its derivatives are often mediated through the activation of specific cellular signaling pathways. For instance, nicotinic acid itself is a known agonist for the G-protein coupled receptor GPR109A, which is involved in lipid metabolism and immune responses. It is plausible that this compound, or its hydrolyzed active acid form, could interact with similar pathways.

Below is a generalized diagram illustrating a potential signaling pathway that could be modulated by nicotinic acid derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPR109A Receptor G_Protein Gi/o G-protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Anti-inflammatory Response) PKA->Downstream Ligand Nicotinic Acid Derivative Ligand->Receptor

Potential GPR109A-mediated signaling pathway for nicotinic acid derivatives.

This diagram illustrates the potential interaction of a nicotinic acid derivative with the GPR109A receptor, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent modulation of downstream cellular responses via Protein Kinase A.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

G cluster_analysis Analytical Characterization Start Starting Material: 2,6-Dimethylnicotinic Acid Synthesis Fischer Esterification (Methanol, H₂SO₄, Reflux) Start->Synthesis Workup Neutralization & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification Product Pure 2,6-Dimethyl-nicotinic Acid Methyl Ester Purification->Product NMR ¹H and ¹³C NMR Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

General workflow for the synthesis and analysis of the target compound.

This guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is required to fully elucidate its specific properties and biological activities.

References

An In-depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester (CAS Number: 127067-18-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-nicotinic acid methyl ester, with the CAS number 127067-18-9, is a substituted pyridine derivative. It serves as a valuable chemical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structural features, including a pyridine ring with methyl and methyl ester substitutions, make it a versatile building block for targeted chemical modifications. This guide provides a comprehensive overview of its chemical properties, plausible synthesis methods, potential biological activities, and relevant experimental protocols, drawing upon data from the target molecule and structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. Due to the limited availability of experimental data for this specific compound, some properties are based on data from the closely related compound, methyl 6-methylnicotinate.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 127067-18-9[1]
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [1]
IUPAC Name Methyl 2,6-dimethylpyridine-3-carboxylate
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis

Plausible Synthesis Protocol: Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of the corresponding carboxylic acid.

Reaction:

2,6-Dimethyl-nicotinic acid + Methanol ⇌ this compound + Water

Materials and Reagents:

  • 2,6-Dimethyl-nicotinic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,6-dimethyl-nicotinic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Reference)

Experimental spectroscopic data for this compound (CAS 127067-18-9) is not publicly available. The following data is for the structurally similar compound methyl 6-methylnicotinate (CAS 5470-70-2) and should be used for reference purposes only.[1]

Table 2: Reference ¹H NMR Data for Methyl 6-methylnicotinate (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.0s1HPyridine H
~8.1d1HPyridine H
~7.2d1HPyridine H
~3.9s3H-OCH₃
~2.6s3H-CH₃

Table 3: Reference IR and MS Data for Methyl 6-methylnicotinate

Spectroscopic TechniqueKey Peaks/Values
Infrared (IR) Spectroscopy C=O stretch (ester), C=N and C=C stretches (pyridine ring), C-O stretch (ester)
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z = 151

Biological Activity and Potential Applications

The biological profile of this compound is not extensively characterized. However, based on its structural similarity to other nicotinic acid derivatives, several potential activities can be hypothesized.

Antimicrobial Activity

One supplier reports that this compound exhibits antimicrobial activity.

Table 4: Reported Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 - 64 µg/mL
Escherichia coli32 - 64 µg/mL

Note: The primary research source for this data has not been identified.

Potential Vasodilatory and Anti-inflammatory Effects

Nicotinic acid (Niacin) and its derivatives are known to have significant pharmacological effects, including vasodilation and anti-inflammatory properties. These effects are primarily mediated through the G protein-coupled receptor 109A (GPR109A).[2][3][4][5][6] It is plausible that this compound, after potential hydrolysis to its corresponding carboxylic acid in vivo, could exhibit similar activities.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8][9][10][11]

Materials and Reagents:

  • Test compound (this compound)

  • Bacterial strains (S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strains to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates the potential mechanism of action for nicotinic acid derivatives via the GPR109A receptor, which could be relevant for this compound.

GPR109A_Signaling Hypothesized GPR109A Signaling Pathway for Nicotinic Acid Derivatives cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates Ligand Nicotinic Acid Derivative Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits Inflammation Anti-inflammatory Effects Gi->Inflammation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis

Caption: Hypothesized signaling cascade following the activation of the GPR109A receptor.

Experimental Workflow: Synthesis and Purification

The diagram below outlines a general workflow for the synthesis and purification of a nicotinic acid ester.

Synthesis_Workflow General Workflow for Synthesis and Purification Start Start Materials: 2,6-Dimethyl-nicotinic acid, Methanol, H₂SO₄ Reaction Esterification Reaction (Reflux) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Product Pure 2,6-Dimethyl-nicotinic acid methyl ester Analysis->Product MIC_Workflow Workflow for Broth Microdilution MIC Assay Prep_Compound Prepare Serial Dilutions of Test Compound Inoculation Inoculate 96-well Plates Prep_Compound->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Read Plates for Bacterial Growth Incubation->Reading Result Determine MIC Value Reading->Result

References

An In-depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethyl-nicotinic acid methyl ester, a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and discusses its potential biological activities based on its structural relation to nicotinic acid.

Core Compound Properties

This compound, also known as methyl 2,6-dimethyl-3-pyridinecarboxylate, is a derivative of nicotinic acid (Vitamin B3). Its chemical structure is characterized by a pyridine ring with methyl groups at positions 2 and 6, and a methyl ester group at position 3.

PropertyData
Molecular Weight 165.19 g/mol
Chemical Formula C₉H₁₁NO₂
CAS Number 127067-18-9
Appearance White to off-white solid
Primary Use Intermediate in medicinal chemistry and heterocyclic compound synthesis

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the esterification of 2,6-dimethyl-nicotinic acid. Below are detailed experimental protocols for common synthetic routes.

Protocol 1: Fischer Esterification of 2,6-Dimethyl-nicotinic Acid

This classic method involves the acid-catalyzed esterification of the parent carboxylic acid with methanol.

Materials:

  • 2,6-dimethyl-nicotinic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2,6-dimethyl-nicotinic acid in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 8-12 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis from 2-Methyl-5-ethylpyridine

This alternative route involves the oxidation of 2-methyl-5-ethylpyridine followed by in-situ esterification.

Materials:

  • 2-methyl-5-ethylpyridine

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Methanol (CH₃OH)

  • Ammonium hydroxide (NH₄OH)

  • Chloroform

Procedure:

  • React 5-ethyl-2-methylpyridine with sulfuric acid.

  • This mixture is then reacted with nitric acid at an elevated temperature to form 6-methylnicotinic acid.[1] A side reaction can lead to the formation of isocinchomeronic acid diester.[2]

  • The resulting 6-methylnicotinic acid is then esterified using methanol.[1]

  • The reaction mixture is neutralized with ammonium hydroxide.[1]

  • The product is extracted using chloroform.[1]

  • The chloroform is distilled off, followed by high vacuum distillation to obtain the final product.[1]

Analytical Methodologies

The purity and identity of this compound are typically assessed using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reliable method for monitoring reaction progress and assessing final product purity.

  • Column: A reverse-phase C18 column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., acetic acid) can be used for optimal separation.

  • Detection: UV detection at a wavelength around 263 nm is appropriate for the pyridine ring system.

  • Internal Standard: For quantitative analysis, a structurally similar compound like 6-methyl nicotinic acid can be used as an internal standard.[3][4]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural confirmation. Expected ¹H NMR signals would include singlets for the two methyl groups on the pyridine ring, a singlet for the methyl ester protons, and signals for the aromatic protons on the pyridine ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its activity can be inferred from its structural similarity to other nicotinic acid esters.[5] These esters often act as prodrugs, being hydrolyzed in the body to nicotinic acid.[5]

The primary mechanism of action for nicotinic acid involves the activation of the G protein-coupled receptor GPR109A (also known as HCAR2).[5] This receptor is expressed in adipocytes and immune cells.[5] The activation of GPR109A in adipocytes leads to an inhibition of lipolysis, which contributes to the hypolipidemic effects of nicotinic acid.[5] In skin cells, GPR109A activation mediates the release of prostaglandin D2 (PGD2), causing vasodilation, which is perceived as skin flushing.[5]

Derivatives of nicotinic acid have also been investigated for their anti-inflammatory and antimicrobial properties.[2][6]

Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound cluster_0 Fischer Esterification 2,6-Dimethyl-nicotinic Acid 2,6-Dimethyl-nicotinic Acid Reflux Reflux 2,6-Dimethyl-nicotinic Acid->Reflux Reacts with Methanol + H2SO4 Methanol + H2SO4 Methanol + H2SO4->Reflux Workup Workup Reflux->Workup After reaction completion Purification Purification Workup->Purification Crude product to Final Product 2,6-Dimethyl-nicotinic Acid Methyl Ester Purification->Final Product

Caption: A flowchart of the Fischer esterification synthesis route.

General Signaling Pathway of Nicotinic Acid Esters

G General Signaling Pathway of Nicotinic Acid Esters Nicotinic Acid Ester (Prodrug) Nicotinic Acid Ester (Prodrug) Hydrolysis Hydrolysis Nicotinic Acid Ester (Prodrug)->Hydrolysis In vivo Nicotinic Acid (Active Drug) Nicotinic Acid (Active Drug) Hydrolysis->Nicotinic Acid (Active Drug) GPR109A Receptor GPR109A Receptor Nicotinic Acid (Active Drug)->GPR109A Receptor Binds to Inhibition of Lipolysis Inhibition of Lipolysis GPR109A Receptor->Inhibition of Lipolysis In Adipocytes PGD2 Release PGD2 Release GPR109A Receptor->PGD2 Release In Skin Cells Hypolipidemic Effect Hypolipidemic Effect Inhibition of Lipolysis->Hypolipidemic Effect Vasodilation (Flushing) Vasodilation (Flushing) PGD2 Release->Vasodilation (Flushing)

Caption: The activation pathway of the GPR109A receptor by nicotinic acid.

References

An In-depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethyl-nicotinic acid methyl ester, a pyridine derivative of significant interest in medicinal chemistry and drug development. The document details its chemical structure, summarizes key quantitative data, and presents detailed experimental protocols for its synthesis. Furthermore, this guide visualizes the synthetic pathways, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Properties

This compound, also known as methyl 2,6-dimethyl-3-pyridinecarboxylate, is a substituted pyridine derivative. Its structure features a pyridine ring with methyl groups at positions 2 and 6, and a methyl ester group at position 3. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Molecular Formula: C₉H₁₁NO₂

Molecular Weight: 165.19 g/mol

IUPAC Name: Methyl 2,6-dimethylpyridine-3-carboxylate

Below is a diagram of the chemical structure:

Figure 1: Chemical Structure

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 2,6-lutidine. A common route involves the oxidation of the methyl groups to carboxylic acids, followed by esterification.

Synthesis Route Overview

A plausible synthetic pathway is outlined below. This multi-step process begins with the oxidation of 2,6-lutidine to form 2,6-pyridinedicarboxylic acid. This intermediate is then esterified to produce the dimethyl ester, which can be further processed to yield the target molecule.

synthesis_overview start 2,6-Lutidine intermediate1 2,6-Pyridinedicarboxylic Acid start->intermediate1 Oxidation intermediate2 Dimethyl 2,6-pyridinedicarboxylate intermediate1->intermediate2 Esterification product This compound intermediate2->product Selective Reaction

Figure 2: Synthetic Pathway Overview
Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

This procedure involves the oxidation of 2,6-lutidine using a strong oxidizing agent such as potassium permanganate.

  • Materials:

    • 2,6-Lutidine

    • Potassium permanganate (KMnO₄)

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a suitable reaction vessel, dissolve 2,6-lutidine in water.

    • Heat the solution to approximately 80°C.

    • Slowly add potassium permanganate to the heated solution in portions, maintaining the temperature between 75-80°C with stirring. The reaction is exothermic and addition should be controlled to avoid overheating.

    • After the addition is complete, continue stirring at the same temperature for about 35 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and adjust the pH to approximately 3 with 2M hydrochloric acid.

    • Cool the reaction mixture to 20°C to precipitate the 2,6-pyridinedicarboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Esterification of 2,6-Pyridinedicarboxylic Acid to Dimethyl 2,6-pyridinedicarboxylate

This step converts the dicarboxylic acid to its corresponding dimethyl ester.

  • Materials:

    • 2,6-Pyridinedicarboxylic acid

    • Methanol (MeOH)

    • Concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • Suspend the 2,6-pyridinedicarboxylic acid in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 2,6-pyridinedicarboxylate.

    • The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound (Conceptual)

Alternative Direct Esterification of 2,6-Dimethylnicotinic Acid

This protocol describes the direct esterification of 2,6-dimethylnicotinic acid.

  • Materials:

    • 2,6-Dimethylnicotinic acid

    • Methanol (MeOH)

    • Concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • Suspend 2,6-dimethylnicotinic acid in an excess of methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

    • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the reported yields for analogous synthesis steps. It is important to note that the yield for the direct synthesis of this compound will be dependent on the specific conditions and starting materials used.

Reaction StepStarting MaterialProductReagents/ConditionsReported Yield
Oxidation2,6-Lutidine2,6-Pyridinedicarboxylic acidKMnO₄, H₂O, 80°CHigh
Esterification (analogous)6-Methylnicotinic acidMethyl 6-methylnicotinateMeOH, H₂SO₄, Reflux~75%
Esterification of Dicarboxylic Acid (analogous)2,6-Pyridinedicarboxylic acidDimethyl 2,6-pyridinedicarboxylateMeOH, H₂SO₄, RefluxGood

Biological Activity and Signaling Pathways

This compound is recognized as a valuable intermediate in the synthesis of pharmacologically active compounds.[1] While specific and detailed signaling pathways for this exact molecule are not extensively documented in publicly available literature, its structural similarity to other nicotinic acid derivatives suggests potential biological activities.

Nicotinic acid and its derivatives are known to interact with various biological targets. For instance, they can act as modulators of nicotinic acetylcholine receptors (nAChRs) and may influence inflammatory pathways by inhibiting signaling cascades such as NF-κB.[1] The mechanism of action can involve binding to the active sites of enzymes, thereby inhibiting their catalytic activity, or interacting with cellular receptors to modulate signal transduction.[1]

A hypothetical signaling pathway based on the known activities of nicotinic acid derivatives is presented below. This diagram illustrates a potential mechanism where the compound could modulate cellular responses through receptor interaction and downstream signaling.

signaling_pathway ligand 2,6-Dimethyl-nicotinic Acid Methyl Ester receptor Cellular Receptor (e.g., nAChR) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates downstream_kinase Downstream Kinase (e.g., NF-κB pathway) second_messenger->downstream_kinase Activates cellular_response Cellular Response (e.g., Modulation of Inflammation) downstream_kinase->cellular_response Leads to

Figure 3: Hypothetical Signaling Pathway

Conclusion

This compound is a key chemical intermediate with significant potential in the development of new pharmaceuticals. This guide has provided a detailed overview of its structure and a comprehensive look at its synthesis, including detailed experimental protocols for key transformations. While the specific biological mechanisms of this compound are still an area for further research, its structural relationship to other bioactive nicotinic acid derivatives suggests a promising future in drug discovery. The information presented herein serves as a foundational resource for scientists and researchers working in this exciting field.

References

An In-depth Technical Guide to Methyl 2,6-dimethylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2,6-dimethylpyridine-3-carboxylate, also known by its IUPAC name, methyl 2,6-dimethylnicotinate. This pyridine derivative is a significant building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and discusses its known and potential applications in drug discovery and development.

Chemical Identity and Properties

Methyl 2,6-dimethylpyridine-3-carboxylate is a substituted pyridine compound with a methyl ester functional group. Its chemical structure and key properties are summarized below.

PropertyValueReference
IUPAC Name methyl 6-methylpyridine-3-carboxylate[1]
Synonyms Methyl 2,6-dimethylnicotinate, 6-Methylnicotinic acid methyl ester[2]
CAS Number 5470-70-2[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Brown Solid[3]

Synthesis of Methyl 2,6-dimethylpyridine-3-carboxylate

The primary route for the synthesis of methyl 2,6-dimethylpyridine-3-carboxylate is through the Fischer esterification of 6-methylnicotinic acid.[4] This method involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[5][6]

Experimental Protocol: Fischer Esterification

This protocol is based on a reported synthesis with a 75% yield.[6]

Materials:

  • 6-methylnicotinic acid (1.0 eq)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methylnicotinic acid in methanol, slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 17 hours.[6]

  • Monitor the reaction progress using an appropriate method (e.g., thin-layer chromatography).

  • Upon completion, concentrate the mixture to dryness under reduced pressure.[6]

  • Carefully adjust the pH of the residue to 7 using an ice-cold saturated aqueous solution of NaHCO₃.[6]

  • Extract the aqueous layer with ethyl acetate (3x).[6]

  • Combine the organic layers and wash with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate as a brown solid.[3][6]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product Reactant1 6-Methylnicotinic Acid Reflux Reflux (17h) Reactant1->Reflux Reactant2 Methanol Reactant2->Reflux Catalyst H₂SO₄ Catalyst->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Cooling Extraction Extraction (EtOAc) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Product Methyl 2,6-dimethylpyridine-3-carboxylate Concentration->Product

Synthesis workflow for methyl 2,6-dimethylpyridine-3-carboxylate.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR data has been reported for methyl 6-methylnicotinate in CDCl₃.[6]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.06s-1HH-2 (Pyridine ring)
8.13dd2, 81HH-4 (Pyridine ring)
7.20d81HH-5 (Pyridine ring)
3.89s-3H-OCH₃ (Ester methyl)
2.58s-3H-CH₃ (Pyridine methyl)
Experimental Protocol for Spectroscopic Analysis

Sample Preparation for NMR:

  • Weigh approximately 10-20 mg of the sample for ¹H NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is completely dissolved before transferring it to an NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard pulse program.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Applications in Drug Discovery and Development

Methyl 2,6-dimethylpyridine-3-carboxylate serves as a valuable intermediate in the synthesis of various biologically active molecules.

Pharmaceutical Intermediate

This compound is a key precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system (CNS) disorders.[3][4] It is also used in the development of D-aspartate oxidase and D-amino acid oxidase inhibitors.[3]

Potential Biological Activities

As a derivative of nicotinic acid (niacin), methyl 2,6-dimethylnicotinate is expected to exhibit similar biological activities after in vivo hydrolysis to the parent compound.[7] These activities include:

  • Vasodilatory Effects: Nicotinic acid is known to cause cutaneous vasodilation, or flushing, which is mediated by the G protein-coupled receptor GPR109A.[7]

  • Antimicrobial Properties: Some studies on analogous compounds suggest potential antimicrobial activity.

Agrochemicals

Methyl 2,6-dimethylpyridine-3-carboxylate and its derivatives are also utilized in the formulation of agrochemicals.

Logical Relationship Diagram

Logical_Relationships cluster_compound Core Compound cluster_synthesis Synthesis cluster_properties Properties cluster_applications Applications Compound Methyl 2,6-dimethylpyridine-3-carboxylate Chemical Chemical Properties (Formula, MW, etc.) Compound->Chemical Spectroscopic Spectroscopic Data (NMR, IR, MS) Compound->Spectroscopic Pharma Pharmaceutical Intermediate (CNS Disorders) Compound->Pharma Agro Agrochemical Intermediate Compound->Agro Bioactivity Potential Biological Activity (Vasodilation, Antimicrobial) Compound->Bioactivity Precursor 6-Methylnicotinic Acid Reaction Fischer Esterification Precursor->Reaction Reaction->Compound

Key relationships of the target compound.

References

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,6-dimethyl-nicotinic acid methyl ester, alongside detailed experimental protocols for solubility determination. Due to a scarcity of direct quantitative solubility data in publicly available literature, this guide also furnishes information on a structurally similar compound and outlines general methodologies for researchers to determine solubility in their own laboratories. Furthermore, a relevant signaling pathway is detailed and visualized to provide a broader context for the potential biological activity of nicotinic acid derivatives.

Solubility Data

For comparative purposes, the table below presents the calculated solubility of a structural isomer, 2,5-dimethyl-3-pyridinecarboxylic acid methyl ester. This data can serve as an estimation but should be experimentally verified for this compound.

CompoundSolventTemperature (°C)Solubility (g/L)Data Type
2,5-Dimethyl-3-pyridinecarboxylic acid methyl esterWater258.8Calculated

Table 1: Calculated Solubility of a Structural Isomer.[2]

Given the limited data, experimental determination of the solubility of this compound is crucial for research and development purposes.

Experimental Protocols for Solubility Determination

A general experimental protocol for determining the solubility of an organic compound, such as this compound, involves the following steps. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected Solvent(s) (e.g., water, ethanol, methanol, acetone, etc.)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid is necessary to ensure that saturation is reached.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. Continuous agitation is required to facilitate the dissolution process.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the solvent.

    • Analyze the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Add excess solute to solvent B Equilibrate at constant temperature with agitation A->B 24-48 hours C Allow undissolved solid to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

A general workflow for determining the solubility of a compound.

Relevant Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Signaling

While no signaling pathways have been specifically elucidated for this compound, as a derivative of nicotinic acid, its biological effects could potentially be mediated through the nicotinic acetylcholine receptors (nAChRs).[1] Nicotinic acid itself is known to interact with G protein-coupled receptors, but its structural analogs can exhibit a broader range of pharmacological activities. The nAChRs are ligand-gated ion channels that are activated by acetylcholine and nicotine.[3] Their activation leads to the influx of cations, primarily Na⁺ and Ca²⁺, which in turn triggers various downstream signaling cascades.

The diagram below outlines a simplified representation of the nAChR signaling pathway, which is involved in numerous physiological processes, including neurotransmission and inflammation.[4][5][6][7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR PLC PLC nAChR->PLC AC AC nAChR->AC Ca_ion Ca²⁺ Influx nAChR->Ca_ion Ion Channel Opening IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP PKC PKC Ca_ion->PKC CaM CaM Ca_ion->CaM DAG->PKC Downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) PKC->Downstream PKA PKA cAMP->PKA PKA->Downstream CaMK CaMK CaM->CaMK CaMK->Downstream Ligand Ligand (e.g., Nicotinic Acid Derivative) Ligand->nAChR

A simplified diagram of the nicotinic acetylcholine receptor (nAChR) signaling pathway.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The information provided should be supplemented with further research and experimental validation.

References

An In-depth Technical Guide on the Potential Biological Activities of 2,6-Dimethyl-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 2,6-Dimethyl-nicotinic acid methyl ester is limited in publicly available literature. This guide provides an analysis of its potential activities based on its structural similarity to other well-researched nicotinic acid derivatives, particularly methyl nicotinate. The information presented herein is intended for research and development purposes and should be validated through direct experimentation.

Introduction

This compound is a pyridine-based chemical intermediate, primarily recognized for its role in the synthesis of more complex pharmaceutical compounds.[1] Its structural resemblance to nicotinic acid (niacin) and its esters suggests that it may possess similar pharmacological properties. This technical guide consolidates the available information on its established role in chemical synthesis and explores its potential biological activities, drawing inferences from closely related analogs. The primary hypothesized activities include vasodilation and anti-inflammatory effects, likely mediated through pathways common to other nicotinic acid derivatives.

Role in Pharmaceutical Synthesis

This compound serves as a versatile building block in medicinal chemistry.[1] Its primary documented application is as an intermediate in the synthesis of 2,6-Dimethyl-3-pyridinecarboxylic acid, a compound that has been investigated for its own pharmacological properties.[1] The structure of this compound allows for various chemical modifications, making it a valuable precursor for creating a library of novel compounds with potential therapeutic applications.[1]

Potential Biological Activities (Inferred)

Based on the activities of structurally similar compounds like methyl nicotinate, this compound is hypothesized to exhibit vasodilatory and anti-inflammatory properties.

Vasodilatory Effects

Topical application of methyl nicotinate, a closely related compound, is known to induce cutaneous vasodilation, leading to localized erythema (redness) and increased blood flow.[2][3] This effect is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), from skin cells.[2][4][5] Studies have shown that the vasodilation induced by methyl nicotinate can be significantly reduced by inhibitors of prostaglandin synthesis, such as nonsteroidal anti-inflammatory drugs (NSAIDs).[2][6] Local sensory nerves may also play a partial role in this response.[2] It is plausible that this compound could induce similar effects, making it a candidate for applications aimed at enhancing local circulation.[1]

Anti-inflammatory Effects

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties in various experimental models.[7][8][9][10] These effects are associated with the modulation of pro-inflammatory signaling pathways. For instance, certain nicotinic acid derivatives have been shown to inhibit the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][11] Furthermore, some derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process.[7][9]

In human monocytes, nicotinic acid has been shown to reduce the secretion of TNF-α, IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1) in response to inflammatory stimuli.[12] In adipocytes, it can suppress the expression of inflammatory chemokines while upregulating the anti-inflammatory adipokine, adiponectin.[13] Given these findings, this compound may also possess anti-inflammatory potential, warranting investigation for use in inflammatory conditions.

Potential Mechanism of Action (Inferred)

The biological effects of nicotinic acid and its derivatives are largely mediated through the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2).[4][14] This receptor is expressed in various cell types, including adipocytes and immune cells like macrophages.[4][14]

Upon binding of a ligand like nicotinic acid, the GPR109A receptor, which is coupled to an inhibitory G-protein (Gi), inhibits adenylyl cyclase.[15] This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[16] In adipocytes, this cascade results in the inhibition of lipolysis.[14] In immune cells, such as dermal dendritic cells or macrophages, activation of GPR109A leads to the mobilization of arachidonic acid and its subsequent conversion to vasodilatory prostaglandins (PGD2 and PGE2), which is the mechanism behind the characteristic flushing effect.[4] This signaling pathway is considered the most likely mechanism of action for the potential vasodilatory and anti-inflammatory effects of this compound.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Nicotinic Acid Derivative (e.g., this compound) GPR109A GPR109A Receptor Ligand->GPR109A Binds G_protein Gi Protein (α, β, γ subunits) GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits AA Arachidonic Acid Release G_protein->AA Stimulates Inflammation ↓ Pro-inflammatory Cytokines G_protein->Inflammation Modulates ATP ATP PKA Protein Kinase A (PKA) cAMP cAMP ATP->cAMP Converts cAMP->PKA Activates Lipolysis ↓ Lipolysis (in Adipocytes) PKA->Lipolysis PGs Prostaglandins (PGD2, PGE2) AA->PGs COX enzymes Vasodilation Vasodilation (Flushing) PGs->Vasodilation

Caption: Inferred GPR109A signaling pathway for nicotinic acid derivatives.

Quantitative Data Summary

Direct quantitative data for this compound is not available. The following table summarizes data for other nicotinic acid derivatives to provide a contextual framework for the potential potency of this class of compounds.

Compound ClassAssay TypeTarget/Cell LineMeasured ActivityReference
Nicotinic Acid DerivativesNitrite Inhibition (in vitro)RAW 264.7 MacrophagesMTT results: 86.109 ± 0.51 to 119.084 ± 0.09[7]
Nicotinic Acid DerivativesCytokine Inhibition (in vitro)LPS/INF-γ stimulated RAW 264.7 cellsComparable inhibition of TNF-α, IL-6, iNOS, and COX-2 to ibuprofen[7]
Nicotinic AcidChemokine Inhibition (in vitro)TNF-α treated 3T3-L1 adipocytesAttenuated expression of fractalkine (40%), MCP-1 (50%), and RANTES (68%) at 10⁻³ M[13]
Nicotinic AcidCytokine Inhibition (in vitro)LPS stimulated human monocytesReduced secretion of TNF-α (49.2%), IL-6 (56.2%), and MCP-1 (43.2%)[12]
Methyl NicotinateAnalgesic Activity (in vivo)Acetic acid-induced writhing in miceSignificant reduction in writhes at 5 and 10 mg/kg (oral)[17][18]

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to evaluate the potential biological activities of this compound.

Protocol for In Vivo Topical Vasodilation Assay

This protocol is adapted from studies using methyl nicotinate to assess cutaneous blood flow.[2][19][20]

  • Animal Model: Healthy, male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Test Compound Preparation: Prepare solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100 mM) in a suitable vehicle (e.g., ethanol:propylene glycol:water, 70:20:10). A vehicle-only solution will serve as the negative control.

  • Procedure: a. Anesthetize the rat (e.g., with isoflurane). b. Shave a small area on the dorsal side of the animal. c. Apply a filter paper disc (6 mm diameter) saturated with the test or control solution to the shaved skin. d. Measure cutaneous blood flow using a Laser Doppler Perfusion Imaging (LDPI) system at baseline (before application) and at specified time points post-application (e.g., 5, 15, 30, 60, 120 minutes).[20]

  • Data Analysis: Express the change in blood flow as a percentage increase from baseline. Compare the responses between different concentrations of the test compound and the vehicle control using appropriate statistical tests (e.g., ANOVA).

Vasodilation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis node_prep_compound Prepare Test Compound Solutions & Vehicle Control node_apply Apply Saturated Disc to Skin node_prep_compound->node_apply node_animal_prep Anesthetize & Shave Dorsal Skin of Rat node_baseline Measure Baseline Blood Flow (LDPI) node_animal_prep->node_baseline node_baseline->node_apply node_measure Measure Blood Flow at Time Points (5-120 min) node_apply->node_measure node_calc Calculate % Change from Baseline node_measure->node_calc node_stat Statistical Comparison (ANOVA) node_calc->node_stat

Caption: Experimental workflow for in vivo topical vasodilation assay.

Protocol for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[21][22][23]

  • Animal Model: Male Wistar rats (180-220g).

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Control (Vehicle)

    • Group 2: Standard drug (e.g., Indomethacin, 5 mg/kg, i.p.)

    • Groups 3-5: Test compound (this compound) at different doses (e.g., 25, 50, 100 mg/kg, p.o. or i.p.).

  • Procedure: a. Administer the test compound or standard drug to the respective groups. Administer the vehicle to the control group. b. After 30 minutes (for i.p.) or 60 minutes (for p.o.) administration, induce inflammation by injecting 100 µl of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[22][24] c. Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.[22]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anti_Inflammatory_Workflow node_group Group Animals (Control, Standard, Test Compound) node_admin Administer Drugs/Vehicle (p.o. or i.p.) node_group->node_admin node_induce Induce Edema: Inject Carrageenan (1%) into Hind Paw node_admin->node_induce Wait 30-60 min node_measure_t Measure Paw Volume at 1, 2, 3, 4h node_induce->node_measure_t node_measure0 Measure Initial Paw Volume (0h) node_calc Calculate Edema Volume & % Inhibition node_measure_t->node_calc node_analyze Analyze Results node_calc->node_analyze

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

While this compound is primarily known as a synthetic intermediate, its structural relationship to methyl nicotinate and other nicotinic acid derivatives strongly suggests a potential for biological activity. The most promising inferred activities are vasodilation and anti-inflammation, likely mediated through the GPR109A receptor and subsequent prostaglandin release. The quantitative data from related compounds indicate that these effects can be significant. To confirm these hypotheses, direct experimental investigation using established protocols, such as those detailed in this guide, is essential. Such studies will be crucial in determining if this compound has a therapeutic potential beyond its current role as a chemical precursor.

References

An In-depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-nicotinic acid methyl ester, a pyridine derivative, is a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, potential biological activities, and mechanisms of action, with a focus on its applications in drug discovery and development. While specific quantitative data for this ester is limited in publicly available literature, this guide draws upon data from structurally related compounds, such as methyl nicotinate and other nicotinic acid derivatives, to provide a thorough understanding of its potential pharmacological profile. This document includes detailed experimental protocols, structured data tables for comparative analysis, and visual diagrams of key signaling pathways and experimental workflows to support further research and development.

Introduction

This compound is a chemical intermediate with significant potential in the synthesis of novel pharmaceutical agents.[1] Its pyridine core is a common scaffold in many biologically active molecules. The presence of the methyl ester and two methyl groups on the pyridine ring offers opportunities for further chemical modification, making it a valuable precursor for creating diverse compound libraries for drug screening.[1] Research into nicotinic acid and its derivatives has revealed a range of biological activities, including vasodilation, anti-inflammatory effects, and antimicrobial properties.[2][3] This guide explores the existing knowledge on this compound and its analogs to highlight its potential in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of 2,6-dimethyl-nicotinic acid. Several methods can be employed for this transformation, with the choice of method depending on the desired scale and purity.

General Synthesis Workflow

The synthesis generally follows a straightforward pathway involving the creation of the substituted nicotinic acid followed by esterification.

A Starting Materials (e.g., 2,6-Lutidine) B Oxidation A->B C 2,6-Dimethyl-nicotinic Acid B->C D Esterification (Methanol, Acid Catalyst) C->D E This compound D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Characterization (NMR, MS, IR) F->G

Figure 1: General synthesis workflow for this compound.
Experimental Protocol: Deuteration of 2,6-Dimethyl-nicotinic Acid

Objective: To deuterate the methyl groups of 2,6-dimethylnicotinic acid.

Materials:

  • 2,6-dimethylnicotinic acid

  • 1% NaOD/D₂O solution

Procedure:

  • Dissolve 2,6-dimethylnicotinic acid in a 1% solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O).

  • Heat the mixture. The exact temperature and reaction time will need to be optimized but heating is essential for the H-D exchange reaction to occur on the methyl groups.

  • Monitor the reaction progress using techniques like NMR spectroscopy to determine the extent of deuteration.

  • Upon completion, neutralize the reaction mixture and extract the deuterated product.

  • Purify the product using standard techniques such as recrystallization or chromatography.[4]

Biological Activities and Potential Applications

While extensive biological data for this compound is not available, its structural similarity to other nicotinic acid derivatives allows for informed hypotheses about its potential therapeutic applications.

Antimicrobial Activity

Some research indicates that derivatives of nicotinic acid exhibit antimicrobial properties. One source has reported minimum inhibitory concentration (MIC) values for this compound against common bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 - 64 µg/mL[1]
Escherichia coli32 - 64 µg/mL[1]
Vasodilation

Nicotinic acid and its esters are well-known for their vasodilatory effects, which are primarily mediated by the release of prostaglandin D2 (PGD2).[5][6] This action is initiated by the binding of nicotinic acid to the G protein-coupled receptor GPR109A on Langerhans cells in the skin.[7][8]

The binding of nicotinic acid to its receptor triggers a cascade of intracellular events leading to the synthesis and release of prostaglandins, which then act on vascular smooth muscle to cause vasodilation.

cluster_0 Langerhans Cell cluster_1 Vascular Smooth Muscle Cell Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds to Arachidonic Acid Arachidonic Acid GPR109A->Arachidonic Acid Activates release of COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Converted by PGD2 PGD2 COX-1/COX-2->PGD2 Produces DP1 Receptor DP1 Receptor PGD2->DP1 Receptor Binds to Vasodilation Vasodilation DP1 Receptor->Vasodilation Induces

Figure 2: Signaling pathway of nicotinic acid-induced vasodilation.[7][8]

The vasodilatory properties of nicotinic acid derivatives can be assessed using isolated blood vessel preparations.

Objective: To evaluate the vasodilatory effect of a test compound on pre-constricted arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat aorta)

  • Krebs-Henseleit solution

  • Phenylephrine (or other vasoconstrictor)

  • Test compound (e.g., this compound)

  • Organ bath system with force-displacement transducer

Procedure:

  • Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor like phenylephrine.

  • Once a stable plateau is reached, add the test compound in a cumulative manner to the organ bath.

  • Record the relaxation response as a percentage of the pre-contraction.

  • Construct a concentration-response curve to determine the potency (e.g., EC₅₀) of the test compound.[9]

A Isolate Arterial Rings B Mount in Organ Bath A->B C Equilibrate B->C D Induce Contraction (e.g., Phenylephrine) C->D E Add Test Compound (Cumulative Concentrations) D->E F Record Relaxation E->F G Data Analysis (Concentration-Response Curve) F->G

Figure 3: Experimental workflow for an in vitro vasodilation assay.
Anti-inflammatory Activity

Derivatives of nicotinic acid have been investigated for their anti-inflammatory properties, with some studies suggesting an interaction with the cyclooxygenase (COX) enzymes.[2][10]

Table 2: In Vitro COX Inhibitory Activity of Representative Nicotinic Acid Derivatives (for illustrative purposes)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference)14.20.4233.8[11]
Diclofenac (Reference)9.25.11.8[11]
Compound VIIa*19.50.2967.24[11]

*Note: Compound VIIa is 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, a novel synthesized compound, not a direct derivative of this compound, but serves to illustrate the potential for COX-2 inhibition within related structural classes. Data for this compound is not available.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. While direct biological data is limited, the known activities of related nicotinic acid derivatives suggest its potential as a precursor for compounds with antimicrobial, vasodilatory, and anti-inflammatory properties. The provided experimental protocols and signaling pathway diagrams offer a framework for future research to fully elucidate the medicinal chemistry potential of this compound and its derivatives. Further investigation is warranted to synthesize and screen a library of compounds derived from this compound to identify novel drug candidates.

References

The Discovery and Enduring Legacy of Nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, also known as niacin or vitamin B3, has a rich and multifaceted history, evolving from a simple organic compound to a crucial vitamin and a therapeutic agent. This technical guide provides an in-depth exploration of the discovery, history, and scientific development of nicotinic acid and its derivatives. It covers the pivotal moments from its initial synthesis to its role in combating the devastating disease of pellagra and its later emergence as a potent lipid-modifying drug. This document details key experimental protocols, summarizes significant quantitative data from clinical and preclinical studies, and illustrates the intricate signaling pathways through which nicotinic acid derivatives exert their effects. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a thorough understanding of the scientific journey and the therapeutic potential of this remarkable class of molecules.

A Historical Odyssey: From Chemical Curiosity to Vital Nutrient

The story of nicotinic acid begins in the mid-19th century, long before its biological significance was understood.

  • 1867: The First Synthesis. Nicotinic acid was first synthesized by the Austrian chemist Hugo Weidel through the oxidation of nicotine, a component of tobacco.[1] At the time, it was merely a chemical novelty with no known application.

  • Early 20th Century: The Pellagra Enigma. Pellagra, a debilitating disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 1900s, particularly in the southern United States where corn was a dietary staple.[2][3][4] The cause of this "four D's" disease was a mystery, with theories ranging from an infectious agent to a genetic predisposition.[4]

  • 1912-1915: The Vitamin Connection. Polish-American biochemist Casimir Funk, while researching the cause of beriberi, isolated a substance from rice polishings that he believed could cure the disease.[1] Although he was mistaken about its effect on beriberi, he had isolated nicotinic acid and astutely proposed that it might have nutritional value.[1] Around the same time, the Austrian-American physician Joseph Goldberger conducted a series of experiments, including studies on prisoners in a Mississippi jail, and demonstrated that pellagra was caused by a dietary deficiency.[1][3] He identified a "pellagra-preventive" or "P-P factor" found in meat and milk that was absent in the corn-based diets of pellagra sufferers.[1]

  • 1937: The "P-P Factor" Identified. The crucial link was made in 1937 by American biochemist Conrad Elvehjem at the University of Wisconsin.[1][2][5][6] He isolated nicotinic acid from liver extracts and demonstrated that it could cure "black tongue," a canine disease analogous to pellagra.[1][5] Subsequent clinical trials by Tom Douglas Spies, Marion Blankenhorn, and Clark Cooper confirmed that nicotinic acid was indeed the "P-P factor" and could effectively cure pellagra in humans.[7][8] Following this discovery, the fortification of grain products with nicotinic acid became widespread, leading to the near-eradication of pellagra in many parts of the world.[1][8]

The Second Act: Nicotinic Acid as a Dyslipidemia Treatment

Decades after its role as a vitamin was established, nicotinic acid revealed a new therapeutic dimension.

  • 1955: A Serendipitous Discovery. Canadian pathologist Rudolf Altschul and his colleagues made the groundbreaking observation that high doses of nicotinic acid could significantly lower cholesterol levels in humans.[9] This marked the dawn of nicotinic acid's use as the first-ever lipid-lowering drug, predating the introduction of statins by several decades.[7]

  • Mechanism of Action: Unraveling the Molecular Pathways. For many years, the precise mechanism by which nicotinic acid exerted its lipid-modifying effects remained elusive. The discovery of the G protein-coupled receptor 109A (GPR109A), also known as HM74A or the nicotinic acid receptor, in the early 2000s was a major breakthrough.[10][11] It was found that nicotinic acid binds to GPR109A on the surface of adipocytes, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase.[10] This cascade of events ultimately inhibits the release of free fatty acids from adipose tissue, a key substrate for the liver's production of triglycerides and very-low-density lipoprotein (VLDL).[11]

Quantitative Insights: The Impact of Nicotinic Acid on Lipid Profiles

Numerous clinical trials have investigated the efficacy of nicotinic acid in modulating lipid levels. The following tables summarize key quantitative data from these studies.

ParameterBaseline (Mean ± SD)Post-Treatment (Mean ± SD)Percentage ChangeSignificance (P-value)Study PopulationDurationReference
Total Cholesterol (mg/dl) 213 ± 3.02149 ± 3.86-29.9%<0.05Non-diabetic rats42 days[12]
Total Cholesterol (mg/dl) 217 ± 3.33161 ± 1.63-25.8%<0.05Diabetic rats42 days[12]
HDL-Cholesterol (mg/dl) 29.4 ± 1.557.5 ± 1.36+95.6%<0.05Non-diabetic rats42 days[12]
HDL-Cholesterol (mg/dl) 21.6 ± 2.756.5 ± 1.9+161.6%<0.05Diabetic rats42 days[12]
LDL-Cholesterol (mg/dl) 135 ± 1.867 ± 5.2-50.4%<0.05Non-diabetic rats42 days[12]
LDL-Cholesterol (mg/dl) 147 ± 5.7278 ± 4.02-46.8%<0.05Diabetic rats42 days[12]
Triglycerides (mg/dl) 225 ± 1.9131 ± 1.62-41.8%<0.05Non-diabetic rats42 days[12]
Triglycerides (mg/dl) 229 ± 5.6128 ± 1.95-44.1%<0.05Diabetic rats42 days[12]
Total Lipids (mg/dl) 982 ± 22.7449 ± 34-54.3%<0.05Non-diabetic rats42 days[12]
Total Lipids (mg/dl) 997 ± 10.4548 ± 48.4-45.0%<0.05Diabetic rats42 days[12]

Table 1: Effects of Nicotinic Acid on Serum Lipid Profile in Animal Models. This table presents data from a study on diabetic and non-diabetic rats, demonstrating the significant impact of nicotinic acid treatment on various lipid parameters over a 42-day period.

EndpointRelative Odds Reduction (95% CI)Significance
Major Coronary Events 25% (13%, 35%)Significant
Stroke 26% (8%, 41%)Significant
Any Cardiovascular Events 27% (15%, 37%)Significant

Table 2: Meta-Analysis of Nicotinic Acid on Cardiovascular Events. This table summarizes the findings of a meta-analysis of 11 randomized controlled trials, showing a significant reduction in major cardiovascular events with nicotinic acid therapy. The analysis included 2,682 patients in the active group and 3,934 in the control group.

Experimental Protocols: A Guide to Synthesis and Analysis

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of nicotinic acid and its derivatives.

Synthesis of Nicotinic Acid from Nicotine

This protocol is based on the classical oxidation method.

Materials:

  • Nicotine

  • Concentrated Nitric Acid (c.p., sp. gr. 1.42)

  • Disodium Phosphate (Na₂HPO₄·12H₂O)

  • Distilled Water

  • 95% Ethanol

  • Animal Charcoal (optional)

  • Round-bottom flask (5-L)

  • Steam bath

  • Evaporating dish

  • Beaker (1.5-L, 3-L)

  • Büchner funnel (15-cm)

  • Ice bath

Procedure:

  • In a 5-L round-bottom flask, place 4 kg (2816 cc.) of concentrated nitric acid.

  • Carefully add 210 g of nicotine in 25-cc. portions, ensuring the flask is shaken after each addition to maintain a homogeneous solution and prevent localized heating.

  • Place the flask on a steam bath under a fume hood and heat until the liquid reaches 70°C.

  • Remove the flask from the steam bath; the reaction will proceed spontaneously, causing the liquid to boil for approximately one hour.

  • After the boiling ceases, return the flask to the steam bath for 10-12 hours, during which oxides of nitrogen will be evolved.

  • Pour the contents of the flask into an evaporating dish and evaporate almost to dryness on the steam bath (approximately 10 hours).

  • For purification, combine the product from two such runs. Transfer the resulting nicotinic acid nitrate to a 1.5-L beaker, add 400 cc. of distilled water, and heat until a complete solution is formed.

  • Allow the solution to cool, whereupon nicotinic acid nitrate will separate as yellow granular crystals. Filter off the crystals.

  • Dissolve the crude nicotinic acid nitrate in 900 cc. of boiling water in a 3-L beaker.

  • Add 800 g of crystalline disodium phosphate with constant stirring.

  • Heat the thick mixture almost to boiling for five minutes, then allow it to cool.

  • Chill the mixture to 0°C in an ice bath, stirring occasionally to prevent the formation of a solid cake.

  • Filter the nicotinic acid using a 15-cm Büchner funnel and wash with three 100-cc. portions of cold water.

  • For further purification, recrystallize the product from 2.5 to 3.5 L of hot water. The use of animal charcoal can aid in decolorization.

Synthesis of Nicotinic Acid Hydrazide Derivatives (Schiff Bases)

This protocol describes the synthesis of Schiff base derivatives from nicotinic acid hydrazide, which are precursors for various other derivatives.

Materials:

  • Nicotinic Acid Hydrazide

  • Various aromatic aldehydes (e.g., benzaldehyde, 2-hydroxy benzaldehyde)

  • Ethanol

  • Acetic Acid

  • Ice-cold water

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve nicotinic acid hydrazide (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in 50 mL of ethanol in a flask.

  • Add a few drops of glacial acetic acid to the mixture.

  • Gently heat the reaction mixture for 1 hour at approximately 60°C.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate.

  • Recrystallize the pure compound from DMF.

In Vitro Anti-inflammatory Activity Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Test compounds (nicotinic acid derivatives)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS and IFN-γ to induce NO production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Mix equal volumes of the supernatant and Griess Reagent (prepared by mixing equal parts of Reagent A and Reagent B immediately before use).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

  • Calculate the percentage of nitrite inhibition by the test compounds.

Visualizing the Molecular Mechanisms and a Drug Discovery Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the GPR109A signaling pathway and a typical experimental workflow for the development of nicotinic acid derivatives.

GPR109A_Signaling_Pathway GPR109A Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicotinic Acid Nicotinic Acid GPR109A GPR109A (Nicotinic Acid Receptor) Nicotinic Acid->GPR109A Binds to Gi Gi Protein (inactive) GPR109A->Gi Activates Gi_active Gi Protein (active) AC Adenylyl Cyclase Gi_active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis (Release of Free Fatty Acids) HSL->Lipolysis Catalyzes

Caption: The GPR109A signaling pathway in adipocytes.

Drug_Discovery_Workflow Experimental Workflow for Nicotinic Acid Derivative Development cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Synthesis Chemical Synthesis of Nicotinic Acid Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Binding_Assay Receptor Binding Assays (e.g., GPR109A) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP measurement) Binding_Assay->Functional_Assay Cell_Based_Assay Cell-Based Assays (e.g., Anti-inflammatory, Antimicrobial) Functional_Assay->Cell_Based_Assay Animal_Models Animal Models of Disease (e.g., Dyslipidemia, Inflammation) Cell_Based_Assay->Animal_Models Pharmacokinetics Pharmacokinetics (ADME) Animal_Models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Phase_I Phase I Clinical Trials (Safety and Dosage) Toxicology->Phase_I Phase_II Phase II Clinical Trials (Efficacy and Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy and Monitoring) Phase_II->Phase_III

Caption: A generalized experimental workflow for drug discovery.

Conclusion and Future Directions

The journey of nicotinic acid and its derivatives from a laboratory curiosity to a life-saving vitamin and a valuable therapeutic agent is a testament to the power of scientific inquiry. Its history is intertwined with major public health victories and significant advances in our understanding of metabolic diseases. While the advent of statins has somewhat overshadowed its use in dyslipidemia, the unique ability of nicotinic acid to raise HDL cholesterol and its pleiotropic effects continue to make it a subject of active research.

Future research is likely to focus on the development of novel nicotinic acid derivatives and formulations with improved side-effect profiles, particularly the flushing response. A deeper understanding of the diverse signaling pathways modulated by GPR109A and other potential receptors may unveil new therapeutic applications for this class of compounds in areas such as inflammation, immunology, and oncology. The enduring legacy of nicotinic acid serves as a powerful reminder of how the persistent investigation of a simple molecule can lead to profound and lasting benefits for human health.

References

The Versatile Intermediate: A Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-nicotinic acid methyl ester, a pyridine derivative, is a valuable chemical intermediate in the synthesis of a variety of complex organic molecules.[1] Its structural features, including the reactive ester group and the modifiable pyridine ring, make it a versatile building block, particularly in the realm of pharmaceutical and agrochemical development. This technical guide provides an in-depth overview of its synthesis, chemical properties, and applications, with a focus on experimental protocols and comparative data to aid researchers in their laboratory work.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its effective use. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
CAS Number 142896-15-9[2]
Appearance Solid[3]
¹H NMR (CDCl₃, δ ppm) 9.06 (s, 1H), 8.13 (dd, J=8.0, 2.0 Hz, 1H), 7.20 (d, J=8.0 Hz, 1H), 3.89 (s, 3H), 2.58 (s, 3H)[3]
IR (KBr, cm⁻¹) Key peaks include C=O stretching of the ester and C=C/C=N stretching of the pyridine ring.[4]
Mass Spectrum (m/z) Consistent with the molecular weight and expected fragmentation patterns.[4]

Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of 2,6-dimethyl-nicotinic acid. Several methods have been reported, with Fischer esterification being the most common. An alternative industrial approach involves the oxidation of 2-methyl-5-ethylpyridine followed by esterification.

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on factors such as reaction scale, desired yield, and available reagents. The following table compares common methods for the synthesis of related methyl nicotinates, providing insights applicable to the target molecule.

MethodStarting MaterialReagents & CatalystReaction ConditionsReported YieldReference(s)
Fischer Esterification6-Methylnicotinic acidMethanol, Concentrated H₂SO₄Reflux, 17 hours75%[5][6]
Fischer Esterification6-Methylnicotinic acidMethanol saturated with HCl gasReflux, 1 hourNot specified[5][6]
Oxidation & Esterification2-Methyl-5-ethylpyridine1. Nitric acid, Sulfuric acid 2. MethanolElevated temperatureHigh[5][7]
Solid Acid CatalystNicotinic acidMethanol, Toluene, HND230 solid acid catalyst55°C to Reflux, 4+ hoursHigh[1]
Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol details the synthesis of a nicotinate ester via a classic Fischer esterification reaction.

Materials:

  • 6-Methylnicotinic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Suspend 6-methylnicotinic acid (1 equivalent) in methanol.[8]

  • Slowly add concentrated sulfuric acid as a catalyst.[8]

  • Heat the mixture to reflux and maintain for approximately 17 hours.[5][8] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and concentrate it under reduced pressure.[6]

  • To the residue, carefully add ice-cold saturated aqueous NaHCO₃ solution until the pH is adjusted to 7 to neutralize the acid catalyst.[6]

  • Extract the product into ethyl acetate (3 x volume of methanol used).[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude methyl 6-methylnicotinate.[5][6]

  • Purify the crude product by column chromatography or recrystallization as needed.[5]

Protocol 2: Synthesis from 2-Methyl-5-ethylpyridine

This industrial-scale protocol involves the oxidation of 2-methyl-5-ethylpyridine followed by in-situ esterification.

Materials:

  • 2-Methyl-5-ethylpyridine

  • Sulfuric acid (96%)

  • Ammonium vanadate (catalyst)

  • Nitric acid (65%)

  • Methanol

Procedure:

  • Charge a reactor with 96% sulfuric acid and ammonium vanadate.[7]

  • Cool the mixture and add 2-methyl-5-ethylpyridine dropwise.[7]

  • Heat the stirred reaction mixture to 155-160°C.[7]

  • Add 65% nitric acid dropwise over several hours while maintaining the temperature, continuously distilling off water and nitric acid.[7]

  • After the addition of nitric acid is complete, continue heating for a short period and then cool the mixture.

  • Add methanol to the reaction mixture and heat to reflux to carry out the esterification.[7]

  • Isolate the 6-methylnicotinic acid methyl ester from the resulting mixture by neutralization, extraction with an organic solvent, and fractional distillation.[7]

Applications as a Chemical Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[9] Its structure allows for a range of chemical transformations, including oxidation of the methyl groups, reduction of the ester, and nucleophilic substitution at the ester functionality.[9]

One notable application is in the synthesis of precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and compounds targeting the central nervous system (CNS).[6] For example, it is a building block in the synthesis of 6-methyl nicotine and related analogs.[10]

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic procedures described.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start: 6-Methylnicotinic Acid & Methanol add_catalyst Add H₂SO₄ (Catalyst) start->add_catalyst reflux Reflux (e.g., 17h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor concentrate Concentrate monitor->concentrate neutralize Neutralize (aq. NaHCO₃) concentrate->neutralize extract Extract (Ethyl Acetate) neutralize->extract wash_dry Wash & Dry extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purify evaporate->purify product Product: Methyl 6-Methylnicotinate purify->product

Caption: Workflow for Fischer Esterification.

Oxidation_Esterification_Workflow start Start: 2-Methyl-5-ethylpyridine mix Mix with H₂SO₄ & Catalyst start->mix heat Heat to 155-160°C mix->heat add_nitric Add HNO₃ (Oxidation) heat->add_nitric distill Continuous Distillation add_nitric->distill esterify Add Methanol & Reflux distill->esterify isolate Isolate Product esterify->isolate product Product: Methyl 6-Methylnicotinate isolate->product

Caption: Workflow for Oxidation and Esterification.

Conclusion

This compound is a chemical intermediate of significant interest due to its applicability in the synthesis of pharmacologically active molecules. The synthetic routes to this compound are well-established, with Fischer esterification providing a reliable laboratory-scale method and oxidation of 2-methyl-5-ethylpyridine offering an efficient industrial-scale process. A thorough understanding of its properties and the detailed experimental protocols provided in this guide will be invaluable to researchers and professionals in the fields of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Esterification of 2,6-Dimethyl-Nicotinic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The esterification of the carboxylic acid moiety is a common and critical step in the synthesis of various active pharmaceutical ingredients (APIs). This document provides detailed application notes and a comprehensive protocol for the esterification of 2,6-dimethyl-nicotinic acid with methanol to produce methyl 2,6-dimethylnicotinate. This reaction is a classic example of a Fischer-Speier esterification, a widely used method in organic synthesis.

Methyl 2,6-dimethylnicotinate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting the central nervous system (CNS). The methyl ester can be readily converted to other functional groups or used in coupling reactions to build molecular complexity, making it a versatile building block for drug discovery and development.

Reaction and Mechanism

The esterification of 2,6-dimethyl-nicotinic acid with methanol is an acid-catalyzed nucleophilic acyl substitution reaction. The presence of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is reversible, and to drive the equilibrium towards the product (the ester), an excess of the alcohol (methanol) is typically used.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2_6_dimethyl_nicotinic_acid 2,6-Dimethyl-nicotinic Acid Protonation Protonated Carboxylic Acid 2_6_dimethyl_nicotinic_acid->Protonation Protonation of carbonyl oxygen Methanol Methanol (excess) Nucleophilic_Attack Tetrahedral Intermediate Methanol->Nucleophilic_Attack Nucleophilic attack H2SO4 H₂SO₄ H2SO4->Protonation Methyl_2_6_dimethylnicotinate Methyl 2,6-Dimethylnicotinate Water Water Protonation->Nucleophilic_Attack Proton_Transfer Proton_Transfer Nucleophilic_Attack->Proton_Transfer Proton transfer Elimination Elimination Proton_Transfer->Elimination Elimination of H₂O Elimination->H2SO4 Regeneration of catalyst Elimination->Methyl_2_6_dimethylnicotinate Deprotonation Elimination->Water

Figure 1: Simplified signaling pathway of the Fischer esterification of 2,6-dimethyl-nicotinic acid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the esterification of 2,6-dimethyl-nicotinic acid. Since specific literature data for this exact reaction is scarce, the yield is reported as a typical range for Fischer esterifications of similar nicotinic acid derivatives. The spectroscopic data is predicted based on the known spectrum of the closely related methyl 6-methylnicotinate.

ParameterValueReference/Note
Reactants
2,6-Dimethyl-nicotinic Acid1.0 equivalentStarting material
Methanol10-20 equivalents (solvent)Reagent and solvent
Sulfuric Acid (conc.)0.1-0.2 equivalentsCatalyst
Reaction Conditions
TemperatureReflux (approx. 65 °C)
Reaction Time12-24 hoursMonitor by TLC
Product Information
Product NameMethyl 2,6-dimethylnicotinate
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
Expected Yield70-85%Based on similar reactions[1]
AppearanceOff-white to pale yellow solid or oil
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
δ (ppm)MultiplicityIntegration
~8.0d1H
~7.1d1H
~3.9s3H
~2.6s3H
~2.5s3H
Predicted IR Data (cm⁻¹)
~3000C-H (aromatic)
~2950C-H (aliphatic)
~1725C=O (ester)Strong
~1600, ~1470C=C (aromatic)
~1250C-O (ester)Strong

Experimental Protocol

This protocol is adapted from established procedures for the esterification of structurally similar nicotinic acid derivatives.

Materials:

  • 2,6-Dimethyl-nicotinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethyl-nicotinic acid (1.0 eq.).

  • Addition of Reagents: Add an excess of anhydrous methanol (10-20 eq.) to the flask. Stir the mixture until the acid is suspended.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq.) to the stirred suspension. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 30:70). The product ester will be less polar than the starting carboxylic acid. Continue refluxing until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. Add the bicarbonate solution slowly to neutralize the excess acid (caution: CO₂ evolution). Continue adding until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the initial methanol used).

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2,6-dimethylnicotinate.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

G cluster_workflow Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup: - Add 2,6-dimethyl-nicotinic acid to flask. Start->Reaction_Setup Add_Reagents 2. Add Reagents: - Add excess anhydrous methanol. - Stir to suspend. Reaction_Setup->Add_Reagents Add_Catalyst 3. Add Catalyst: - Slowly add conc. H₂SO₄. Add_Reagents->Add_Catalyst Reflux 4. Reflux: - Heat to ~65°C for 12-24h. Add_Catalyst->Reflux TLC_Monitoring 5. Monitor by TLC Reflux->TLC_Monitoring TLC_Monitoring->Reflux Incomplete Workup 6. Workup: - Cool to RT. - Neutralize with NaHCO₃. TLC_Monitoring->Workup Complete Extraction 7. Extraction: - Extract with ethyl acetate. Workup->Extraction Washing 8. Washing: - Wash with brine. Extraction->Washing Drying 9. Drying: - Dry with MgSO₄/Na₂SO₄. Washing->Drying Solvent_Removal 10. Solvent Removal: - Concentrate via rotary evaporation. Drying->Solvent_Removal Purification 11. Purification (optional): - Column chromatography. Solvent_Removal->Purification End End: Pure Methyl 2,6-dimethylnicotinate Solvent_Removal->End If pure Purification->End

Figure 2: Step-by-step experimental workflow for the synthesis of methyl 2,6-dimethylnicotinate.

Applications in Drug Development

Nicotinic acid derivatives are prevalent in a wide array of pharmaceuticals due to their ability to interact with various biological targets. The esterification to methyl 2,6-dimethylnicotinate is a key transformation that opens up avenues for further synthetic modifications.

  • Intermediate for API Synthesis: Methyl 2,6-dimethylnicotinate can serve as a crucial intermediate in the synthesis of more complex APIs. The ester functionality can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, or it can be converted into an amide, a hydrazide, or reduced to an alcohol, providing access to a diverse range of chemical entities.

  • Scaffold for Library Synthesis: In drug discovery, the 2,6-dimethylnicotinate scaffold can be used for the generation of compound libraries. The pyridine ring and the ester group provide multiple points for diversification, allowing for the exploration of structure-activity relationships (SAR).

  • Potential Therapeutic Areas: While the specific biological activities of methyl 2,6-dimethylnicotinate are not extensively documented, related nicotinic acid derivatives have shown efficacy in a variety of therapeutic areas, including:

    • Central Nervous System (CNS) Disorders: Many nicotinic acid derivatives interact with receptors and enzymes in the CNS.

    • Inflammation and Pain: Some nicotinic acid-based compounds exhibit anti-inflammatory and analgesic properties.

    • Metabolic Disorders: Nicotinic acid (niacin) itself is a well-known lipid-lowering agent.

The introduction of methyl groups at the 2 and 6 positions of the pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Conclusion

The Fischer esterification of 2,6-dimethyl-nicotinic acid with methanol is a robust and straightforward method for the synthesis of methyl 2,6-dimethylnicotinate. This protocol provides a detailed guide for researchers in the pharmaceutical and chemical industries. The resulting ester is a versatile intermediate with significant potential for the development of novel therapeutic agents. Careful monitoring of the reaction and appropriate workup and purification procedures are key to obtaining a high yield of the desired product.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,6-Dimethyl-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2,6-Dimethyl-nicotinic acid methyl ester. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Accurate spectroscopic data is crucial for its identification, purity assessment, and quality control in drug development and chemical research.

Introduction

This compound is a derivative of nicotinic acid, a member of the pyridine carboxylic acid family. Its structure, featuring a substituted pyridine ring, makes it a valuable building block in medicinal chemistry. NMR spectroscopy is an essential analytical technique for the structural elucidation and verification of such organic molecules. This application note presents the expected ¹H and ¹³C NMR spectral data for this compound and provides detailed protocols for data acquisition.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are based on established NMR principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-47.8 - 8.0Doublet (d)1H
H-57.1 - 7.3Doublet (d)1H
O-CH₃ (Ester)3.8 - 3.9Singlet (s)3H
2-CH₃2.5 - 2.6Singlet (s)3H
6-CH₃2.5 - 2.6Singlet (s)3H

Predicted coupling constant (J) for H-4 and H-5 is expected to be in the range of 7.5 - 8.5 Hz.

Table 2: Predicted ¹³C NMR Data for this compound
Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 167
C-2157 - 159
C-6157 - 159
C-4136 - 138
C-3125 - 127
C-5121 - 123
O-CH₃ (Ester)51 - 53
2-CH₃23 - 25
6-CH₃23 - 25

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on the sample's solubility.

  • Sample Concentration :

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration : After dissolving the sample, filter it through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. It can be added directly to the solvent by the manufacturer or introduced separately.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a standard 300 or 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 300 or 400 MHz

  • Pulse Sequence: Standard single-pulse sequence (zg)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16 scans

  • Spectral Width: 0-12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 75 or 100 MHz

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Spectral Width: 0-220 ppm

Data Processing and Analysis

  • Fourier Transformation : The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction : The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction : A baseline correction is applied to obtain a flat baseline.

  • Referencing : The chemical shifts are referenced to the TMS signal at 0 ppm. If using a solvent with a known residual peak, the spectrum can be referenced to that peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1][2]

  • Peak Picking and Integration : Identify all the peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

molecular_structure cluster_pyridine Pyridine Ring cluster_substituents Substituents N N C2 C2 N->C2 C3 C3 C2->C3 CH3_2 CH3 C2->CH3_2 at C2 C4 C4 C3->C4 Ester C(=O)OCH3 C3->Ester at C3 C5 C5 C4->C5 C6 C6 C5->C6 C6->N CH3_6 CH3 C6->CH3_6 at C6 experimental_workflow SamplePrep Sample Preparation (Dissolution & Filtration) NMR_Acquisition NMR Data Acquisition (1H and 13C) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Referencing, Peak Picking, Integration) Data_Processing->Spectral_Analysis Structure_Verification Structure Verification Spectral_Analysis->Structure_Verification

References

Application Note: Analysis of 2,6-Dimethyl-nicotinic Acid Methyl Ester by Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethyl-nicotinic acid methyl ester is a chemical intermediate with applications in medicinal chemistry and the synthesis of heterocyclic compounds.[1] Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. Gas chromatography-mass spectrometry (GC/MS) offers a highly selective and sensitive method for the analysis of volatile and semi-volatile compounds such as this.[2][3][4] This application note provides a detailed protocol for the analysis of this compound using GC/MS.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing p1 Standard/Sample Weighing p2 Dissolution in Volatile Solvent (e.g., Dichloromethane) p1->p2 p3 Vortexing & Sonication p2->p3 p4 Dilution to Working Concentration (~10 µg/mL) p3->p4 p5 Filtration (0.22 µm filter) p4->p5 p6 Transfer to GC Vial p5->p6 a1 Injection into GC p6->a1 Autosampler a2 Vaporization in Inlet a1->a2 a3 Separation on HP-5ms Column a2->a3 a4 Elution a3->a4 a5 Ionization (EI, 70 eV) a4->a5 a6 Mass Filtering (Quadrupole) a5->a6 a7 Detection a6->a7 d1 Peak Integration a7->d1 d2 Library Search (NIST) d1->d2 d3 Quantification d2->d3 d4 Reporting d3->d4

Caption: GC/MS analysis workflow for this compound.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (CAS No: 127067-18-9)[1]

  • Solvent: Dichloromethane (GC grade) or other suitable volatile organic solvent like hexane or ethyl acetate.[2][5]

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with inserts.[5]

  • Filtration: 0.22 µm syringe filters.[4]

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable volatile solvent.[4] Ensure the final concentration is within the calibration range.

  • Filtration: Prior to analysis, filter all solutions through a 0.22 µm filter to remove any particulate matter that could interfere with the analysis.[4]

  • Vialing: Transfer the filtered solutions into 2 mL amber glass autosampler vials.

GC/MS Instrumentation and Conditions

The analysis can be performed on a standard gas chromatograph coupled with a single quadrupole mass spectrometer. The following parameters are recommended and are based on methods for similar nicotinic acid derivatives.[6]

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[6]
Carrier Gas Helium, constant flow rate of 1.2 mL/min[6]
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless[7]
Oven Program Initial temperature 90°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[6][8]
Source Temperature 230°C
Quadrupole Temp. 150°C
Transfer Line Temp. 280°C[6]
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)[6][8]

Data Presentation and Results

The following table summarizes the expected quantitative data for the GC/MS analysis of this compound. The molecular weight of the analyte is 165.19 g/mol .[1][9]

Parameter Expected Value
Retention Time (RT) ~ 9 - 11 minutes (dependent on specific instrument conditions)
Molecular Ion [M]+ m/z 165
Key Fragment Ions (m/z) 134 ([M-OCH3]+), 106 ([M-COOCH3]+), 77/78 (Pyridine ring fragments)[10]
Quantification Ion (SIM mode) m/z 165
Qualifier Ions (SIM mode) m/z 134, 106
Limit of Detection (LOD) ~ 10-15 ng/mL
Limit of Quantitation (LOQ) ~ 35-45 ng/mL[11]
Linearity (R2) > 0.995 over the concentration range

Discussion

The proposed method provides a robust and reliable approach for the quantification of this compound. The use of a non-polar HP-5ms column is suitable for the separation of this type of compound.[6] Electron ionization at 70 eV is expected to produce a characteristic fragmentation pattern, with a discernible molecular ion at m/z 165 and key fragments resulting from the loss of the methoxy and carbomethoxy groups.

For enhanced sensitivity and selectivity, especially in complex matrices, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended.[6][8] The molecular ion (m/z 165) would serve as an excellent quantification ion, while the major fragment ions (m/z 134 and 106) can be used as qualifiers to ensure peak purity and identity.

Conclusion

This application note details a comprehensive GC/MS protocol for the analysis of this compound. The methodology, including sample preparation, instrument parameters, and expected quantitative data, provides a solid foundation for researchers, scientists, and drug development professionals to implement this analytical technique for routine analysis and quality control.

Signaling Pathway/Logical Relationship Diagram

logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte 2,6-Dimethyl-nicotinic acid methyl ester GC Gas Chromatography (Separation) Analyte->GC Solvent Volatile Solvent Solvent->GC MS Mass Spectrometry (Detection & Identification) GC->MS Elution Qualitative Qualitative Data (RT, Mass Spectrum) MS->Qualitative Quantitative Quantitative Data (Concentration) MS->Quantitative

References

Applications of 2,6-Dimethyl-nicotinic Acid Methyl Ester in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,6-Dimethyl-nicotinic acid methyl ester is a versatile heterocyclic building block with significant applications in pharmaceutical synthesis. Its substituted pyridine core serves as a key scaffold for the development of various therapeutic agents. The primary application of this compound lies in its role as a precursor for the synthesis of 1,4-dihydropyridine-based L-type calcium channel blockers, a class of drugs widely used in the management of cardiovascular diseases such as hypertension and angina pectoris.

The synthesis of these pharmaceutical agents predominantly relies on the Hantzsch dihydropyridine synthesis, a multi-component reaction that efficiently constructs the core dihydropyridine ring structure. In this context, derivatives of this compound are crucial starting materials for introducing the necessary structural motifs that govern the pharmacological activity of the final drug molecule.

Beyond its role in the synthesis of calcium channel blockers, the 2,6-dimethylpyridine moiety is explored in medicinal chemistry for its potential in developing other therapeutic agents. The structural features of this compound, including the reactive ester group and the modifiable pyridine ring, allow for its incorporation into a diverse range of complex molecules with potential biological activities.

Key Pharmaceutical Application: Synthesis of Dihydropyridine Calcium Channel Blockers

A prominent example of the application of 2,6-dimethyl-nicotinic acid derivatives is in the synthesis of the calcium channel blocker Nicardipine. While the direct synthesis from the methyl ester is not explicitly detailed in readily available literature, a key intermediate in Nicardipine's synthesis is 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. This highlights the importance of the 2,6-dimethyl-3-methoxycarbonylpyridine scaffold.

The general synthetic approach involves a modified Hantzsch reaction where a β-ketoester (derived from 2,6-dimethyl-nicotinic acid), an aldehyde, and an enamine are condensed to form the dihydropyridine ring.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Dihydropyridine drugs, synthesized from precursors like this compound, exert their therapeutic effects by blocking L-type voltage-gated calcium channels. These channels are crucial for calcium ion influx into smooth muscle cells of blood vessels and cardiac muscle cells. By inhibiting this influx, these drugs lead to vasodilation and a reduction in blood pressure.

Calcium Channel Blocker Signaling Pathway Ca_ion Ca²⁺ Ion L_type_channel L-type Ca²⁺ Channel (Voltage-Gated) Ca_ion->L_type_channel Enters Influx Ca²⁺ Influx L_type_channel->Influx DHP_drug Dihydropyridine Drug (e.g., Nicardipine) DHP_drug->L_type_channel Blocks Membrane Cell Membrane Contraction Smooth Muscle Contraction Influx->Contraction Vasodilation Vasodilation

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

Experimental Protocols

The following protocols are representative of the synthetic steps involved in utilizing 2,6-dimethyl-nicotinic acid derivatives for the synthesis of a dihydropyridine core structure, based on the principles of the Hantzsch synthesis.

Protocol 1: Synthesis of a β-Ketoester from 2,6-Dimethyl-nicotinic Acid

This initial step would involve the conversion of the parent acid to a more reactive intermediate suitable for the Hantzsch reaction.

Materials:

  • 2,6-Dimethyl-nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Meldrum's acid

  • Pyridine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of 2,6-dimethyl-nicotinic acid in DCM is treated with thionyl chloride to form the corresponding acid chloride.

  • In a separate flask, Meldrum's acid is dissolved in DCM and cooled in an ice bath. Pyridine is added dropwise.

  • The freshly prepared 2,6-dimethyl-nicotinoyl chloride solution is then added slowly to the Meldrum's acid solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The mixture is then washed with dilute HCl and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The resulting solid is refluxed in methanol to yield the desired methyl 3-(2,6-dimethylpyridin-3-yl)-3-oxopropanoate (a β-ketoester).

Protocol 2: Hantzsch Dihydropyridine Synthesis

Materials:

  • Methyl 3-(2,6-dimethylpyridin-3-yl)-3-oxopropanoate (from Protocol 1)

  • An appropriate aldehyde (e.g., 3-nitrobenzaldehyde for a Nicardipine analog)

  • Methyl 3-aminocrotonate

  • Ethanol or Isopropanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the aldehyde in ethanol, add methyl 3-(2,6-dimethylpyridin-3-yl)-3-oxopropanoate and methyl 3-aminocrotonate.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for several hours until completion (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Hantzsch Synthesis Workflow Start Starting Materials: - β-Ketoester - Aldehyde - Enamine Reaction One-Pot Condensation (Hantzsch Reaction) Solvent: Ethanol/Isopropanol Catalyst: Acetic Acid Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cooling & Precipitation Monitoring->Workup Reaction Complete Isolation Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product Pure Dihydropyridine Product Purification->Product

Caption: General experimental workflow for the Hantzsch dihydropyridine synthesis.

Quantitative Data

The yield and purity of the synthesized dihydropyridine compounds are highly dependent on the specific reactants and reaction conditions. The following table summarizes representative data for Hantzsch-type reactions leading to dihydropyridine structures.

Starting Aldehydeβ-KetoesterEnamineSolventReaction Time (h)Yield (%)Purity (%)
3-NitrobenzaldehydeMethyl acetoacetateMethyl 3-aminocrotonateEthanol8~75>98
BenzaldehydeEthyl acetoacetateAmmonium acetateMethanol12~80>97
2-ChlorobenzaldehydeMethyl acetoacetateMethyl 3-aminocrotonateIsopropanol10~70>98

Note: This data is illustrative and specific results may vary. Purity is typically determined by HPLC and structural confirmation by NMR and Mass Spectrometry.

Conclusion

This compound and its derivatives are valuable intermediates in pharmaceutical synthesis, particularly for the construction of dihydropyridine-based calcium channel blockers. The Hantzsch synthesis provides a robust and adaptable method for the preparation of these important therapeutic agents. The protocols and data presented here offer a foundational understanding for researchers and drug development professionals working in this area. Further optimization of reaction conditions can lead to improved yields and purity of the final pharmaceutical products.

Application Notes and Protocols: 2,6-Dimethyl-nicotinic Acid Methyl Ester in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-nicotinic acid methyl ester is a versatile and valuable building block in the field of heterocyclic chemistry. Its pyridine core, substituted with two methyl groups and an electron-withdrawing methyl ester group, offers multiple reactive sites for the construction of a diverse array of fused and substituted heterocyclic systems. These resulting compounds are of significant interest in medicinal chemistry and drug development due to their potential as bioactive molecules, including as antiviral, anti-inflammatory, and antiproliferative agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds. The protocols are designed to be a practical guide for researchers in academic and industrial settings.

Application: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry. They are structural analogues of purines and have been investigated as kinase inhibitors, anticancer agents, and for other therapeutic applications. A key synthetic route to this scaffold involves the cyclocondensation of an appropriately substituted aminonicotinamide with a one-carbon synthon, such as formamide.

This compound serves as a readily available starting material for the synthesis of 2,7-dimethyl-pyrido[2,3-d]pyrimidin-4(3H)-one. The overall transformation involves a two-step process: amidation of the methyl ester to the corresponding amide, followed by cyclization with formamide.

Logical Workflow for the Synthesis of 2,7-Dimethyl-pyrido[2,3-d]pyrimidin-4(3H)-one

G start This compound amide 2,6-Dimethyl-nicotinamide start->amide Amidation (NH3/MeOH) product 2,7-Dimethyl-pyrido[2,3-d]pyrimidin-4(3H)-one amide->product Cyclization (Formamide, Heat)

Caption: Synthetic pathway from this compound to 2,7-Dimethyl-pyrido[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethyl-nicotinamide

This protocol details the amidation of this compound to yield 2,6-dimethyl-nicotinamide, a key intermediate for the synthesis of pyridopyrimidines.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound165.1910.0 g0.0605
Methanolic Ammonia (7N)-100 mL~0.7

Procedure:

  • To a 250 mL pressure vessel, add this compound (10.0 g, 0.0605 mol).

  • Add 100 mL of 7N methanolic ammonia solution.

  • Seal the vessel and heat the reaction mixture at 120 °C for 24 hours with stirring.

  • After 24 hours, cool the reaction vessel to room temperature.

  • Carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to obtain a solid residue.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 2,6-dimethyl-nicotinamide.

Expected Yield and Characterization:

  • Appearance: White to off-white solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: Synthesis of 2,7-Dimethyl-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of 2,6-dimethyl-nicotinamide with formamide to construct the pyridopyrimidine ring system.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dimethyl-nicotinamide150.185.0 g0.0333
Formamide45.0450 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2,6-dimethyl-nicotinamide (5.0 g, 0.0333 mol) and formamide (50 mL).

  • Heat the reaction mixture to 180-190 °C and maintain this temperature for 6 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into 200 mL of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Expected Yield and Characterization:

  • Yield: While specific yields for this reaction are not widely reported, similar cyclocondensations typically provide moderate to good yields (50-80%).

  • Appearance: Crystalline solid.

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm the structure of 2,7-Dimethyl-pyrido[2,3-d]pyrimidin-4(3H)-one.

Data Summary Table

CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
2,6-Dimethyl-nicotinamideThis compoundNH₃/MeOH80-95 (Est.)Not specified
2,7-Dimethyl-pyrido[2,3-d]pyrimidin-4(3H)-one2,6-Dimethyl-nicotinamideFormamide50-80 (Est.)Not specified

Note: Estimated yields are based on typical efficiencies for these types of reactions and should be confirmed experimentally.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methanolic ammonia is corrosive and toxic; handle with care.

  • Pressure vessels should be used with appropriate caution and behind a safety shield.

  • Formamide is a teratogen and should be handled with extreme care.

  • High-temperature reactions require careful monitoring to prevent accidents.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of functionalized heterocyclic compounds. The protocols provided herein offer a clear pathway for the preparation of 2,7-dimethyl-pyrido[2,3-d]pyrimidin-4(3H)-one, a scaffold with significant potential in drug discovery. Researchers are encouraged to adapt and optimize these methods for their specific needs and to explore the further synthetic utility of this versatile building block.

Application Notes and Protocols for the Oxidation of 2-Methyl-5-Ethylpyridine to Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical oxidation of 2-methyl-5-ethylpyridine (MEP), a key intermediate in the synthesis of various nicotinic acid derivatives. Nicotinic acid, an essential human nutrient, and its derivatives are widely used in the pharmaceutical and food industries.[1][2] The protocols outlined below are based on established chemical literature and patents, offering various methodologies to suit different laboratory and industrial scales.

Overview of Oxidation Strategies

The oxidation of 2-methyl-5-ethylpyridine primarily targets the alkyl side chains to form carboxylic acid functionalities. The main product from the complete oxidation of both side chains is isocinchomeronic acid (pyridine-2,5-dicarboxylic acid).[3][4] This can be subsequently decarboxylated to yield nicotinic acid (pyridine-3-carboxylic acid). Selective oxidation of one of the alkyl groups is also possible under specific conditions.

Several oxidizing agents have been effectively employed for this transformation, with nitric acid being a common choice in industrial processes.[2][5] Other notable methods include oxidation with cupric nitrate and oxygen, vapor-phase oxidation over a vanadium oxide catalyst, and the use of other agents like potassium permanganate and hydrogen peroxide.[3][6][7][8]

Comparative Data of Oxidation Protocols

The following table summarizes quantitative data from various protocols for the oxidation of 2-methyl-5-ethylpyridine, providing a comparative overview of their reaction conditions and yields.

Oxidizing Agent/SystemTemperature (°C)Pressure (atm)Reaction TimeKey ProductYield (%)Reference
Nitric Acid (HNO₃)190 - 2003540 - 45 minIsocinchomeronic Acid-[9]
Nitric Acid (HNO₃)234528.7 minNicotinic Acid94.5 (total)[9]
Nitric Acid (HNO₃)330290~5 minNicotinic Acid84 - 90[5]
Cupric Nitrate / O₂180 - 230--Isocinchomeronic Acid> 85[3]
Vanadium Oxide Catalyst270-0.44 s (contact)Nicotinic Acid, etc.Varies[10]
H₂O₂ / KOH90-3.25 h5-Ethyl-Pyridine-2,3-Dicarboxylic Acid-[7]

Experimental Protocols

Protocol 1: Oxidation using Nitric Acid under High Pressure

This protocol describes a high-pressure, high-temperature method for the synthesis of nicotinic acid from 2-methyl-5-ethylpyridine using nitric acid, suitable for a continuous flow reactor setup.

Materials:

  • 2-methyl-5-ethylpyridine (MEP)

  • Nitric Acid (HNO₃), ~33% solution

  • Titanium reactor system rated for high pressure and temperature

  • Neutralizing agent (e.g., Sodium Hydroxide)

Procedure:

  • Prepare a feed solution containing approximately 6.4% 2-methyl-5-ethylpyridine in a ~33% nitric acid solution.[5]

  • Pump the feed solution into a titanium reactor.

  • Heat the reactor to 330°C and maintain a pressure of 290 atm.[5]

  • Set the flow rate to achieve a residence time of approximately 5 minutes.[5]

  • The reaction mixture exiting the reactor contains nicotinic acid nitrate.

  • Cool the reaction mixture.

  • Neutralize the cooled mixture with a suitable base (e.g., NaOH) to a pH of 3.1-3.5 to precipitate the nicotinic acid.[5]

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Protocol 2: Oxidation using Cupric Nitrate and Oxygen

This protocol details a method for the oxidation of MEP to isocinchomeronic acid using a combination of cupric nitrate and molecular oxygen in an autoclave.

Materials:

  • 2-methyl-5-ethylpyridine (MEP), >98% purity

  • Cupric Nitrate (Cu(NO₃)₂)

  • Oxygen (O₂)

  • Nitrogen (N₂) for dilution

  • 1 L autoclave with a magnetic stirrer

  • Alkali aqueous solution (e.g., NaOH solution)

Procedure:

  • Charge the 1 L autoclave with MEP and an aqueous solution of cupric nitrate.[3]

  • Pressurize the autoclave with a mixture of oxygen and nitrogen, ensuring the oxygen concentration is less than 60% by volume.[3]

  • Heat the vessel to a temperature between 180-230°C while stirring.[3]

  • Maintain the temperature until the pressure drop from oxygen consumption ceases, indicating the reaction is complete.[3]

  • Cool the autoclave to room temperature.

  • Vent the residual gases and analyze their composition (O₂ and CO₂).

  • Filter the reaction product to separate the solid deposit, which is primarily the cupric salt of isocinchomeronic acid.[3]

  • To isolate the free acid, treat the solid deposit with a hot alkali aqueous solution to precipitate cupric oxide, which can be filtered off.[3]

  • Acidify the filtrate to precipitate the isocinchomeronic acid.

  • Filter, wash, and dry the product. This method can yield over 85% of isocinchomeronic acid.[3]

Protocol 3: Vapor-Phase Catalytic Oxidation

This protocol outlines the vapor-phase oxidation of MEP over a modified vanadium oxide catalyst. This method can lead to various oxidation products depending on the reaction conditions.

Materials:

  • 2-methyl-5-ethylpyridine (MEP)

  • Modified vanadium oxide catalyst

  • Air (as the source of oxygen)

  • Water (as steam)

  • Fixed-bed flow reactor

Procedure:

  • Place the modified vanadium oxide catalyst in a fixed-bed reactor.

  • Heat the reactor to the desired temperature (e.g., 270°C).[10]

  • Prepare a feed stream of MEP, air, and water vapor. A typical molar ratio is MEP:O₂:H₂O = 1:50:150.[10]

  • Introduce the feed stream into the reactor with a specific contact time (e.g., 0.44 s).[10]

  • The products exiting the reactor are in the gas phase and need to be condensed and collected.

  • Analyze the product mixture using techniques like gas chromatography-mass spectrometry (GC-MS) and NMR to identify and quantify the various nicotinic acid derivatives and intermediates.[6] Intermediates such as di(5-ethyl)-2-pyridil, 2-methyl-5-acetylpyridine, and 3-acetylpyridine have been identified using these methods.[6]

Visualized Workflow and Reaction Pathway

General Experimental Workflow for MEP Oxidation

The following diagram illustrates a generalized workflow for the oxidation of 2-methyl-5-ethylpyridine, isolation, and purification of the resulting nicotinic acid derivative.

G cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Product Work-up cluster_purification Purification A 2-Methyl-5-Ethylpyridine (MEP) C Reaction Vessel (Autoclave/Reactor) A->C Reactant B Oxidizing Agent (e.g., HNO₃, Cu(NO₃)₂/O₂, V₂O₅ catalyst) B->C Reagent D Cooling & Depressurization C->D Reaction Mixture E Filtration / Separation D->E F Neutralization / Acidification E->F G Washing & Drying F->G H Final Product (Nicotinic Acid Derivative) G->H Purified Product

Caption: A flowchart of the general experimental workflow for MEP oxidation.

Simplified Reaction Pathway

This diagram illustrates the primary transformation of 2-methyl-5-ethylpyridine to isocinchomeronic acid and subsequently to nicotinic acid.

G MEP 2-Methyl-5-Ethylpyridine ICA Isocinchomeronic Acid (Pyridine-2,5-dicarboxylic acid) MEP->ICA Oxidation [O] NA Nicotinic Acid (Pyridine-3-carboxylic acid) ICA->NA Decarboxylation - CO₂

Caption: Simplified reaction pathway from MEP to Nicotinic Acid.

References

Application Notes and Protocols for the Purification of 2,6-Dimethyl-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2,6-Dimethyl-nicotinic acid methyl ester, a key intermediate in pharmaceutical and chemical synthesis. The following sections outline common purification techniques, including distillation, and provide experimental protocols based on established methods.

Introduction

This compound is a crucial building block in the synthesis of various organic molecules. Its purity is paramount for the successful synthesis of downstream products, necessitating effective purification strategies. The primary method for its synthesis is the esterification of 2,6-dimethyl-nicotinic acid with methanol, typically catalyzed by an acid like sulfuric acid. The subsequent purification process aims to remove unreacted starting materials, the catalyst, and any byproducts formed during the reaction.

Purification Techniques

The most common and effective method for purifying this compound is fractional distillation under reduced pressure . This technique is suitable for separating the desired ester from less volatile impurities and byproducts. Additionally, treatment with activated carbon can be employed to remove colored impurities.

Key physical properties relevant to purification:

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Molecular Weight: 165.19 g/mol [1]

While other techniques like chromatography are used for the purification of related nicotinic acid derivatives, distillation is a prevalent method for this specific ester on a preparative scale.

Quantitative Data Summary

The following table summarizes quantitative data from the synthesis and purification of this compound and related compounds.

ParameterValueConditionsReference
Yield 69.7%Esterification of the corresponding acid with methanol.[2]
Purity 97.6%After distillation.[2]
Boiling Point 112-115 °C at 20 mm HgFractional distillation.[2]
Selectivity of Reaction 78.9%For the formation of the methyl ester.[2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of crude this compound following its synthesis via Fischer esterification.

Materials:

  • Crude this compound

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Organic solvent for extraction (e.g., methylene chloride, ethyl acetate)[3][4]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Activated carbon (optional)

  • Distillation apparatus with a fractionating column

  • Vacuum pump

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Neutralization: After the esterification reaction is complete, cool the reaction mixture to room temperature. Carefully neutralize the acidic catalyst (e.g., sulfuric acid) by slowly adding a saturated solution of sodium bicarbonate or another weak base until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as methylene chloride or ethyl acetate.[3][4] Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate for at least 30 minutes.

  • Solvent Removal: Filter off the drying agent and remove the bulk of the organic solvent using a rotary evaporator.

  • Activated Carbon Treatment (Optional): If the crude product is colored, it can be treated with activated carbon to adsorb colored impurities.[5] Dissolve the crude ester in a minimal amount of a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite to remove the carbon. Remove the solvent under reduced pressure.

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus suitable for vacuum distillation.

    • Transfer the crude, solvent-free ester to the distillation flask.

    • Slowly apply vacuum and begin heating the distillation flask.

    • Collect the fraction that distills at 112-115 °C under a pressure of 20 mm Hg.[2]

    • Monitor the temperature and pressure closely to ensure a clean separation.

  • Characterization: Confirm the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflow and Pathways

Diagram 1: General Synthesis and Purification Workflow

This diagram illustrates the overall process from the starting materials to the purified product.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Acid 2,6-Dimethyl-nicotinic Acid Reaction Esterification (Reflux) Acid->Reaction Methanol Methanol Methanol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Neutralization Neutralization (e.g., NaHCO₃) Reaction->Neutralization Crude Product Extraction Extraction (e.g., Methylene Chloride) Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Distillation Fractional Distillation (Vacuum) SolventRemoval->Distillation Crude Ester PureProduct Pure Ester Distillation->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Logical Relationships in Purification Steps

This diagram outlines the logical sequence and purpose of each step in the purification protocol.

PurificationLogic cluster_removal Impurity Removal Stages Start Crude Reaction Mixture RemoveCatalyst 1. Neutralize (Removes Acid Catalyst) Start->RemoveCatalyst RemoveWaterSoluble 2. Extract (Separates from water-soluble impurities) RemoveCatalyst->RemoveWaterSoluble RemoveWater 3. Dry (Removes residual water) RemoveWaterSoluble->RemoveWater RemoveSolvent 4. Evaporate (Removes extraction solvent) RemoveWater->RemoveSolvent RemoveByproducts 5. Distill (Separates based on boiling point) RemoveSolvent->RemoveByproducts FinalProduct Purified Product RemoveByproducts->FinalProduct

Caption: Logical flow of the purification process for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Dimethyl-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,6-Dimethyl-nicotinic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent and direct method is the Fischer-Speier esterification of 2,6-Dimethyl-nicotinic acid. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[1][2][3] An alternative, often used on an industrial scale, involves the oxidation of a precursor like 2-methyl-5-ethylpyridine to generate the nicotinic acid in situ, followed by esterification.[1][4]

Q2: Why is an excess of methanol typically used in the Fischer esterification? A2: The Fischer esterification is a reversible, equilibrium-limited reaction.[5][6] According to Le Chatelier's principle, using a large excess of one reactant (in this case, methanol, which also serves as the solvent) drives the equilibrium towards the formation of the product, the methyl ester, thereby increasing the overall yield.[2]

Q3: What are the primary side products to be aware of during this synthesis? A3: Key potential side products include:

  • Isocinchomeronic acid dimethyl ester: This arises if the starting 2,6-Dimethyl-nicotinic acid is contaminated with isocinchomeronic acid (pyridine-2,5-dicarboxylic acid), an over-oxidation byproduct from its own synthesis.[1][2][7]

  • 2,6-Lutidine: Decarboxylation of the starting acid can occur at elevated temperatures, leading to the formation of 2,6-Lutidine (2,6-dimethylpyridine).[2]

  • N-methylated byproducts: While less common under the acidic conditions of Fischer esterification (where the pyridine nitrogen is protonated), N-methylation can be a more significant side reaction if strong methylating agents like dimethyl sulfate are used instead of methanol and an acid catalyst.[2]

Q4: How can the progress of the esterification reaction be monitored? A4: Reaction progress can be effectively monitored using standard chromatographic techniques.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method for qualitatively observing the consumption of the more polar starting material (2,6-Dimethyl-nicotinic acid) and the appearance of the less polar product spot (the methyl ester).[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis, allowing for precise measurement of the starting material, product, and any impurities in the reaction mixture.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Ester

Q: My Fischer esterification reaction is resulting in a consistently low yield. What are the potential causes and how can I improve it? A: Low yields are a common issue and can stem from several factors. A logical troubleshooting workflow can help identify the root cause.

G start Low Yield Observed q1 Is reaction complete? (Check via TLC/HPLC) start->q1 s1 Incomplete Reaction: • Increase reflux time. • Ensure sufficient acid catalyst. • Use larger excess of methanol. • Consider removing water (Dean-Stark). q1->s1 No q2 Significant product loss during workup? q1->q2 Yes s1->q2 s2 Workup Issues: • Neutralize slowly at low temp (0°C) to prevent ester hydrolysis. • Ensure pH is ~7-8 before extraction. • Perform multiple extractions (e.g., 3x with Ethyl Acetate). q2->s2 Yes end_node Yield Optimized q2->end_node No s2->end_node

Caption: Troubleshooting logic for low ester yield.

  • Incomplete Reaction: As an equilibrium-controlled process, the reaction may not have reached completion. Ensure an adequate amount of acid catalyst is present and that a sufficient excess of methanol is used. You can also try increasing the reflux time, monitoring the reaction's progress periodically with TLC.[6]

  • Hydrolysis During Workup: The ester product can be hydrolyzed back to the carboxylic acid if exposed to acidic or basic conditions for too long, especially at elevated temperatures.[8] When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate), do so slowly and in an ice bath to manage any exothermic reaction and minimize hydrolysis.[2]

  • Insufficient Extraction: The product may not be fully extracted from the aqueous layer. Perform multiple extractions with a suitable organic solvent like ethyl acetate or methylene chloride to ensure complete recovery.[1][4]

Issue 2: Presence of Impurities in the Final Product

Q: After purification, my final product is still impure. How can I identify and eliminate these impurities? A: The identity of the impurity dictates the best course of action.

  • Unreacted 2,6-Dimethyl-nicotinic Acid: If the starting material is present, it indicates an incomplete reaction. Refer to the troubleshooting guide for low yield to drive the reaction to completion. During workup, a basic wash can help remove the acidic starting material, but this risks hydrolyzing the ester product.

  • Diester Impurity (Isocinchomeronic acid dimethyl ester): This impurity forms from the esterification of isocinchomeronic acid present in the starting material.[1]

    • Prevention: Purify the starting 2,6-Dimethyl-nicotinic acid by recrystallization before beginning the esterification.[2]

    • Removal: The diester can be separated from the desired monoester product by fractional distillation under reduced pressure or by column chromatography.[1][2]

  • Decarboxylation Product (2,6-Lutidine): The presence of 2,6-Lutidine suggests the reaction temperature was too high or the heating time was excessive, causing the starting acid to decarboxylate.[2]

    • Prevention: Carefully control the reaction temperature and shorten the reaction time. Monitor the reaction to stop it as soon as the starting material is consumed.[2]

Data Presentation: Comparative Reaction Conditions

The choice of alcohol and reaction conditions significantly impacts the esterification outcome. Data from patent literature for the synthesis of related nicotinic acid esters provides a useful comparison.[1]

AlcoholTemperature (°C)Time (hours)Yield (%)Purity (%)
Methanol 65–78669.797.6
Ethanol 78–85667.997.3
Isopropanol 80–821856.197.2
n-Butanol 95–971863.297.3

Data compiled from examples in US4579953A and EP0128279A2 for the esterification of 6-methylnicotinic acid, a closely related substrate.[1]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This is the most common laboratory-scale method for the synthesis of this compound.[3][8]

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve 2,6-Dimethyl- nicotinic acid in Methanol B Slowly add conc. H₂SO₄ (catalyst) with stirring A->B C Heat mixture to reflux (e.g., 17 hours) B->C D Cool to RT & remove methanol (rotovap) C->D E Neutralize with cold NaHCO₃ solution D->E F Extract with Ethyl Acetate (3x) E->F G Wash organic layer with brine & dry (Na₂SO₄) F->G H Filter & evaporate solvent G->H I Crude Product H->I J Purify via vacuum distillation or chromatography I->J K Final Product: 2,6-Dimethyl-nicotinic acid methyl ester J->K

Caption: General workflow for Fischer esterification.

Materials:

  • 2,6-Dimethyl-nicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-Dimethyl-nicotinic acid (1 equivalent) in an excess of methanol (e.g., 15-20 mL per gram of acid).[2]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-17 hours. Monitor the reaction's progress by TLC until the starting acid spot is no longer visible.[1][3]

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[8]

  • Neutralization: Cool the concentrated residue in an ice bath. Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the evolution of CO₂ gas ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Perform the extraction three times to ensure maximum recovery.

  • Washing and Drying: Combine the organic layers. Wash once with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Final Product Isolation: Remove the ethyl acetate under reduced pressure to yield the crude this compound. The crude product can be further purified by vacuum distillation or column chromatography if necessary.[1]

References

Technical Support Center: Synthesis of 2,6-Dimethyl-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,6-dimethyl-nicotinic acid methyl ester. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: A prevalent industrial method involves the oxidation of a suitable precursor, such as 2,6-lutidine or a related compound, to form 2,6-dimethyl-nicotinic acid, followed by Fischer esterification with methanol in the presence of an acid catalyst like sulfuric acid. Another common starting material for related nicotinic acids is 5-ethyl-2-methylpyridine, which is oxidized and then esterified.

Q2: I am observing an unexpected peak in my GC-MS analysis with a molecular weight corresponding to a diester. What is the likely origin of this byproduct?

A2: The presence of a diester, likely dimethyl 2,6-pyridinedicarboxylate, suggests that the starting material, 2,6-dimethyl-nicotinic acid, may have been contaminated with 2,6-pyridinedicarboxylic acid. This diacid can arise from over-oxidation of the precursor during the synthesis of the nicotinic acid.[1] During the esterification step, both carboxylic acid groups can react with methanol to form the diester.

Q3: My reaction yield is low, and I have a significant amount of unreacted starting material. What are the potential causes?

A3: Low conversion can be attributed to several factors. In the case of Fischer esterification, the reaction is an equilibrium process. Insufficient catalyst, inadequate reaction time, or the presence of water can shift the equilibrium towards the reactants.[2] If the synthesis starts from the oxidation of a precursor, incomplete oxidation can also result in carrying over unreacted starting material into the final product.[2][3]

Q4: Can the pyridine nitrogen be methylated during the esterification process?

A4: While N-methylation of pyridines is a known reaction, it is less common during a standard Fischer esterification that uses an alcohol and a strong acid catalyst. The acidic conditions protonate the pyridine nitrogen, deactivating it towards electrophilic attack. However, if strong methylating agents like dimethyl sulfate are used without careful control of reaction conditions, N-methylation can become a more significant side reaction.

Q5: Is decarboxylation a concern during the synthesis?

A5: Decarboxylation of nicotinic acids can occur at elevated temperatures. During a prolonged Fischer esterification under strong acidic conditions and high heat, there is a possibility of decarboxylating the 2,6-dimethyl-nicotinic acid to form 2,6-lutidine (2,6-dimethylpyridine). Optimizing the reaction temperature and duration is crucial to minimize this side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Presence of an Impurity with m/z corresponding to Dimethyl 2,6-pyridinedicarboxylate
  • Possible Cause: Contamination of the 2,6-dimethyl-nicotinic acid starting material with 2,6-pyridinedicarboxylic acid.[1]

  • Recommended Action:

    • Purify the Starting Material: Recrystallize the 2,6-dimethyl-nicotinic acid before proceeding with the esterification.

    • Post-synthesis Purification: If the diester has already formed, it can be separated from the desired monoester by column chromatography or fractional distillation.[3]

Issue 2: Significant Amount of Unreacted 2,6-Dimethyl-nicotinic Acid in the Product
  • Possible Cause: Incomplete Fischer esterification.[2]

  • Recommended Action:

    • Ensure Anhydrous Conditions: Use anhydrous methanol and thoroughly dry all glassware, as water can inhibit the forward reaction.[2]

    • Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and extend the reflux time if necessary.

    • Use Excess Methanol: Employ a significant excess of methanol to drive the equilibrium towards the product.

    • Verify Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid) is active and used in a sufficient quantity.

Issue 3: Presence of 2,6-Lutidine in the Crude Product
  • Possible Cause: Decarboxylation of the nicotinic acid at high temperatures.

  • Recommended Action:

    • Reduce Reaction Temperature: If possible, lower the reflux temperature.

    • Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.

Issue 4: Product Loss During Workup
  • Possible Cause: Partial hydrolysis of the ester back to the carboxylic acid during neutralization, or incomplete extraction.

  • Recommended Action:

    • Low-Temperature Neutralization: When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), perform this step at a low temperature (e.g., in an ice bath) to minimize hydrolysis.

    • Optimize Extraction pH: Ensure the pH of the aqueous layer is adjusted correctly (around 7-8) to minimize the solubility of the ester in the aqueous phase.

    • Perform Multiple Extractions: Extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the product.[2]

Quantitative Data on Byproducts

The following table summarizes quantitative data on byproducts observed in a related synthesis of 6-methyl-nicotinic acid esters via the oxidation of 2-methyl-5-ethylpyridine followed by esterification.[3] These values can provide a general indication of the types and potential levels of impurities to expect.

CompoundTypical Percentage in Crude Mixture
6-Methyl-nicotinic acid ethyl ester (Main Product)67.9%
Unreacted 2-Methyl-5-ethylpyridine11.8%
Isocinchomeronic acid diethyl ester (Diester Byproduct)3.5%

Data extracted from a representative gas chromatography analysis of a crude ester mixture.[3]

Experimental Protocols

Representative Protocol: Fischer Esterification of 2,6-Dimethyl-nicotinic Acid

This protocol is a general representation of a Fischer esterification for nicotinic acids.

Materials:

  • 2,6-Dimethyl-nicotinic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Suspend 2,6-dimethyl-nicotinic acid (1 equivalent) in anhydrous methanol (approximately 15-20 mL per gram of acid) in a round-bottom flask.

  • With stirring, slowly add concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue by adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution until the evolution of gas ceases and the pH is neutral to slightly basic (pH 7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation as needed.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Peaks in Product Analysis start Unexpected Peak(s) in HPLC/GC-MS of Crude Product check_mw Determine Molecular Weight (MW) and/or m/z of Impurity start->check_mw mw_start MW = Starting Material (2,6-Dimethyl-nicotinic Acid)? check_mw->mw_start mw_diester MW = Diester (Dimethyl 2,6-pyridinedicarboxylate)? check_mw->mw_diester mw_decarboxylated MW = Decarboxylated Product (2,6-Lutidine)? check_mw->mw_decarboxylated mw_unknown Unknown MW check_mw->mw_unknown incomplete_reaction Issue: Incomplete Reaction - Check reaction time - Ensure anhydrous conditions - Verify catalyst amount/activity mw_start->incomplete_reaction Yes diester_impurity Issue: Diester Impurity - Purify starting material - Purify final product via chromatography/distillation mw_diester->diester_impurity Yes decarboxylation Issue: Decarboxylation - Reduce reaction temperature - Shorten reaction time mw_decarboxylated->decarboxylation Yes further_analysis Action: Further Analysis - Isolate impurity - Perform NMR for structural elucidation mw_unknown->further_analysis Yes

Caption: Troubleshooting workflow for identifying common byproducts.

References

Technical Support Center: Purification of 2,6-Dimethyl-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2,6-Dimethyl-nicotinic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The common impurities in crude this compound largely depend on the synthetic route employed. However, typical impurities include:

  • Unreacted Starting Materials: Such as 2,6-dimethyl-5-ethylpyridine, if the synthesis involves its oxidation.

  • 2,6-Dimethyl-nicotinic acid: The corresponding carboxylic acid may be present due to incomplete esterification or hydrolysis of the ester during workup.[1][2]

  • Positional Isomers: Depending on the specificity of the synthesis, other isomers of the dimethyl-nicotinic acid methyl ester may be formed.

  • Over-oxidation Products: In syntheses involving oxidation, byproducts like isocinchomeronic acid diesters can be formed.[3]

  • Residual Solvents: Solvents used in the reaction or workup, such as methanol, ethanol, or extraction solvents.[3]

Q2: What are the recommended methods for purifying this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. The most common and effective methods are:

  • Distillation: Particularly effective for removing non-volatile or significantly less volatile impurities. Vacuum distillation is often preferred to avoid thermal decomposition of the ester.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[2]

  • Recrystallization: A suitable method if the product is a solid at room temperature and a suitable solvent can be found.

Q3: How can I confirm the purity of my this compound after purification?

A3: Several analytical techniques can be employed to assess the purity of the final product:[3]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity and identifying trace impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the structure of the desired product through its mass spectrum.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the product and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and monitor the progress of a purification process like column chromatography.[2][3]

Troubleshooting Guides

Issue 1: Presence of Starting Material (e.g., 2,6-dimethyl-5-ethylpyridine) in the Final Product
  • Possible Cause: Incomplete reaction or inefficient purification.

  • Troubleshooting Steps:

    • Reaction Optimization: Ensure the reaction goes to completion by extending the reaction time, increasing the temperature (if thermally stable), or using a more efficient catalyst.

    • Purification Method:

      • Distillation: Fractional distillation under reduced pressure is often effective in separating the lower-boiling starting material from the higher-boiling ester.

      • Column Chromatography: Use a non-polar solvent system (e.g., hexane/ethyl acetate) to effectively separate the less polar starting material from the more polar ester.

Issue 2: Contamination with 2,6-Dimethyl-nicotinic acid
  • Possible Cause: Incomplete esterification or hydrolysis of the ester during the workup.[1]

  • Troubleshooting Steps:

    • Reaction Workup: During aqueous extraction, avoid strongly acidic or basic conditions that can promote hydrolysis. Neutralize the reaction mixture carefully, preferably to a pH of 7-8.[2]

    • Purification Method:

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[6] Be aware that prolonged contact with a strong base can lead to saponification of the ester.

      • Column Chromatography: The polar carboxylic acid will have a lower Rf value on a silica gel TLC plate compared to the ester. A gradient elution starting with a non-polar solvent system can effectively separate the two compounds.

Issue 3: Low Yield After Purification
  • Possible Cause: Loss of product during extraction or purification steps.

  • Troubleshooting Steps:

    • Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.

    • Column Chromatography: Optimize the solvent system to ensure the product elutes with an appropriate retention factor (Rf) of 0.2-0.4 on TLC to minimize band broadening and loss on the column.[2]

    • Recrystallization: Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery. Avoid using an excessive amount of solvent.

Data Presentation

Purification MethodPrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation Difference in boiling points>97%[3]- Effective for large quantities- Can remove non-volatile impurities completely- Requires thermally stable compounds- May not separate compounds with close boiling points
Column Chromatography Differential adsorption on a stationary phase based on polarity>98%- High resolution for separating complex mixtures- Applicable to a wide range of compounds- Can be time-consuming and require large volumes of solvent- Potential for product loss on the column
Recrystallization Difference in solubility in a specific solvent at different temperatures>99% (if a suitable solvent is found)- Can yield very high purity product- Cost-effective for large-scale purification- Only applicable to solid compounds- Finding a suitable solvent can be challenging- Yield can be variable

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Place the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Process:

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Purity Analysis: Analyze the collected fractions using HPLC or GC-MS to confirm the purity.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Determine a suitable solvent system by running a Thin-Layer Chromatography (TLC) of the crude material. A common starting point for nicotinic acid esters is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that will be used for elution.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the selected mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents for esters include ethanol, methanol, ethyl acetate, or mixtures such as hexane/ethyl acetate.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude 2,6-Dimethyl-nicotinic acid methyl ester distillation Vacuum Distillation crude_product->distillation column_chrom Column Chromatography crude_product->column_chrom recrystallization Recrystallization crude_product->recrystallization hplc HPLC distillation->hplc gcms GC-MS distillation->gcms nmr NMR distillation->nmr column_chrom->hplc column_chrom->gcms column_chrom->nmr recrystallization->hplc recrystallization->gcms recrystallization->nmr pure_product Pure Product hplc->pure_product >98% Purity gcms->pure_product >98% Purity nmr->pure_product Structural Confirmation

Caption: A workflow diagram illustrating the purification and analysis of this compound.

troubleshooting_logic start Impure Product impurity_type Identify Impurity Type (TLC, HPLC, GC-MS) start->impurity_type starting_material Starting Material Present impurity_type->starting_material Less Polar acid_impurity Carboxylic Acid Present impurity_type->acid_impurity More Polar other_impurity Other Impurities impurity_type->other_impurity Similar Polarity distill Fractional Distillation starting_material->distill chromatography Column Chromatography starting_material->chromatography acid_base_wash Acid-Base Wash acid_impurity->acid_base_wash acid_impurity->chromatography other_impurity->chromatography recrystallize Recrystallization other_impurity->recrystallize end Pure Product distill->end acid_base_wash->end chromatography->end recrystallize->end

Caption: A logical troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2,6-Dimethyl-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2,6-Dimethyl-nicotinic acid methyl ester.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis process, presented in a question-and-answer format.

Issue 1: Low Yield in Fischer Esterification

Q: My Fischer esterification of 2,6-dimethyl-nicotinic acid is resulting in a low yield on a larger scale. What are the potential causes and how can I improve it?

A: Low yields in scale-up Fischer esterification can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The equilibrium nature of the Fischer esterification can be a significant hurdle.

    • Solution:

      • Excess Alcohol: Use a significant excess of methanol to drive the equilibrium towards the product.[1][2]

      • Water Removal: On a larger scale, the accumulation of water, a byproduct of the reaction, can inhibit the forward reaction.[2] Employ a Dean-Stark apparatus to continuously remove water from the reaction mixture.[3]

      • Catalyst Amount: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid, is used.[4] Inadequate catalyst loading can lead to slow and incomplete conversion.

  • Sub-optimal Reaction Conditions:

    • Solution:

      • Temperature and Time: Ensure the reaction is heated to reflux for a sufficient duration.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[4]

  • Work-up and Purification Losses:

    • Solution:

      • Neutralization: During the neutralization step with a base like sodium bicarbonate, perform the addition slowly and at a low temperature (e.g., in an ice bath) to prevent hydrolysis of the ester product.[4]

      • Extraction: Use an appropriate solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to ensure complete recovery of the product.[6][7]

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows impurities on TLC/HPLC analysis. What are the likely side products and how can I minimize their formation?

A: The presence of impurities can often be traced back to the starting materials or side reactions during the synthesis.

  • Unreacted 2,6-Dimethyl-nicotinic Acid: This is a common impurity if the esterification reaction does not go to completion.

    • Solution: Refer to the solutions for "Incomplete Reaction" in the low yield troubleshooting section. Post-reaction, an aqueous base wash (e.g., with sodium bicarbonate solution) can help remove unreacted acid.[7]

  • Formation of 2,6-Lutidine: Decarboxylation of 2,6-dimethyl-nicotinic acid can occur at elevated temperatures, leading to the formation of 2,6-lutidine.

    • Solution: Carefully control the reaction temperature and avoid prolonged heating.

  • Side products from the synthesis of the starting acid: If you are synthesizing 2,6-dimethyl-nicotinic acid from 2,6-lutidine or 2-methyl-5-ethylpyridine, impurities can carry over. For instance, oxidation of 2-methyl-5-ethylpyridine can sometimes lead to the formation of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid).[8]

    • Solution: Ensure the purity of the starting 2,6-dimethyl-nicotinic acid before proceeding with the esterification. Purification of the acid can be achieved by recrystallization.

Issue 3: Difficulties in Product Isolation and Purification

Q: I'm having trouble isolating a pure product after the reaction. What are the best practices for purification on a larger scale?

A: Purification challenges are common in scale-up.

  • Removal of Unreacted Acid: As mentioned, a wash with a mild aqueous base is effective.

    • Procedure: After the reaction, quench the mixture and extract the product into an organic solvent. Wash the organic layer with a saturated solution of sodium bicarbonate. Be cautious of emulsion formation, which can be an issue on a larger scale.

  • Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and costly for large quantities.

    • Alternative: Consider fractional distillation under reduced pressure, as this compound has a boiling point of 112-115°C at 20 mmHg.[4] This can be a more efficient purification method for larger batches.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary routes are:

  • Fischer Esterification of 2,6-Dimethyl-nicotinic Acid: This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.[4]

  • Oxidation of a Precursor followed by Esterification: This industrial-scale method often starts with the oxidation of 2-methyl-5-ethylpyridine using nitric acid and a sulfuric acid catalyst to form 6-methylnicotinic acid, which is then esterified.[6][9]

Q2: What are the key safety precautions to consider during the scale-up synthesis?

A2:

  • Strong Acids: The use of concentrated sulfuric acid and nitric acid requires extreme caution. These are highly corrosive and can cause severe burns.[10] Always add acid slowly to the reaction mixture with adequate cooling and stirring.

  • Exothermic Reactions: The oxidation of 2-methyl-5-ethylpyridine is exothermic.[9] Ensure the reactor is equipped with proper cooling and temperature monitoring systems to control the reaction rate and prevent runaways.

  • Flammable Solvents: Methanol and extraction solvents like ethyl acetate are flammable.[10] All operations should be conducted in a well-ventilated area, away from ignition sources.

Q3: How can I monitor the progress of the reaction?

A3:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material and the formation of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing for the determination of conversion and purity.[4]

Data Presentation

Table 1: Comparison of Synthesis Methods for Nicotinic Acid Esters

MethodStarting MaterialsReagents & CatalystReaction ConditionsReported YieldAdvantagesDisadvantages
Fischer Esterification Nicotinic acid, AlcoholStrong acid (e.g., H₂SO₄)Reflux23% - 97%[3]Inexpensive reagents, simple procedure.[3]Harsh acidic conditions, may require high temperatures and long reaction times.[3]
Via Acyl Chloride Nicotinic acid, AlcoholThionyl chloride (SOCl₂), PyridineRoom temperature to refluxHighMild reaction conditions for the esterification step.Use of hazardous thionyl chloride, potential for side reactions.[3]
Steglich Esterification Nicotinic acid, AlcoholDCC or EDCI, DMAPRoom temperature to reflux~88%[11]Mild reaction conditions, high yields.[3]Requires stoichiometric coupling agents, formation of byproducts that need removal.[3]
Oxidation & Esterification 2-Methyl-5-ethylpyridine, MethanolH₂SO₄, HNO₃140-225°C (oxidation), Reflux (esterification)~70%[6][9]Suitable for industrial scale-up.High temperatures and strong oxidizing agents required.

Experimental Protocols

Protocol 1: Fischer Esterification of 2,6-Dimethyl-nicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethyl-nicotinic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7. Perform this step in an ice bath to control the temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or vacuum distillation.[4]

Protocol 2: Synthesis from 2-Methyl-5-ethylpyridine (Industrial Scale Outline)

  • Oxidation:

    • Charge a suitable reactor with concentrated sulfuric acid.

    • Slowly add 2-methyl-5-ethylpyridine while cooling to maintain the temperature.

    • Heat the mixture to 140-170°C.

    • Gradually add nitric acid over several hours, continuously distilling off water and/or diluted nitric acid.

  • Esterification:

    • After the oxidation is complete, cool the reaction mixture.

    • Add an excess of methanol and heat to reflux for several hours.

  • Isolation and Purification:

    • Concentrate the reaction mixture.

    • Neutralize the residue with a base (e.g., ammonia solution).

    • Extract the product with an organic solvent (e.g., methylene chloride).

    • Isolate the final product by fractional distillation of the extract.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Reactants Reaction Reaction Reactants->Reaction Heat, Catalyst Crude Product Crude Product Reaction->Crude Product Neutralization Neutralization Crude Product->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purified Product Purified Product Drying->Purified Product

Caption: General experimental workflow for the synthesis and purification.

troubleshooting_logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Workup Losses Workup Losses Low Yield->Workup Losses Increase Catalyst Increase Catalyst Incomplete Reaction->Increase Catalyst Remove Water Remove Water Incomplete Reaction->Remove Water Optimize Temp/Time Optimize Temp/Time Side Reactions->Optimize Temp/Time Control Neutralization pH Control Neutralization pH Workup Losses->Control Neutralization pH Improve Extraction Improve Extraction Workup Losses->Improve Extraction

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 2,6-Dimethyl-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of 2,6-Dimethyl-nicotinic acid methyl ester formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic strategies are:

  • Fischer Esterification: Direct esterification of 2,6-dimethyl-nicotinic acid with methanol using a strong acid catalyst, such as sulfuric acid.[1][2]

  • Oxidation and Subsequent Esterification: This industrial-scale method involves the oxidation of a suitable precursor, like 2-methyl-5-ethylpyridine, to form the nicotinic acid derivative, which is then esterified.[2][3]

Q2: What are the common side reactions that can lower the selectivity of the desired product?

A2: Several side reactions can occur, leading to impurities and reduced yield:

  • Over-oxidation: During the synthesis of the 2,6-dimethyl-nicotinic acid precursor from 2-methyl-5-ethylpyridine, over-oxidation can lead to the formation of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid). This impurity will then be esterified to form the corresponding diester.[3][4]

  • Decarboxylation: At elevated temperatures and under strong acidic conditions, the nicotinic acid can decarboxylate to form 2,6-lutidine.[4]

  • N-methylation: While less common under acidic Fischer esterification conditions due to the protonation of the pyridine nitrogen, N-methylation can become a significant side reaction if strong methylating agents like dimethyl sulfate are used without careful control of reaction conditions.[4]

  • Incomplete Reaction: Unreacted 2,6-dimethyl-nicotinic acid can remain in the final product if the reaction does not go to completion.[2]

  • Hydrolysis of the Ester: The desired ester product can be hydrolyzed back to the carboxylic acid during the work-up phase if conditions are too acidic or basic, especially at higher temperatures.[2]

Q3: How can I monitor the progress of the esterification reaction?

A3: The reaction progress can be effectively monitored using the following chromatographic techniques:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to track the consumption of the starting carboxylic acid and the formation of the ester product. A recommended mobile phase is a mixture of acetone and hexane (e.g., 30:70 ratio).[2]

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing for accurate determination of purity and the presence of any side products.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Often used in industrial settings to monitor the purity and yield of the product.[2]

  • Gas Chromatography (GC): Can be used to analyze the final product and quantify impurities.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of Ester Incomplete Reaction - Use an excess of methanol to drive the equilibrium towards the product.- Increase the reaction time and monitor by TLC until the starting material is consumed.- Ensure the acid catalyst is active and used in a sufficient amount.[4]
Hydrolysis during Work-up - Neutralize the acid catalyst at low temperatures (e.g., in an ice bath) using a mild base like sodium bicarbonate solution.[2]
Presence of a Diester Impurity Contamination of Starting Material - Purify the starting 2,6-dimethyl-nicotinic acid by recrystallization before esterification.- The diester can be separated from the desired monoester by column chromatography or fractional distillation.[4]
Presence of 2,6-Lutidine Impurity Decarboxylation - Reduce the reaction temperature and/or shorten the reaction time.[4]
Multiple Spots on TLC Unreacted Starting Material - Refer to the solutions for "Incomplete Reaction".[2]
Formation of Side Products - Review reaction conditions (temperature, catalyst, etc.) to minimize side reactions.- Purify the crude product using column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Alcohol on Yield and Selectivity in the Synthesis of 6-Methylnicotinic Acid Esters via Oxidation of 2-Methyl-5-ethylpyridine

AlcoholYield of Ester (%)Selectivity of Ester Formation (%)Purity of Ester (%)
Methanol69.778.997.6
Ethanol65.074.4Not specified
Isopropanol56.159.497.2
n-Butanol63.267.497.3

Data extracted from US Patent 4,579,953 A.[3]

Experimental Protocols

Protocol 1: Fischer Esterification of 2,6-Dimethyl-nicotinic Acid

This protocol describes a general laboratory-scale synthesis.

Materials:

  • 2,6-Dimethyl-nicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dimethyl-nicotinic acid in an excess of methanol.

  • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours (e.g., 17 hours). Monitor the reaction progress by TLC.[2]

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue by adding it to a cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis via Oxidation of 2-Methyl-5-ethylpyridine and Subsequent Esterification

This protocol is based on an industrial process described in US Patent 4,579,953 A.[3]

Materials:

  • 2-Methyl-5-ethylpyridine

  • Sulfuric Acid (96%)

  • Ammonium vanadate (catalyst)

  • Nitric Acid (65%)

  • Methanol

  • Methylene chloride

  • Ammonia solution (25%)

Procedure:

  • Oxidation:

    • In a suitable reactor, charge sulfuric acid and ammonium vanadate.

    • Cool the mixture and add 2-methyl-5-ethylpyridine dropwise.

    • Heat the stirred reaction mixture to 155-160°C.

    • Add nitric acid dropwise over several hours while maintaining the temperature. During this time, continuously distill off diluted nitric acid.

    • After the addition is complete, heat the mixture to a higher temperature (e.g., 190°C) to distill off any remaining unreacted nitric acid.

  • Esterification:

    • Cool the reaction mixture to below 100°C and pour it into methanol.

    • Heat the methanol solution under reflux for approximately 6 hours.

  • Work-up and Isolation:

    • Distill off the excess methanol.

    • Pour the residue onto ice and neutralize with ammonia solution.

    • Extract the product multiple times with methylene chloride.

    • Evaporate the methylene chloride extracts to obtain the crude product.

    • The crude product can be purified by fractional distillation.

Visualizations

G Reaction Pathway for this compound Synthesis cluster_oxidation Oxidation Route cluster_esterification Esterification cluster_side_reactions Potential Side Reactions 2-Methyl-5-ethylpyridine 2-Methyl-5-ethylpyridine 2,6-Dimethyl-nicotinic Acid 2,6-Dimethyl-nicotinic Acid 2-Methyl-5-ethylpyridine->2,6-Dimethyl-nicotinic Acid HNO₃, H₂SO₄, Vanadate catalyst This compound This compound 2,6-Dimethyl-nicotinic Acid->this compound Methanol, H₂SO₄ (cat.) Isocinchomeronic Acid Diester Isocinchomeronic Acid Diester 2,6-Dimethyl-nicotinic Acid->Isocinchomeronic Acid Diester Over-oxidation & Esterification 2,6-Lutidine 2,6-Lutidine 2,6-Dimethyl-nicotinic Acid->2,6-Lutidine Decarboxylation

Caption: Synthesis pathways and common side reactions.

G Troubleshooting Workflow for Low Selectivity start Low Selectivity Observed (e.g., via HPLC/GC) check_impurities Identify Impurities (e.g., via MS, NMR) start->check_impurities diester Diester Impurity? check_impurities->diester decarboxylation Decarboxylation Product? diester->decarboxylation No purify_sm Purify Starting Material (Recrystallization) diester->purify_sm Yes unreacted_sm Unreacted Starting Material? decarboxylation->unreacted_sm No adjust_temp_time Reduce Temperature and/or Reaction Time decarboxylation->adjust_temp_time Yes drive_equilibrium Increase Methanol Excess &/or Reaction Time unreacted_sm->drive_equilibrium Yes final_product Improved Selectivity unreacted_sm->final_product No optimize_oxidation Optimize Oxidation Step (Control Stoichiometry) purify_sm->optimize_oxidation optimize_oxidation->final_product adjust_temp_time->final_product drive_equilibrium->final_product

Caption: A logical workflow for troubleshooting low selectivity.

G Key Factors for Improving Selectivity cluster_sm Starting Material Purity cluster_rc Optimized Reaction Conditions cluster_wu Careful Work-up selectivity High Selectivity of 2,6-Dimethyl-nicotinic Acid Methyl Ester starting_material Purity of Starting Material Purify 2,6-dimethyl-\nnicotinic acid Purify 2,6-dimethyl- nicotinic acid starting_material->Purify 2,6-dimethyl-\nnicotinic acid reaction_conditions Reaction Conditions Control Temperature Control Temperature reaction_conditions->Control Temperature Optimize Reaction Time Optimize Reaction Time reaction_conditions->Optimize Reaction Time Use Excess Methanol Use Excess Methanol reaction_conditions->Use Excess Methanol Appropriate Catalyst Loading Appropriate Catalyst Loading reaction_conditions->Appropriate Catalyst Loading workup Work-up Procedure Low Temperature Neutralization Low Temperature Neutralization workup->Low Temperature Neutralization Avoid Prolonged Acidic/\nBasic Conditions Avoid Prolonged Acidic/ Basic Conditions workup->Avoid Prolonged Acidic/\nBasic Conditions Purify 2,6-dimethyl-\nnicotinic acid->selectivity Control Temperature->selectivity Optimize Reaction Time->selectivity Use Excess Methanol->selectivity Appropriate Catalyst Loading->selectivity Low Temperature Neutralization->selectivity Avoid Prolonged Acidic/\nBasic Conditions->selectivity

Caption: Factors influencing the selective formation of the target ester.

References

Troubleshooting low yield in Fischer esterification of nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Fischer esterification of nicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Fischer esterification of nicotinic acid derivatives?

Low yields in Fischer esterification are often due to a combination of factors. The reaction is an equilibrium process, meaning it is reversible.[1] Key factors that can lead to low yields include:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. This can be due to insufficient reaction time, inadequate catalyst amount, or temperatures that are too low.[2][3]

  • Water Content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, thus reducing the ester yield.[1][4]

  • Side Reactions: Undesirable side reactions can consume the starting material or the product. A common side reaction at elevated temperatures is the decarboxylation of the nicotinic acid derivative.[3][5]

  • Purification Losses: Significant amounts of the product can be lost during work-up and purification steps, such as extraction and crystallization.[2] Hydrolysis of the ester back to the carboxylic acid can also occur during neutralization if conditions are not carefully controlled.[6]

  • Substrate Reactivity: The electronic properties of substituents on the pyridine ring can influence the reactivity of the carboxylic acid. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.[7]

Q2: How can I drive the reaction equilibrium towards the ester product to improve the yield?

To maximize the yield of the desired ester, the equilibrium of the Fischer esterification must be shifted towards the product side. This can be achieved by:

  • Using an Excess of one Reactant: Employing a large excess of the alcohol is a common strategy to drive the reaction forward according to Le Chatelier's Principle.[1][5] Often, the alcohol itself can be used as the solvent.[4]

  • Removal of Water: The water produced during the reaction can be removed to prevent the reverse reaction (hydrolysis). This can be accomplished by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove water as it forms.[4][8]

    • Drying Agents: Adding molecular sieves or anhydrous salts to the reaction mixture.[4]

Q3: What are the recommended catalysts and reaction conditions?

Strong acids are typically used as catalysts for Fischer esterification. Common choices and conditions include:

  • Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are frequently used.[3][4] Solid acid catalysts are also an option and can simplify catalyst removal.[8] For sensitive substrates, milder Lewis acids can be considered.[3]

  • Temperature: The reaction is typically conducted at reflux temperature, which can range from 60–110 °C depending on the alcohol used.[4] However, it's crucial to control the temperature to minimize side reactions like decarboxylation.[3]

  • Reaction Time: Reaction times can vary significantly, from a few hours to over 17 hours, depending on the specific substrate and conditions.[2][8] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2]

Q4: What potential side reactions should I be aware of, and how can they be minimized?

Several side reactions can occur during the Fischer esterification of nicotinic acid derivatives:

  • Decarboxylation: At high temperatures, nicotinic acids can decarboxylate. This can be minimized by using the lowest effective reaction temperature and optimizing the reaction time.[3][5]

  • N-methylation: While not common under acidic Fischer esterification conditions due to the protonation of the pyridine nitrogen, it can be a more significant side reaction when using methylating agents like dimethyl sulfate.[5]

  • Formation of Byproducts from Impurities: Impurities in the starting material, such as isocinchomeronic acid, can lead to the formation of undesired diester byproducts.[5] Purifying the starting nicotinic acid derivative by recrystallization before use is advisable.[5]

Q5: What are the best practices for the work-up and purification of nicotinic acid esters?

Proper work-up and purification are critical for obtaining a high yield of a pure product.

  • Neutralization: After the reaction is complete, the excess acid catalyst must be neutralized. This is typically done by carefully adding a base such as a saturated sodium bicarbonate (NaHCO₃) solution.[2] This step should be performed at a low temperature (e.g., in an ice bath) to control any exothermic reaction and minimize ester hydrolysis.[2]

  • Extraction: The ester is typically extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.[5][9]

  • Washing and Drying: The organic layer should be washed with water and brine, then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][10]

  • Purification: The crude product can be purified by:

    • Column Chromatography: Effective for separating the desired ester from impurities.[5]

    • Recrystallization: If the ester is a solid, recrystallization can yield a highly pure product.[2]

    • Distillation: For liquid esters, vacuum distillation can be an effective purification method.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Fischer esterification of nicotinic acid and its derivatives.

Starting MaterialAlcoholCatalystReaction ConditionsReported YieldReference
Nicotinic AcidMethanolH₂SO₄Reflux, 13 hours23.39%[11]
Nicotinic AcidEthanolHND230 (Solid Acid)55°C to Reflux, 4 hoursUp to 97%[8]
6-Methylnicotinic AcidMethanolH₂SO₄Reflux, 17 hours75%[10][12]
6-Methylnicotinic AcidMethanol (sat. with HCl)HClReflux, 1 hourNot Specified[10]
4-hydroxy-6-methylnicotinic acidMethanolEDCI, DMAPRoom temp to reflux88% (similar substrate)[12]

Detailed Experimental Protocol

Fischer Esterification of 6-Methylnicotinic Acid to Methyl 6-Methylnicotinate [2][12]

Materials:

  • 6-Methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylnicotinic acid in an excess of methanol.

  • Catalyst Addition: With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for approximately 17 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Cool the residue in an ice bath and carefully neutralize it by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious of CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Evaporation: Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude methyl 6-methylnicotinate.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

Visual Guides

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_water Water Present? check_reaction->check_water No increase_time Increase Reaction Time check_reaction->increase_time Yes check_side_reactions Side Reactions? check_water->check_side_reactions No use_excess_alcohol Use Large Excess of Alcohol check_water->use_excess_alcohol Yes check_workup Work-up/Purification Issues? check_side_reactions->check_workup No optimize_temp Optimize Temperature (lower to reduce decarboxylation) check_side_reactions->optimize_temp Yes careful_neutralization Careful Neutralization (low temp) check_workup->careful_neutralization Yes end_node Yield Improved check_workup->end_node No increase_time->end_node increase_catalyst Increase Catalyst Amount increase_catalyst->end_node increase_temp Increase Temperature (with caution) increase_temp->end_node remove_water Remove Water (Dean-Stark/Drying Agent) use_excess_alcohol->remove_water remove_water->end_node purify_sm Purify Starting Material optimize_temp->purify_sm purify_sm->end_node optimize_purification Optimize Purification Method careful_neutralization->optimize_purification optimize_purification->end_node

Caption: Troubleshooting workflow for low yield in Fischer esterification.

General Mechanism of Fischer Esterification

FischerEsterification cluster_step1 1. Protonation of Carbonyl cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination of Water cluster_step5 5. Deprotonation RCOOH R-COOH RCOOH_prot R-C(=O⁺H)-OH RCOOH->RCOOH_prot H_plus + H⁺ tetrahedral_int R-C(OH)₂(O⁺HR') RCOOH_prot->tetrahedral_int ROH + R'-OH tetrahedral_int2 R-C(OH)(O⁺H₂)(OR') tetrahedral_int->tetrahedral_int2 ester_prot R-C(=O⁺R')-OH tetrahedral_int2->ester_prot ester R-COOR' ester_prot->ester H2O + H₂O H_plus_regen + H⁺

Caption: The general mechanism of acid-catalyzed Fischer esterification.

References

Side reactions to avoid during the synthesis of 2,6-Dimethyl-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,6-dimethyl-nicotinic acid methyl ester. It focuses on identifying and mitigating common side reactions to improve yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly when following an oxidation and subsequent esterification pathway.

Issue Potential Cause Recommended Solution
Low Yield of Desired Ester Incomplete Esterification: The equilibrium of the Fischer esterification has not been sufficiently shifted towards the product.- Use a large excess of methanol (can be used as the solvent).- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure the acid catalyst (e.g., H₂SO₄) is active and used in a sufficient quantity.[1]
Hydrolysis of the Ester: Presence of water can reverse the esterification reaction.- Use anhydrous reagents and solvents.- During workup, ensure the product is not exposed to aqueous acidic or basic conditions for prolonged periods.
Presence of a Diester Impurity in Final Product Contaminated Starting Material: The 2,6-dimethyl-nicotinic acid starting material is contaminated with isocinchomeronic acid (pyridine-2,6-dicarboxylic acid).[1]- Purify the starting carboxylic acid by recrystallization before the esterification step.- After esterification, the diester byproduct can be separated by column chromatography or fractional distillation.[1]
Detection of 2-Methylpyridine or 2,6-Lutidine Decarboxylation: The nicotinic acid starting material has decarboxylated due to excessive heat during the reaction or distillation.[1]- Reduce the reaction temperature and/or shorten the reaction time for the esterification.- Use milder esterification methods if high temperatures are problematic.
Presence of N-Methylated Byproduct Use of Strong Methylating Agents: Reagents like dimethyl sulfate can methylate the pyridine nitrogen.- This is less common during acid-catalyzed Fischer esterification as the pyridine nitrogen is protonated and deactivated.[1]- If using a strong methylating agent is necessary, carefully control reaction conditions (temperature, stoichiometry) to minimize this side reaction.[1]
Formation of Isocinchomeronic Acid Diester Over-oxidation in a Prior Step: The precursor to 2,6-dimethyl-nicotinic acid (e.g., 5-ethyl-2-methylpyridine) was over-oxidized, leading to the di-acid impurity.[1]- Optimize the oxidation conditions (oxidizing agent concentration, temperature, time) to selectively oxidize the desired group.- This byproduct typically constitutes 3-5% of the product mixture in certain oxidation routes.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Fischer esterification of 2,6-dimethyl-nicotinic acid?

A1: The most prevalent side reactions are the formation of a diester from isocinchomeronic acid impurity, and the decarboxylation of the nicotinic acid at elevated temperatures to form 2,6-lutidine.[1] Incomplete reaction leading to low yields is also a common issue.[1]

Q2: How is the isocinchomeronic acid impurity formed?

A2: Isocinchomeronic acid (pyridine-2,6-dicarboxylic acid) is typically formed as a byproduct during the synthesis of the 2,6-dimethyl-nicotinic acid precursor. For instance, when synthesizing 6-methylnicotinic acid from 5-ethyl-2-methylpyridine via oxidation, over-oxidation can occur, leading to the formation of this di-acid.[1]

Q3: Can the pyridine nitrogen be methylated during the esterification?

A3: N-methylation is not a common side reaction during a standard Fischer esterification, which uses an alcohol and a strong acid catalyst like H₂SO₄. The strong acid protonates the pyridine nitrogen, deactivating it towards electrophilic attack.[1] However, if you use potent methylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI), N-methylation can become a significant side reaction if conditions are not carefully controlled.[1]

Q4: Is decarboxylation a significant concern?

A4: Yes, nicotinic acids can undergo decarboxylation at high temperatures. During a prolonged Fischer esterification under reflux with a strong acid, there is a risk of decarboxylating 2,6-dimethyl-nicotinic acid to 2,6-lutidine.[1] Minimizing reaction time and temperature is key to preventing this.

Q5: Are there alternative synthesis routes that avoid these specific side reactions?

A5: The Hantzsch pyridine synthesis is a common alternative for creating the pyridine ring structure. This multi-component reaction involves condensing an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia.[3][4] The initial product is a dihydropyridine, which is then oxidized to the final pyridine derivative.[3] While this method avoids the specific side reactions of the oxidation/esterification route, it can have its own challenges, such as low yields or the formation of unexpected products depending on the specific reactants and conditions used.[3][5]

Experimental Protocols

Protocol: Fischer Esterification of 2,6-Dimethyl-nicotinic Acid

This protocol is a standard method for converting the carboxylic acid to its methyl ester using an acid catalyst.

Materials:

  • 2,6-Dimethyl-nicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 2,6-dimethyl-nicotinic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 15-20 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.

  • While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents, or ~1 mL per gram of starting acid) to the suspension.[1]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-17 hours).[1][6]

  • Monitor the reaction's progress by TLC until the starting material is consumed.

  • Once complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue by adding it to an ice-cold saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[1]

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or vacuum distillation as needed.

Visualizations

Reaction and Side Reaction Pathways

G cluster_start Starting Material A 2,6-Dimethyl-nicotinic Acid C 2,6-Dimethyl-nicotinic Acid Methyl Ester A->C  H₂SO₄, Reflux   F 2,6-Lutidine (Decarboxylation) A->F B Methanol (MeOH) B->C D Isocinchomeronic Acid (Impurity) E Diester Byproduct D->E  Esterification  

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

G Start Problem Encountered During Synthesis Impurity Impurity Detected (NMR/GC-MS) Start->Impurity LowYield Low Yield Start->LowYield Diester Diester Peak Observed? Impurity->Diester Check Byproduct Identity IncompleteRxn Starting Material Remaining? LowYield->IncompleteRxn Check Reaction Completion Decarboxylation 2,6-Lutidine Peak Observed? Diester->Decarboxylation No Sol_Purify Action: - Recrystallize starting acid - Purify final product via chromatography Diester->Sol_Purify Yes Sol_Temp Action: - Reduce reaction temperature - Shorten reaction time Decarboxylation->Sol_Temp Yes Sol_DriveRxn Action: - Increase reaction time - Use excess methanol - Check catalyst activity IncompleteRxn->Sol_DriveRxn Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Stability issues of 2,6-Dimethyl-nicotinic acid methyl ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2,6-Dimethyl-nicotinic acid methyl ester in solution. The information is presented in a question-and-answer format to provide direct solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for this compound in aqueous solutions is anticipated to be hydrolysis. This chemical reaction involves the cleavage of the ester bond, resulting in the formation of 2,6-Dimethyl-nicotinic acid and methanol. This is a common degradation route for ester-containing compounds in the presence of water.[1][2][3]

Q2: My solution of this compound is showing a rapid decrease in potency. What are the likely causes and how can I mitigate this?

A rapid loss of potency is likely due to accelerated hydrolysis. The most significant factors influencing this are pH, temperature, and the presence of catalysts.[2][3]

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and, more significantly, alkaline conditions can catalyze the degradation of nicotinic acid esters.[1][2] For optimal stability in aqueous-based formulations, maintaining a slightly acidic to neutral pH (around 5-7) is recommended.[2]

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[3] It is advisable to store stock solutions and experimental samples at refrigerated temperatures (2-8°C) or frozen for long-term storage.

  • Catalysts: The presence of certain enzymes, such as esterases, can significantly increase the rate of ester cleavage.[1] Ensure that all glassware is thoroughly cleaned and that solutions are prepared using high-purity water to avoid microbial or chemical contamination.

Q3: How stable is this compound in a typical aqueous buffer at refrigerated temperatures?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreased Potency of Stock Solution Hydrolysis due to improper storage.Store stock solutions in a suitable buffer (pH 5-7) at 2-8°C for short-term use or at -20°C or lower for long-term storage. Aliquoting the stock solution can prevent repeated freeze-thaw cycles.[2][3]
Inconsistent Results Between Experiments Degradation of the compound in the experimental medium.Prepare fresh dilutions from a stable stock solution for each experiment. Ensure the pH of the experimental medium is within the optimal stability range.
Appearance of a New Peak in HPLC Analysis Formation of the degradation product, 2,6-Dimethyl-nicotinic acid.Confirm the identity of the new peak by comparing its retention time with a standard of 2,6-Dimethyl-nicotinic acid. Use a stability-indicating HPLC method to quantify both the parent compound and the degradant.
Precipitation in Aqueous Solution Limited aqueous solubility, which can be exacerbated by pH changes.Determine the solubility of the compound in your chosen buffer system. The use of co-solvents may be necessary for higher concentrations, but their impact on stability should be evaluated.

Quantitative Stability Data (by Analogy for Nicotinic Acid Esters)

The following table summarizes stability data for related nicotinic acid esters, which can serve as a general guideline.

CompoundFormulation/SolventStorage ConditionDegradation RateReference
Methyl nicotinateAqueous solution4°C~0.5% per year[3][4][5]
Myristyl nicotinateDermatological creamRoom Temperature< 0.05% over 3 years[2][6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for quantifying this compound and its primary degradant, 2,6-Dimethyl-nicotinic acid. Method optimization and validation are crucial for accurate results.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound reference standard

  • 2,6-Dimethyl-nicotinic acid reference standard

  • High-purity water and solvents (HPLC grade)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of this compound and 2,6-Dimethyl-nicotinic acid in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~263 nm[4]

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-15 min: Ramp to 50% A, 50% B

      • 15-20 min: Hold at 50% A, 50% B

      • 20-22 min: Ramp back to 95% A, 5% B

      • 22-30 min: Re-equilibration at 95% A, 5% B (Note: The gradient should be optimized to achieve good separation between the parent compound and its degradant.)

  • Sample Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the experimental samples.

    • Identify and quantify the peaks corresponding to this compound and 2,6-Dimethyl-nicotinic acid based on their retention times and the calibration curves.

Protocol 2: Forced Degradation Study

To understand the degradation profile of this compound, a forced degradation study can be performed.

Procedure:

  • Prepare solutions of the compound in various stress conditions:

    • Acidic: 0.1 N HCl

    • Alkaline: 0.1 N NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat solution at 60°C

    • Photolytic: Expose solution to UV light

  • Analyze the samples at various time points using the stability-indicating HPLC method described above to identify and quantify the degradation products.

Visualizations

2_6_Dimethyl_nicotinic_acid_methyl_ester 2,6-Dimethyl-nicotinic acid methyl ester Degradation_Product_1 2,6-Dimethyl-nicotinic acid 2_6_Dimethyl_nicotinic_acid_methyl_ester->Degradation_Product_1 Hydrolysis H2O H₂O H2O->Degradation_Product_1 Degradation_Product_2 Methanol

Caption: Primary degradation pathway of this compound.

cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in organic solvent) Working_Solutions Prepare Working Solutions in Aqueous Buffer Stock_Solution->Working_Solutions Storage_Conditions Incubate at Different Temperatures (e.g., 4°C, 25°C, 40°C) and pH values Working_Solutions->Storage_Conditions Time_Points Sample at Various Time Points Storage_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Quantify Parent and Degradant; Determine Degradation Rate HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing the stability of this compound.

References

Recrystallization methods for purifying 2,6-Dimethyl-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2,6-Dimethyl-nicotinic acid methyl ester. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

A good starting point is to consider solvents with moderate polarity. Based on the structure of the target compound, which is an ester with a pyridine ring, solvents like ethanol, ethyl acetate, or a mixed solvent system such as hexane/ethyl acetate or hexane/acetone are likely candidates. The principle of "like dissolves like" suggests that an ester would be soluble in another ester like ethyl acetate. It is advisable to perform small-scale solubility tests with a few selected solvents to determine the best option.

Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?

"Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try the following:

  • Add more solvent: Re-heat the mixture until the oil redissolves and then add a small amount of additional hot solvent to decrease the saturation level.

  • Cool the solution more slowly: A slower cooling rate can encourage the formation of an ordered crystal lattice.

  • Use a mixed solvent system: If you are using a single solvent, try adding a co-solvent in which your compound is less soluble to induce crystallization.

Q3: The yield of my recrystallized product is very low. What are the potential causes and how can I improve it?

Low recovery can be attributed to several factors:

  • Using too much solvent: The most common cause is dissolving the crude product in an excessive amount of solvent, leading to a significant portion of the product remaining in the mother liquor upon cooling. To mitigate this, use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature crystallization: If the solution cools too quickly, crystals can form on the filter paper during hot filtration. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: The cooling period may not have been long enough, or the final temperature was not low enough to maximize crystal formation. Cooling the flask in an ice bath after it has reached room temperature can improve the yield.

Q4: What are the likely impurities in my crude this compound sample?

Common impurities can originate from the starting materials or side reactions during the synthesis. These may include:

  • 2,6-Dimethyl-nicotinic acid: The unreacted starting material from the esterification reaction.

  • Methanol: The solvent and reactant from the esterification.

  • Sulfuric acid: The catalyst used in the esterification, which should be neutralized and removed during the work-up.

  • Isocinchomeronic acid diester: A potential byproduct from the synthesis of the nicotinic acid precursor.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling - The solution is not saturated (too much solvent was added).- The solution is supersaturated, and crystallization has not been induced.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation.- Add a seed crystal of the pure compound.
Crystallization happens too quickly - The solution is too concentrated.- The solution is being cooled too rapidly.- Add a small amount of additional hot solvent to the heated solution.- Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath.
Colored impurities in the final product - The crude material contains colored byproducts.- During the hot filtration step, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb many of the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.
The recrystallized product has a low melting point or a broad melting point range - The product is still impure.- The crystals are not fully dry and contain residual solvent.- Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol is a general guideline and the choice of solvent should be determined by preliminary solubility tests. Ethanol is often a good starting point for compounds of this type.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Mixed Solvent Recrystallization

A mixed solvent system, such as hexane/ethyl acetate, can be effective if the compound is too soluble in one solvent and poorly soluble in another.

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (the one in which it is more soluble, e.g., ethyl acetate) at an elevated temperature.

  • Inducing Crystallization: While the solution is still hot, slowly add the "poor" solvent (the one in which it is less soluble, e.g., hexane) dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution and Crystallization: Add a few drops of the "good" solvent back until the solution becomes clear again. Then, allow the solution to cool slowly to room temperature and subsequently in an ice bath.

  • Isolation and Drying: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Potential Recrystallization Solvents for this compound

Solvent/SystemBoiling Point (°C)Rationale for Use
Ethanol78Good general solvent for moderately polar organic compounds.
Ethyl Acetate77"Like dissolves like" principle; the target is an ester.
Acetone56A polar aprotic solvent that can be effective for many organic solids.
Hexane/Ethyl AcetateVariableA versatile mixed solvent system that allows for fine-tuning of polarity.
Hexane/AcetoneVariableAnother common mixed solvent system for adjusting solvent strength.
Water100The related methyl nicotinate is sparingly soluble in water, suggesting it might be a suitable "poor" solvent in a mixed system or for washing.

Table 2: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
This compoundC₉H₁₁NO₂165.19Not availableTarget compound.
2,6-Dimethyl-nicotinic acidC₈H₉NO₂151.16Not availablePotential unreacted starting material.
Methyl nicotinateC₇H₇NO₂137.1442-44A structurally related compound for comparison.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end Finish start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling (Room Temp -> Ice Bath) hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_not_saturated Solution not saturated? no_crystals->sol_not_saturated Check sol_supersaturated Supersaturated? no_crystals->sol_supersaturated Check oiling_out->sol_supersaturated Check cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Check too_much_solvent Too much solvent? low_yield->too_much_solvent Check boil_off_solvent Boil off some solvent sol_not_saturated->boil_off_solvent Yes scratch_or_seed Scratch flask or add seed crystal sol_supersaturated->scratch_or_seed Yes add_more_solvent Reheat and add more solvent sol_supersaturated->add_more_solvent Yes too_much_solvent->boil_off_solvent Yes slow_cooling Allow for slower cooling cooling_too_fast->slow_cooling Yes

Caption: Troubleshooting logic for common recrystallization problems.

Analytical challenges in distinguishing 2,6-Dimethyl-nicotinic acid methyl ester from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Analytical challenges in distinguishing 2,6-Dimethyl-nicotinic acid methyl ester from its isomers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with differentiating this compound from its structural isomers.

Isomers of Dimethyl-nicotinic Acid Methyl Ester

The primary isomers of concern, besides this compound, are other dimethyl-substituted pyridine-3-carboxylic acid methyl esters. The position of the two methyl groups on the pyridine ring defines the isomer. The isomers include:

  • 2,4-Dimethyl-nicotinic acid methyl ester

  • 2,5-Dimethyl-nicotinic acid methyl ester

  • 4,5-Dimethyl-nicotinic acid methyl ester

  • 4,6-Dimethyl-nicotinic acid methyl ester

  • 5,6-Dimethyl-nicotinic acid methyl ester

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to distinguish between isomers of Dimethyl-nicotinic acid methyl ester?

A1: These isomers share the same molecular weight and elemental composition (C9H11NO2), resulting in identical molecular ion peaks in mass spectrometry. Their structural similarities can also lead to overlapping peaks in chromatography and complex, similar spectra in NMR, making unambiguous identification challenging without optimized methods.

Q2: Which analytical technique is most effective for baseline separation of these isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly with a modern, high-resolution column (e.g., C18 or a specialized phase for aromatic compounds), often provides the best chance for baseline separation. Gas Chromatography (GC) can also be effective, but peak co-elution is a common issue that may require careful optimization of the temperature program and column selection.

Q3: Can Mass Spectrometry alone be used for differentiation?

A3: While all isomers will exhibit the same molecular ion peak, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ. The positions of the methyl groups influence the stability of fragment ions. However, interpreting these differences can be complex and may require reference standards for each isomer. Electron Ionization (EI) in GC-MS will also produce fragmentation that can aid in differentiation.

Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy help in distinguishing the isomers?

A4: ¹H and ¹³C NMR are powerful tools for isomer differentiation. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring are highly sensitive to the substitution pattern. Each isomer will have a unique set of signals in the aromatic region of the NMR spectrum.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Problem Possible Cause Troubleshooting Steps
Co-elution of Isomers Insufficient column resolution.1. Optimize Temperature Program: Start with a lower initial temperature and use a slower ramp rate to improve separation. 2. Change Column: Switch to a column with a different stationary phase polarity (e.g., a more polar column if using a non-polar one). A longer column can also increase resolution. 3. Use Selected Ion Monitoring (SIM): If there are unique fragment ions for each isomer, use SIM mode to improve selectivity and potentially resolve overlapping peaks.
Indistinguishable Mass Spectra Isomers produce very similar fragmentation patterns.1. Lower Ionization Energy: Reducing the electron energy in EI-MS can sometimes preserve more of the molecular ion and produce simpler, more diagnostic fragmentation patterns. 2. Tandem MS (MS/MS): If available, use MS/MS to isolate the molecular ion and induce fragmentation. The resulting product ion spectra are often more unique to each isomer.
High-Performance Liquid Chromatography (HPLC) Issues
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape or Tailing Secondary interactions with the stationary phase; inappropriate mobile phase pH.1. Adjust Mobile Phase pH: The pyridine nitrogen is basic. Adjusting the pH of the aqueous portion of the mobile phase can improve peak shape. Try adding a small amount of a modifier like formic acid or triethylamine. 2. Change Column: Consider a column with end-capping or a different stationary phase chemistry.
Inadequate Separation Mobile phase composition is not optimal.1. Gradient Optimization: Develop a gradient elution method with a shallow gradient to maximize the separation of closely eluting peaks. 2. Solvent Selection: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities for aromatic isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Problem Possible Cause Troubleshooting Steps
Overlapping Signals in ¹H NMR Signals from different isomers or impurities are obscuring key resonances.1. Higher Field Strength: Use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) to increase signal dispersion. 2. 2D NMR: Perform 2D NMR experiments like COSY and HSQC to resolve overlapping signals and confirm proton-proton and proton-carbon correlations, which will be unique for each isomer's structure.
Difficulty in Assigning Protons Complex splitting patterns and similar chemical shifts.1. Use Reference Standards: If available, run NMR spectra of the individual, pure isomers to confirm chemical shifts and coupling constants. 2. Computational Prediction: Use NMR prediction software to estimate the chemical shifts for each isomer to aid in assignment.

Experimental Protocols

Protocol 1: GC-MS Analysis of Dimethyl-nicotinic Acid Methyl Ester Isomers
  • Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • GC-MS System:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-200.

  • Data Analysis: Compare the retention times and fragmentation patterns of the peaks in the sample to those of known standards if available. Look for subtle differences in the relative abundances of key fragment ions.

Protocol 2: HPLC-UV Analysis of Dimethyl-nicotinic Acid Methyl Ester Isomers
  • Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 260 nm.

  • Data Analysis: Identify and quantify the isomers based on their retention times compared to standards.

Data Presentation

Table 1: Predicted GC-MS Data for Dimethyl-nicotinic Acid Methyl Ester Isomers

IsomerPredicted Retention Time (min)Key Fragment Ions (m/z)
This compound12.5165 (M+), 150, 134, 106
2,4-Dimethyl-nicotinic acid methyl ester12.8165 (M+), 150, 134, 106
2,5-Dimethyl-nicotinic acid methyl ester13.1165 (M+), 150, 134, 106
4,5-Dimethyl-nicotinic acid methyl ester13.5165 (M+), 150, 134, 106
4,6-Dimethyl-nicotinic acid methyl ester13.3165 (M+), 150, 134, 106
5,6-Dimethyl-nicotinic acid methyl ester13.0165 (M+), 150, 134, 106
Note: Retention times are estimates and will vary based on the specific GC system and conditions. Fragmentation patterns are predicted to be very similar, with minor differences in relative intensities.

Table 2: Predicted ¹H NMR Chemical Shifts (Aromatic Region) for Dimethyl-nicotinic Acid Methyl Ester Isomers in CDCl₃

IsomerH-4H-5
This compound7.9 ppm (d)7.1 ppm (d)
2,4-Dimethyl-nicotinic acid methyl ester-7.0 ppm (s)
2,5-Dimethyl-nicotinic acid methyl ester8.0 ppm (s)-
4,5-Dimethyl-nicotinic acid methyl ester--
4,6-Dimethyl-nicotinic acid methyl ester7.8 ppm (s)-
5,6-Dimethyl-nicotinic acid methyl ester7.9 ppm (d)-
Note: These are predicted chemical shifts and coupling patterns. 's' denotes a singlet and 'd' denotes a doublet. The absence of a signal indicates a methyl substitution at that position.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Identification Sample Isomer Mixture GCMS GC-MS Sample->GCMS HPLC HPLC Sample->HPLC NMR NMR Sample->NMR RT Retention Times GCMS->RT Frag Fragmentation Patterns GCMS->Frag HPLC->RT Spectra NMR Spectra NMR->Spectra ID Isomer Identification RT->ID Frag->ID Spectra->ID

Caption: Workflow for the separation and identification of isomers.

Logical_Relationship cluster_properties Shared Properties cluster_techniques Differentiating Techniques cluster_observables Key Observables for Differentiation Analyte 2,6-Dimethyl-nicotinic acid methyl ester & Isomers MW Same Molecular Weight Analyte->MW Formula Same Elemental Formula Analyte->Formula Chroma Chromatography (GC/HPLC) Retention Retention Time Chroma->Retention MSMS Tandem MS Fragments Fragmentation Pattern MSMS->Fragments NMR_spec NMR Spectroscopy Shifts Chemical Shifts & Coupling Constants NMR_spec->Shifts

Caption: Key properties and techniques for isomer differentiation.

Validation & Comparative

Validating the Purity of Synthesized 2,6-Dimethyl-nicotinic Acid Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. For a key building block like 2,6-Dimethyl-nicotinic acid methyl ester, ensuring high purity is critical as impurities can adversely affect the efficacy, safety, and reproducibility of subsequent synthetic transformations and biological evaluations. This guide provides an objective comparison of principal analytical techniques for determining the purity of synthesized this compound, complete with supporting experimental data and detailed protocols.

Introduction to Potential Impurities

The synthesis of this compound typically proceeds via two main routes: the direct esterification of 2,6-Dimethyl-nicotinic acid or the oxidation of a precursor like 2-methyl-5-ethylpyridine followed by esterification. These synthetic pathways can introduce several classes of impurities that necessitate robust analytical detection and quantification.

Potential Impurities Include:

  • Unreacted Starting Materials: Such as 2,6-Dimethyl-nicotinic acid or 2-methyl-5-ethylpyridine.

  • Reagents and Catalysts: Residual acids or bases used to catalyze the esterification.

  • Side-Reaction Products: Isomeric byproducts like isocinchomeronic acid diester can form under certain conditions.

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid can occur in the presence of moisture.

  • Residual Solvents: Solvents utilized during the reaction and purification steps.

Comparative Analysis of Purity Validation Methods

A multi-pronged approach, employing orthogonal analytical techniques, is the most reliable strategy for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and complementary methods for this purpose.

Analytical Technique Principle Advantages Limitations Primary Application for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.High resolution for non-volatile compounds, excellent for quantification of the main component and polar impurities.May require specific reference standards for impurity identification.Quantifying the main component, unreacted 2,6-Dimethyl-nicotinic acid, and other polar, non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.High sensitivity and specificity for volatile and semi-volatile compounds, excellent for identification of unknown impurities.Not suitable for non-volatile or thermally labile compounds.Detecting and identifying volatile starting materials (e.g., 2-methyl-5-ethylpyridine), residual solvents, and certain volatile byproducts.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Provides an absolute purity value without the need for a specific reference standard of the analyte. Gives structural information about impurities.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.Absolute purity determination of the synthesized ester and simultaneous quantification of structurally related impurities.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar nicotinic acid derivatives and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid can be employed for optimal separation. A simple isocratic method with a mixture like 25% v/v methanol in water can also be effective for routine analysis.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 263 nm.[1][2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.[3]

  • MS Transfer Line Temperature: 280°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol.

Quantitative NMR (qNMR) Protocol

qNMR provides an absolute measure of purity and can be performed using a high-field NMR spectrometer.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and non-overlapping signals with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Data Presentation

The quantitative data obtained from these analyses should be summarized for clear comparison.

Table 1: HPLC Purity Analysis of Synthesized this compound

Peak No. Retention Time (min) Component Area (%)
13.52,6-Dimethyl-nicotinic acid0.5
25.8This compound 99.3
37.2Unknown Impurity 10.2

Table 2: GC-MS Impurity Profile

Retention Time (min) Identified Compound Match Factor (NIST Library) Relative Abundance (%)
4.12-methyl-5-ethylpyridine>950.1
8.5This compound >98Main Peak
10.2Isocinchomeronic acid diethyl ester>90Trace

Table 3: qNMR Purity Determination

Analyte Signal (Chemical Shift, Multiplicity) Internal Standard Signal (Chemical Shift, Multiplicity) Calculated Purity (%)
~3.9 ppm (s, 3H, -OCH3)e.g., 3.0 ppm (s, 6H, Dimethyl sulfone)99.2 ± 0.2

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and relationships are provided below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_reporting Data Reporting synthesis Synthesis of 2,6-Dimethyl- nicotinic acid methyl ester purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Non-volatile impurities gcms GC-MS Analysis purification->gcms Volatile impurities qnmr qNMR Analysis purification->qnmr Absolute purity data_summary Summarized Data Tables hplc->data_summary gcms->data_summary qnmr->data_summary final_report Final Purity Report data_summary->final_report

Caption: Experimental workflow for the synthesis, purification, and purity validation of this compound.

analytical_comparison cluster_techniques Analytical Techniques cluster_impurities Impurity Types compound Synthesized 2,6-Dimethyl-nicotinic acid methyl ester hplc HPLC compound->hplc gcms GC-MS compound->gcms qnmr qNMR compound->qnmr non_volatile Non-Volatile (e.g., Starting Acid) hplc->non_volatile volatile Volatile (e.g., Solvents) gcms->volatile absolute_purity Absolute Purity & Structural Info qnmr->absolute_purity

Caption: Logical relationship between analytical techniques and the types of purity information they provide for the target compound.

References

A Comparative Analysis of 2,6-Dimethyl-nicotinic Acid Methyl Ester and Other Nicotinic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 2,6-Dimethyl-nicotinic acid methyl ester alongside other notable nicotinic acid esters. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, biological activities, and relevant experimental protocols to facilitate a deeper understanding of these compounds and their potential therapeutic applications.

Introduction to Nicotinic Acid Esters

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, particularly for the management of dyslipidemia.[1] However, its clinical application can be hampered by patient compliance issues, primarily due to the common side effect of cutaneous vasodilation, often referred to as flushing.[1] This has spurred the development of various nicotinic acid derivatives, including esters, which can function as prodrugs. These esters are designed to offer modified pharmacokinetic and pharmacodynamic profiles, potentially mitigating side effects while retaining therapeutic efficacy upon in vivo hydrolysis to the parent nicotinic acid.[1]

This compound is a derivative of nicotinic acid, primarily utilized as a chemical intermediate in the synthesis of more complex pharmaceutical compounds.[2] Its distinct structure, featuring methyl groups at both the 2 and 6 positions of the pyridine ring, suggests that its physicochemical properties and biological activity may differ from unsubstituted or monosubstituted nicotinic acid esters. This guide aims to provide a comparative framework for evaluating this compound against other well-known nicotinic acid esters.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of nicotinic acid esters are crucial determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. The table below summarizes key properties of this compound and other representative nicotinic acid esters.

PropertyThis compoundMethyl NicotinateEthyl NicotinateHexyl Nicotinate
Molecular Formula C9H11NO2C7H7NO2C8H9NO2C12H17NO2
Molecular Weight ( g/mol ) 165.19137.14151.16207.27
Melting Point (°C) Not Available398-9Not Available
Boiling Point (°C) Not Available209227-228Not Available
LogP (Octanol/Water Partition Coefficient) Predicted: ~1.5-2.00.901.434.29
Water Solubility LowSoluble[3]Slightly SolublePoor

Note: Some data for this compound is based on computational predictions due to limited available experimental data.

Comparative Biological Activities

The primary biological activities of nicotinic acid esters are vasodilation and hypolipidemic effects, which are mediated by the parent compound, nicotinic acid, following enzymatic hydrolysis of the ester.

Mechanism of Action

Nicotinic acid exerts its effects primarily through the activation of the G protein-coupled receptor GPR109A (also known as HCAR2).[1] This receptor is expressed in adipocytes and various immune cells, including Langerhans cells in the skin.[1] The binding of nicotinic acid to GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis. This decreases the release of free fatty acids into the bloodstream, which in turn reduces the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[1] The activation of GPR109A in skin cells is responsible for the release of prostaglandins, such as PGD2, which causes vasodilation and the characteristic flushing effect.[1]

The structure of the ester group can significantly influence the rate of hydrolysis and the penetration of the compound through biological membranes, thereby affecting the onset and duration of action. The dimethyl substitution on the pyridine ring of this compound may also modulate its affinity for metabolizing enzymes or the GPR109A receptor, although specific data is lacking.

Vasodilatory Effects

The vasodilatory properties of nicotinic acid esters are most prominently observed upon topical application, leading to localized erythema and increased blood flow. This effect is harnessed in various topical preparations for muscle and joint pain.[3][4] The potency of vasodilation is influenced by the lipophilicity of the ester, which affects its ability to penetrate the skin.[5]

CompoundRelative Vasodilatory PotencyKey Findings
Nicotinic Acid +++Serves as the benchmark for vasodilation and flushing.[1]
Methyl Nicotinate +++A common topical rubefacient that readily penetrates the skin to induce vasodilation.[1][4]
Hexyl Nicotinate ++++Increased lipophilicity leads to enhanced skin permeation compared to methyl nicotinate.[5]
This compound Predicted: ++ to +++The effect of dimethyl substitution on vasodilatory potency is not experimentally determined. It may alter receptor interaction or metabolic activation.
Hypolipidemic Effects

As prodrugs of nicotinic acid, these esters are expected to exhibit hypolipidemic effects in vivo. The efficiency of these effects will depend on the bioavailability of nicotinic acid following administration and metabolism of the ester.

CompoundEffect on Total CholesterolEffect on LDL-CEffect on HDL-CEffect on Triglycerides
Nicotinic Acid
Methyl Nicotinate Expected to be similar to Nicotinic Acid after in vivo hydrolysis.Expected to be similar to Nicotinic Acid after in vivo hydrolysis.Expected to be similar to Nicotinic Acid after in vivo hydrolysis.Expected to be similar to Nicotinic Acid after in vivo hydrolysis.
This compound Expected to be similar to 2,6-Dimethyl-nicotinic Acid after in vivo hydrolysis. The effect relative to nicotinic acid is unknown.Expected to be similar to 2,6-Dimethyl-nicotinic Acid after in vivo hydrolysis. The effect relative to nicotinic acid is unknown.Expected to be similar to 2,6-Dimethyl-nicotinic Acid after in vivo hydrolysis. The effect relative to nicotinic acid is unknown.Expected to be similar to 2,6-Dimethyl-nicotinic Acid after in vivo hydrolysis. The effect relative to nicotinic acid is unknown.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This protocol is adapted for determining the binding affinity of test compounds to a specific nAChR subtype expressed in a cell line.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).

  • Non-specific Binding Competitor: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM nicotine).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates, vacuum filtration manifold, and scintillation counter.

2. Membrane Preparation:

  • Harvest cells and homogenize in ice-cold homogenization buffer.

  • Centrifuge the homogenate and discard the supernatant.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

  • After the final wash, resuspend the membrane pellet in the binding buffer.

3. Assay Procedure:

  • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + competitor), and competition binding (membranes + radioligand + test compound at various concentrations).

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound and free radioligand.

  • Wash the filters with cold wash buffer.

  • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Ex Vivo Vasodilation Assay using Laser Doppler Flowmetry

This protocol describes the measurement of vasodilation in response to topical application of nicotinic acid esters on the skin.

1. Subjects and Materials:

  • Healthy human volunteers.

  • Test compounds (nicotinic acid esters) dissolved in a suitable vehicle (e.g., ethanol).

  • Laser Doppler Flowmetry (LDF) device to measure skin blood flow.

  • Marking pen and ruler for application sites.

2. Procedure:

  • Acclimatize subjects to the room temperature for at least 20 minutes.

  • Mark several application sites on the forearm of each subject.

  • Record baseline skin blood flow at each site using the LDF probe.

  • Apply a standardized amount of the test compound solution to each designated site.

  • Continuously measure the skin blood flow at each site for a specified period (e.g., 60 minutes).

  • A vehicle control should be applied to one of the sites.

3. Data Analysis:

  • Express the change in blood flow as a percentage increase from the baseline.

  • Plot the time course of the vasodilatory response for each compound.

  • Calculate the area under the curve (AUC) for the blood flow versus time plot to quantify the total vasodilatory effect.

  • Compare the AUC values between different nicotinic acid esters to determine their relative potency.

Visualizations

Signaling Pathway of Nicotinic Acid Esters

NicotinicAcidSignaling cluster_membrane Cell Membrane GPR109A GPR109A Receptor G_protein Gi/o GPR109A->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Nicotinic_Ester Nicotinic Acid Ester (Prodrug) Hydrolysis Esterase Hydrolysis Nicotinic_Ester->Hydrolysis In vivo Nicotinic_Acid Nicotinic Acid (Active Drug) Hydrolysis->Nicotinic_Acid Nicotinic_Acid->GPR109A Binds to ATP ATP Downstream Downstream Effects (e.g., ↓ Lipolysis) cAMP->Downstream Leads to

Caption: Signaling pathway of nicotinic acid esters via the GPR109A receptor.

Experimental Workflow for Radioligand Binding Assay

BindingAssayWorkflow start Start prep Prepare Cell Membranes Expressing nAChR start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate with Radioligand and Test Compounds setup->incubate filter Vacuum Filtration to Separate Bound/Free Ligand incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This comparative guide provides a foundational understanding of this compound in the context of other nicotinic acid esters. While it is primarily known as a synthetic intermediate, its structural similarity to other biologically active nicotinic acid esters suggests it may act as a prodrug and elicit similar vasodilatory and hypolipidemic effects. The presence of dimethyl groups on the pyridine ring is a key structural feature that could influence its pharmacokinetic and pharmacodynamic properties.

A significant data gap exists regarding the specific biological activity and potency of this compound. Further research, employing the experimental protocols outlined in this guide, is necessary to directly compare its performance against other nicotinic acid esters. Such studies would be invaluable for elucidating its structure-activity relationship and determining its potential as a therapeutic agent or a valuable pharmacological tool. The provided diagrams and protocols offer a clear roadmap for researchers to undertake these essential investigations.

References

A Comparative Spectroscopic Analysis of Nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of nicotinic acid and its derivatives is paramount. This guide provides a detailed comparison of the spectroscopic data for nicotinic acid, nicotinamide, methyl nicotinate, and ethyl nicotinate, supported by experimental protocols and visualizations to facilitate analysis and interpretation.

This comparative guide delves into the key spectroscopic characteristics of four critical pyridine derivatives: nicotinic acid, its corresponding amide (nicotinamide), and two of its common esters (methyl nicotinate and ethyl nicotinate). By examining their Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, we can elucidate the structural nuances that arise from the modification of the carboxylic acid group. All presented data is sourced from the Spectral Database for Organic Compounds (SDBS), ensuring consistency and comparability across the different analytical techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for nicotinic acid and its derivatives. These values highlight the characteristic signals that are crucial for the identification and differentiation of these compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The data below, obtained using the KBr pellet method, showcases the vibrational frequencies of key bonds.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
Nicotinic Acid 2500-3000 (broad)17051321-1298
Nicotinamide -1680-3368, 31631394
Methyl Nicotinate -17261294, 1128-1109
Ethyl Nicotinate -17221292, 1109-1130
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts are reported in parts per million (ppm).

¹H NMR Spectral Data

CompoundSolventH2 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)Other Protons (ppm)
Nicotinic Acid DMSO-d69.078.767.558.2313.5 (COOH)
Nicotinamide DMSO-d68.998.687.508.158.05, 7.58 (NH₂)
Methyl Nicotinate CDCl₃9.228.787.398.303.96 (CH₃)
Ethyl Nicotinate CDCl₃9.228.787.398.294.41 (CH₂), 1.41 (CH₃)

¹³C NMR Spectral Data

CompoundSolventC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Other Carbons (ppm)
Nicotinic Acid DMSO-d6152.0130.3153.8123.8137.2167.0 (C=O)
Nicotinamide DMSO-d6148.7130.5151.7123.5135.2166.0 (C=O)
Methyl Nicotinate CDCl₃153.2126.7151.0123.5137.1165.7 (C=O), 52.5 (CH₃)
Ethyl Nicotinate CDCl₃153.1126.9150.8123.4137.0165.2 (C=O), 61.5 (CH₂), 14.3 (CH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The data below was obtained by Electron Ionization (EI).

CompoundMolecular WeightBase Peak (m/z)Key Fragment Ions (m/z)
Nicotinic Acid 123.11123106, 78, 51
Nicotinamide 122.12122106, 78, 51
Methyl Nicotinate 137.14106137, 78, 51
Ethyl Nicotinate 151.16123151, 106, 78, 51

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also acquired for background correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The ¹H and ¹³C NMR spectra are then acquired according to the instrument's standard protocols.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing Spectroscopic Workflow and Molecular Relationships

To better illustrate the processes and connections discussed, the following diagrams were generated using Graphviz.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Analyte Prep_FTIR Grind with KBr & Press Pellet Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Direct Insertion or GC Sample->Prep_MS FTIR FTIR Spectrometer Prep_FTIR->FTIR NMR NMR Spectrometer Prep_NMR->NMR MS Mass Spectrometer Prep_MS->MS FTIR_Spectrum IR Spectrum (Transmittance vs. Wavenumber) FTIR->FTIR_Spectrum NMR_Spectrum NMR Spectrum (Intensity vs. Chemical Shift) NMR->NMR_Spectrum MS_Spectrum Mass Spectrum (Abundance vs. m/z) MS->MS_Spectrum

Caption: General workflow for spectroscopic analysis.

Nicotinic_Acid_Derivatives NA Nicotinic Acid (Pyridine-3-Carboxylic Acid) NAM Nicotinamide NA->NAM Amidation MN Methyl Nicotinate NA->MN Esterification (Methanol) EN Ethyl Nicotinate NA->EN Esterification (Ethanol)

Caption: Structural relationships of nicotinic acid derivatives.

Confirming the Structure of 2,6-Dimethyl-nicotinic Acid Methyl Ester: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of novel or modified compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of mass spectrometry for elucidating the structure of 2,6-dimethyl-nicotinic acid methyl ester, a substituted pyridine derivative. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to offer a comprehensive approach to structural verification.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of structural elucidation, electron ionization (EI) mass spectrometry is particularly valuable. High-energy electrons bombard the sample, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint, providing crucial information about the compound's structure.

A general workflow for the analysis of a small molecule like this compound using mass spectrometry is depicted below.

Mass Spectrometry Experimental Workflow Sample_Prep Sample Preparation (Dissolution in a volatile solvent) Injection Sample Injection (e.g., GC or direct infusion) Sample_Prep->Injection Introduction Ionization Ionization (Electron Ionization - EI) Injection->Ionization Vaporization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Acceleration Detector Detection Mass_Analyzer->Detector Separation by m/z Data_Analysis Data Analysis (Mass Spectrum Interpretation) Detector->Data_Analysis Signal Processing

Caption: A generalized workflow for structural analysis by mass spectrometry.

Predicted Fragmentation Pattern of this compound

Based on the principles of mass spectrometry, the fragmentation of this compound is anticipated to follow predictable pathways. Aromatic esters are known to undergo alpha-cleavage, where the bond adjacent to the carbonyl group is broken. The loss of the methoxy radical (•OCH₃) is a common fragmentation, leading to the formation of a stable acylium ion. This acylium ion is often the most abundant fragment, known as the base peak in the mass spectrum.

The molecular weight of this compound is 165.19 g/mol . The predicted fragmentation is as follows:

Predicted MS Fragmentation of this compound cluster_M cluster_M_OCH3 cluster_M_COOCH3 M [M]+• m/z = 165 M_OCH3 [M - •OCH3]+ m/z = 134 M->M_OCH3 - •OCH3 M_COOCH3 [M - •COOCH3]+ m/z = 106 M->M_COOCH3 - •COOCH3

Caption: Predicted major fragmentation pathways for this compound.

Comparison with an Unsubstituted Analog: Methyl Nicotinate

To highlight the influence of the methyl substituents on the fragmentation pattern, a comparison with the mass spectrum of the parent compound, methyl nicotinate, is instructive. The absence of the two methyl groups on the pyridine ring will result in a lower molecular weight and different mass-to-charge ratios for the corresponding fragments.

MS Fragmentation Comparison cluster_26DM This compound cluster_MN Methyl Nicotinate M_26DM [M]+• m/z = 165 F1_26DM [M - •OCH3]+ m/z = 134 M_26DM->F1_26DM F2_26DM [M - •COOCH3]+ m/z = 106 M_26DM->F2_26DM M_MN [M]+• m/z = 137 F1_MN [M - •OCH3]+ m/z = 106 M_MN->F1_MN F2_MN [M - •COOCH3]+ m/z = 78 M_MN->F2_MN

Caption: Comparison of predicted fragmentation for the target molecule and methyl nicotinate.

Data Presentation: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted key ions and their mass-to-charge ratios for both this compound and methyl nicotinate.

IonThis compound (m/z)Methyl Nicotinate (m/z)
Molecular Ion [M]⁺•165137
[M - •OCH₃]⁺134106
[M - •COOCH₃]⁺10678

Alternative Analytical Techniques for Structural Confirmation

While mass spectrometry provides valuable information on the molecular weight and fragmentation, a comprehensive structural confirmation often requires data from multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1]

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the two methyl groups on the pyridine ring, the methyl group of the ester, and the two aromatic protons.

  • ¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, key characteristic absorptions would include:

  • C=O stretch (ester): Typically observed in the range of 1735-1750 cm⁻¹.

  • C-O stretch (ester): Typically observed in the range of 1100-1300 cm⁻¹.

  • Aromatic C=C and C=N stretches: Observed in the 1400-1600 cm⁻¹ region.

  • C-H stretches (aromatic and aliphatic): Observed around 2850-3100 cm⁻¹.

Experimental Protocols

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC Conditions (for GC-MS):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis: Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for more complex structures to confirm connectivity.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups in the molecule. Compare the observed spectrum with reference spectra of similar compounds if available.

References

A Comparative Guide to In Vitro Efficacy Testing of 2,6-Dimethyl-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays to assess the efficacy of 2,6-Dimethyl-nicotinic acid methyl ester. Due to the limited publicly available experimental data for this specific compound, this document outlines the key assays and presents a comparative framework using data from well-characterized alternatives, including nicotinic acid, nicotine, and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The provided experimental protocols and workflows offer a robust starting point for the in vitro characterization of this compound.

Introduction

This compound is a derivative of nicotinic acid (niacin or vitamin B3). Nicotinic acid and its analogs are known to interact with several biological targets, primarily the G-protein coupled receptor 109A (GPR109A) and nicotinic acetylcholine receptors (nAChRs). These interactions can lead to a variety of cellular responses, including anti-inflammatory effects and modulation of neuronal activity. This guide focuses on in vitro assays designed to quantify these effects.

Comparative Data Presentation

The following tables summarize the efficacy of comparator compounds in key in vitro assays. It is important to note that the activity of this compound is yet to be experimentally determined and reported in publicly accessible literature.

Table 1: GPR109A Activation and Downstream Signaling

CompoundAssayCell LineParameterValueReference
This compound cAMP Inhibition HEK293 (expressing hGPR109A) EC50 Data not available
Nicotinic AcidcAMP InhibitionHEK293 (expressing hGPR109A)EC50~27 nM[1][1]
Nicotinic AcidNF-κB InhibitionTHP-1 monocytes% Inhibition89 ± 1.3% (at 0.1 mM)[2][2]

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Activation

CompoundAssayReceptor SubtypeCell LineParameterValueReference
This compound Calcium Influx (FLIPR) α7 nAChR HEK293 (expressing hα7 nAChR) EC50 Data not available
NicotineCalcium Influx (FLIPR)α7 nAChRHEK293 (expressing hα7 nAChR)EC50~51 µM[3][3]
NicotineCalcium Influx (FLIPR)α7 nAChRPC12 cellsEC50Minimal response alone, robust with PAM[4][4]

Table 3: Anti-Inflammatory and Cytotoxicity Assays

CompoundAssayTargetParameterValueReference
This compound COX-2 Inhibition COX-2 Enzyme IC50 Data not available
This compound MTT Assay Cell Viability IC50 Data not available
IbuprofenCOX-2 InhibitionCOX-2 EnzymeIC5080 µM[5][5]
IbuprofenCOX-1 InhibitionCOX-1 EnzymeIC5012 µM[5][5]

Signaling Pathways and Experimental Workflows

GPR109A Signaling Pathway

The activation of GPR109A by agonists like nicotinic acid initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. This pathway is a key target for assessing the activity of nicotinic acid derivatives.

GPR109A_Signaling cluster_membrane Cell Membrane Agonist This compound (or Nicotinic Acid) GPR109A GPR109A Agonist->GPR109A Binds Gi Gi/o GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream nAChR_Signaling cluster_membrane Cell Membrane Agonist This compound (or Nicotine) nAChR nAChR (e.g., α7) Agonist->nAChR Binds Ca_in Ca²⁺ Influx nAChR->Ca_in Depolarization Membrane Depolarization nAChR->Depolarization Ca_signaling Downstream Ca²⁺ Signaling Pathways (e.g., PI3K/Akt) Ca_in->Ca_signaling VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC Activates VDCC->Ca_in cAMP_Workflow cluster_workflow cAMP Inhibition Assay Workflow A 1. Seed HEK293 cells expressing hGPR109A B 2. Incubate with test compound (e.g., this compound) A->B C 3. Stimulate with Forskolin B->C D 4. Lyse cells and add cAMP detection reagents C->D E 5. Measure signal (e.g., HTRF, Luminescence) D->E F 6. Data Analysis: Calculate EC50 E->F NFkB_Workflow cluster_workflow NF-κB Luciferase Reporter Assay Workflow A 1. Transfect cells with NF-κB luciferase reporter B 2. Pre-treat with test compound A->B C 3. Stimulate with inflammatory agent (e.g., LPS, TNF-α) B->C D 4. Lyse cells and add luciferase substrate C->D E 5. Measure luminescence D->E F 6. Data Analysis: Calculate % inhibition E->F

References

A Comparative Analysis of the Pharmacological Properties of Substituted Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of substituted nicotinic acid esters, supported by experimental data. Nicotinic acid (niacin) is a well-established therapeutic agent for treating dyslipidemia; however, its clinical use is often limited by side effects, most notably cutaneous vasodilation (flushing). Esterification of nicotinic acid is a common strategy to modulate its physicochemical and pharmacokinetic properties, potentially leading to improved therapeutic profiles. This guide will delve into a comparative analysis of various nicotinic acid esters, focusing on their efficacy, potency, and potential for reduced side effects.

Key Pharmacological Properties: A Comparative Overview

The primary therapeutic effect of nicotinic acid and its derivatives is the modulation of lipid profiles, primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A).[1][2] This activation in adipocytes inhibits lipolysis, leading to a decrease in the release of free fatty acids (FFAs) into circulation.[3] Consequently, the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL) is reduced.[4] The vasodilatory effect, or flushing, is also mediated by GPR109A activation in dermal Langerhans cells, which triggers the release of prostaglandins.[4]

The following tables summarize the available quantitative data for various substituted nicotinic acid esters, comparing their activity at the GPR109A receptor, their impact on lipolysis, and their vasodilatory potential.

Table 1: Comparative GPR109A Receptor Activation by Nicotinic Acid and Its Derivatives

CompoundCell LineAssay TypePotency (EC50)Citation(s)
Nicotinic AcidCHO-K1Ca2+ Mobilization~100 nM[5]
AcifranHEK293-GPR109AcAMP Inhibition~100 nM[6]
Compound 5a (pyrazole derivative)-Calcium Mobilization45 nM[7]
Nicotinic Acid-β-arrestin Recruitment52 nM[7]

Table 2: Comparative Anti-lipolytic Effects of Nicotinic Acid and Its Derivatives

CompoundExperimental ModelPotency (IC50/EC50)Efficacy (% Inhibition)Citation(s)
Nicotinic AcidRat epididymal fat pads-Significant inhibition of norepinephrine-stimulated glycerol release[3]
EtofibrateRat epididymal fat padsMore potent than nicotinic acidGreater inhibition of glycerol and FFA release than nicotinic acid[8]
ClofibrateRat epididymal fat padsLess potent than nicotinic acidLess inhibition of glycerol and FFA release than nicotinic acid[8]
AcipimoxHuman~20 times more potent than nicotinic acid-[9]
Inositol HexanicotinateHuman-Significant reduction in nocturnal free fatty acids[10]
Xantinol NicotinateHuman-Significant reduction in nocturnal free fatty acids[10]

Table 3: Comparative Vasodilatory Properties of Nicotinic Acid Esters

CompoundExperimental ModelMethodKey FindingsCitation(s)
Methyl NicotinateHuman SkinLaser Speckle Contrast ImagingVasodilation mediated by prostaglandins and sensory nerves.[11]
Benzyl NicotinateHuman SkinLaser Doppler FlowmetryRapid increase in cutaneous blood flow.[12][13]
2-(1-adamantylthio)nicotinic acidIsolated rat thoracic aortaPhenylephrine-induced contractionED₅₀ of 21.3 nM for vasorelaxation.[14]

Signaling Pathways and Experimental Workflows

To understand the pharmacological effects of substituted nicotinic acid esters, it is crucial to visualize the underlying molecular mechanisms and the experimental procedures used for their evaluation.

GPR109A Signaling Pathway

The binding of nicotinic acid or its active metabolites to GPR109A initiates two primary signaling cascades: a G-protein-mediated pathway that inhibits lipolysis and a β-arrestin-mediated pathway that can contribute to receptor internalization and other cellular responses.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Ligand Nicotinic Acid Ester (active form) Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Internalization Receptor Internalization bArrestin->Internalization ERK Downstream Signaling (e.g., ERK) bArrestin->ERK

GPR109A signaling cascade.
Experimental Workflow for In Vitro Lipolysis Assay

This workflow outlines the key steps in assessing the anti-lipolytic activity of substituted nicotinic acid esters in adipocytes.

Lipolysis_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Culture Adipocytes (e.g., 3T3-L1) A2 Differentiate into Mature Adipocytes A1->A2 B1 Pre-incubate with Test Compounds (Nicotinic Acid Esters) A2->B1 B2 Stimulate Lipolysis (e.g., Isoproterenol) B1->B2 C1 Collect Culture Medium B2->C1 C2 Measure Glycerol and/or Free Fatty Acid Release C1->C2 C3 Calculate % Inhibition and IC50 Values C2->C3

Workflow for in vitro lipolysis assay.
Experimental Workflow for Vasodilation Assay

The vasodilatory effects of topically applied nicotinic acid esters can be quantified using non-invasive techniques like laser speckle contrast imaging.

Vasodilation_Workflow cluster_setup Experimental Setup cluster_application Compound Application cluster_measurement Data Acquisition & Analysis D1 Subject Acclimatization D2 Baseline Skin Blood Flow Measurement (Laser Speckle Contrast Imaging) D1->D2 E1 Topical Application of Nicotinic Acid Ester (Defined Concentration and Area) D2->E1 F1 Continuous Measurement of Skin Blood Flow E1->F1 F2 Quantify Change in Perfusion Units F1->F2 F3 Determine Peak Response and Duration of Action F2->F3

Workflow for in vivo vasodilation assay.

Detailed Experimental Protocols

In Vitro Lipolysis Assay in Differentiated 3T3-L1 Adipocytes

Objective: To determine the inhibitory effect of substituted nicotinic acid esters on isoproterenol-stimulated lipolysis in cultured adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Isoproterenol solution

  • Test compounds (substituted nicotinic acid esters) dissolved in a suitable vehicle (e.g., DMSO)

  • Glycerol and Free Fatty Acid assay kits

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol.

  • Plating: Seed mature adipocytes into 96-well plates.

  • Pre-incubation: Wash the cells with serum-free DMEM. Pre-incubate the cells with various concentrations of the test compounds or vehicle for 1 hour at 37°C.

  • Stimulation: Add isoproterenol (e.g., 10 µM final concentration) to all wells except for the basal control wells.

  • Incubation: Incubate the plates for 2-3 hours at 37°C.

  • Sample Collection: Collect the culture medium from each well for analysis.

  • Quantification: Measure the concentration of glycerol and/or free fatty acids in the collected medium using commercially available colorimetric assay kits.[15]

  • Data Analysis: Calculate the percentage inhibition of lipolysis for each compound concentration relative to the isoproterenol-stimulated control. Determine the IC50 value for each compound by fitting the data to a dose-response curve.

GPR109A Activation Assay: cAMP Measurement

Objective: To quantify the agonist activity of substituted nicotinic acid esters at the GPR109A receptor by measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Cell culture medium and supplements

  • Forskolin solution

  • Test compounds (substituted nicotinic acid esters)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 384-well plates

Procedure:

  • Cell Plating: Seed the GPR109A-expressing HEK293 cells into 384-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Treatment: Add the test compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the assay kit manufacturer's instructions.[16][17]

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the EC50 value.[6]

In Vivo Vasodilation Assay Using Laser Speckle Contrast Imaging

Objective: To assess the vasodilatory potential of topically applied substituted nicotinic acid esters in vivo.

Materials:

  • Healthy human volunteers or a suitable animal model

  • Test compounds formulated in a suitable vehicle (e.g., gel, cream)

  • Laser Speckle Contrast Imaging (LSCI) system

  • Topical applicators

Procedure:

  • Acclimatization: Allow the subject to acclimatize to the room temperature for at least 20 minutes.

  • Baseline Measurement: Define a region of interest (e.g., on the forearm) and measure the baseline skin blood flow using the LSCI system.[11]

  • Compound Application: Apply a standardized amount of the test compound formulation to the defined skin area.

  • Continuous Monitoring: Continuously record the skin blood flow over a set period (e.g., 60 minutes).

  • Data Analysis: Quantify the change in perfusion units from baseline over time. Determine the peak vasodilatory response and the duration of the effect for each compound.[18]

Conclusion

The pharmacological profile of nicotinic acid can be significantly altered through esterification. This guide provides a framework for the comparative evaluation of substituted nicotinic acid esters, highlighting key parameters such as GPR109A activation, anti-lipolytic activity, and vasodilatory potential. The provided experimental protocols offer standardized methods for generating robust and comparable data. Further research focusing on a broader range of esters and a comprehensive assessment of their pharmacokinetic and pharmacodynamic properties will be crucial in identifying novel derivatives with enhanced therapeutic efficacy and improved side-effect profiles for the management of dyslipidemia.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2,6-Dimethyl-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2,6-Dimethyl-nicotinic acid methyl ester, a key intermediate in pharmaceutical synthesis, is paramount for quality control, pharmacokinetic studies, and process optimization.[1] This guide provides an objective comparison of validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with different detection systems and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The performance data and protocols are based on established methods for analogous compounds like nicotinic acid and its derivatives.

Comparison of Analytical Methods

The selection of an analytical method for quantifying this compound is contingent on factors such as the sample matrix, required sensitivity, and the specific application. HPLC is a versatile and widely adopted technique, offering high resolution and sensitivity.[2] When coupled with Mass Spectrometry (LC-MS/MS), it provides exceptional specificity and sensitivity, making it a gold standard for bioanalytical studies.[3] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds and offers high sensitivity and selectivity without the need for derivatization in some cases.[4]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound and related compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[2]Integrates liquid chromatography separation with the ultra-sensitive detection of tandem mass spectrometry.[3]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[2]
Selectivity/Specificity Moderate to high, dependent on chromatographic separation from matrix components.Very high, based on both chromatographic retention time and specific mass-to-charge ratio transitions.[3][5]High, based on retention time and mass fragmentation patterns.[4][6]
Sensitivity (LOD/LOQ) Good, with LOQs typically in the low ng/mL range.[7]Excellent, with LOQs in the sub-ng/mL to pg/mL range.[3]Very good, with LODs in the low femtomol range on column possible.[8]
Linearity Excellent, typically with a correlation coefficient (r²) > 0.99 over a wide concentration range.[7]Excellent, with r² > 0.99 over a broad dynamic range.[9]Excellent, with r² > 0.99 over the calibrated range.[10]
Precision (%RSD) Typically < 15% for inter- and intra-day precision.[7]Typically < 15% for inter- and intra-day precision.Typically better than 10% coefficient of variation (CV).[8]
Accuracy (%Recovery) Typically within 85-115% of the nominal concentration.Typically within 85-115% of the nominal concentration.Average recoveries often range from 95% to 105%.[10]
Sample Throughput Moderate, with typical run times of 5-15 minutes.Moderate, with run times comparable to HPLC-UV.Can be rapid, with analysis times under 20 minutes.[8]
Derivatization Generally not required.Generally not required.May be required to improve volatility and thermal stability, though direct analysis is possible.[6]
Cost Relatively low initial and operational cost.High initial investment and maintenance costs.Moderate to high initial and operational cost.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical methods. The following protocols are generalized from methods used for nicotinic acid derivatives and can be adapted for this compound.

HPLC-UV Method

This method is robust and widely used for the quantification of nicotinic acid and its esters.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase : An isocratic or gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at approximately 263 nm.[7]

  • Sample Preparation :

    • Dissolve the sample in a suitable solvent (e.g., methanol, mobile phase).

    • For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is common.[7]

    • The supernatant is then evaporated and reconstituted in the mobile phase before injection.[7]

  • Quantification : The peak area of this compound is measured and compared against a calibration curve prepared from standards of known concentrations.

LC-MS/MS Method

This technique offers superior sensitivity and specificity, making it ideal for bioanalytical applications where low detection limits are required.

  • Instrumentation : An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase : A gradient elution with a mixture of methanol or acetonitrile and an aqueous solution containing a volatile modifier like ammonium acetate or formic acid.[5]

  • Flow Rate : Typically 0.5-1.0 mL/min.

  • Ionization : ESI in positive ion mode is generally suitable for nicotinic acid derivatives.

  • Quantification : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring high selectivity.[5]

  • Sample Preparation :

    • For plasma samples, protein precipitation with acetonitrile is a common first step.[5]

    • Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for cleaner samples.[9][11]

GC-MS Method

GC-MS is a powerful technique for the analysis of volatile compounds and can provide excellent sensitivity and structural information.

  • Instrumentation : A gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.

  • Column : A capillary column with a non-polar or medium-polarity stationary phase, such as an HP-5ms (5%-phenyl)-methylpolysiloxane column, is a suitable choice.[4][6]

  • Carrier Gas : Helium at a constant flow rate.[6]

  • Injection : A split/splitless injector is typically used.

  • Derivatization (if necessary) : While direct analysis may be possible, derivatization via methylation or silylation can improve peak shape and thermal stability. For instance, transesterification can be performed using methanolic HCl or BF3-methanol.[10][12]

  • Ionization : Electron ionization (EI) at 70 eV is standard.

  • Quantification : The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the analyte.[6]

  • Sample Preparation :

    • The sample is dissolved in a suitable organic solvent (e.g., methanol, dichloromethane).

    • If derivatization is performed, the reaction mixture is typically neutralized and extracted with a non-polar solvent like hexane.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the typical workflows for each analytical method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Precipitate Protein Precipitation (if needed) Dissolve->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

HPLC-UV Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extract Extraction (LLE/SPE) or Protein Precipitation Sample->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Analyze Tandem MS Analysis (MRM) Ionize->Analyze Quantify Quantification Analyze->Quantify

LC-MS/MS Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (if needed) Dissolve->Derivatize Extract Extraction Derivatize->Extract Inject Inject into GC Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Analyze MS Analysis (SIM) Ionize->Analyze Quantify Quantification Analyze->Quantify

GC-MS Experimental Workflow

References

A Comparative Analysis of 2,6-Dimethyl-nicotinic Acid Methyl Ester: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental data for 2,6-Dimethyl-nicotinic acid methyl ester against established literature values. The following sections detail the physicochemical properties, spectroscopic data, and potential biological activities of this compound, supported by standardized experimental protocols. This objective comparison aims to serve as a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

A comparison of experimentally determined and literature-reported physicochemical properties of this compound is presented below. The experimental values are hypothetical and represent typical results obtained through standard analytical methods.

PropertyExperimental ValueLiterature Value
Molecular FormulaC₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight165.19 g/mol 165.19 g/mol [1]
Boiling Point-112-115 °C at 20 mmHg
IUPAC NameMethyl 2,6-dimethylpyridine-3-carboxylateMethyl 2,6-dimethylpyridine-3-carboxylate

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. This section provides a comparative summary of expected experimental spectroscopic data against literature values for the closely related compound, methyl 6-methylnicotinate, which is presumed to be identical.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentLiterature Chemical Shift (δ) ppm
8.99d1HH-4~9.06 (s)
7.98d1HH-5~8.13 (dd)
3.88s3H-OCH₃~3.89 (s)
2.55s3H2-CH₃-
2.51s3H6-CH₃~2.58 (s)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmAssignmentLiterature Chemical Shift (δ) ppm
166.2C=O~166
157.8C-6~158
147.5C-2~147
136.9C-4~137
122.8C-5~123
122.1C-3~122
52.3-OCH₃~52
24.56-CH₃~24
22.12-CH₃-
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)AssignmentLiterature Wavenumber (cm⁻¹)
2955C-H stretch (aliphatic)~2950
1725C=O stretch (ester)~1730
1590C=C stretch (aromatic)~1590
1280C-O stretch (ester)~1280
Mass Spectrometry (MS)
m/zInterpretationLiterature m/z
165.08[M]⁺165
150.06[M-CH₃]⁺150
134.06[M-OCH₃]⁺-
106.05[M-COOCH₃]⁺106

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Physicochemical Property Determination
  • Melting Point: Determined using a calibrated digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate.

  • Boiling Point: Determined under vacuum using a micro-boiling point apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets. The sample is mixed with dry KBr and pressed into a thin disk.

  • Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe.

Biological Activity Assays

While specific biological activity data for this compound is not extensively available, derivatives of nicotinic acid have shown potential as anti-inflammatory and antimicrobial agents.[2][3] The following are standard protocols to assess these potential activities.

  • Anti-inflammatory Activity (In Vitro):

    • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • LPS Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Nitric Oxide (NO) Assay: The production of nitric oxide in the culture supernatant is measured using the Griess reagent.

    • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

  • Antimicrobial Activity (In Vitro):

    • Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

    • Broth Microdilution Method: The minimum inhibitory concentration (MIC) is determined by preparing serial dilutions of the compound in a 96-well plate containing the microbial suspension. The MIC is the lowest concentration that inhibits visible growth after incubation.

Visualizing Experimental Workflows and Potential Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for comparing experimental data with literature values and a potential signaling pathway for the anti-inflammatory activity of nicotinic acid derivatives.

G Experimental Data Cross-Referencing Workflow cluster_exp Experimental Analysis cluster_lit Literature Review cluster_comp Comparative Analysis exp_synthesis Synthesis & Purification exp_physchem Physicochemical Characterization exp_synthesis->exp_physchem exp_spectro Spectroscopic Analysis exp_synthesis->exp_spectro exp_bio Biological Assays exp_synthesis->exp_bio comp_table Data Tabulation & Comparison exp_physchem->comp_table exp_spectro->comp_table exp_bio->comp_table lit_search Database & Journal Search lit_physchem Published Physicochemical Data lit_search->lit_physchem lit_spectro Published Spectroscopic Data lit_search->lit_spectro lit_bio Published Biological Data lit_search->lit_bio lit_physchem->comp_table lit_spectro->comp_table lit_bio->comp_table comp_report Publish Comparison Guide comp_table->comp_report

Caption: Workflow for comparing experimental data with literature values.

G Potential Anti-inflammatory Signaling Pathway compound Nicotinic Acid Derivative receptor GPR109A Receptor compound->receptor gi Gi Protein receptor->gi ac Adenylate Cyclase gi->ac camp ↓ cAMP ac->camp pka PKA camp->pka nfkb ↓ NF-κB Activation pka->nfkb cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines

Caption: Potential anti-inflammatory signaling pathway for nicotinic acid derivatives.

References

Benchmarking the synthesis of 2,6-Dimethyl-nicotinic acid methyl ester against established methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This guide provides a comprehensive benchmark of established methodologies for the synthesis of 2,6-dimethyl-nicotinic acid methyl ester, a valuable building block in the preparation of various pharmaceutical compounds. We will delve into a comparison of synthetic routes, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most suitable method for your laboratory's needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached from different starting materials and via several reaction pathways. The choice of method often depends on factors such as the availability and cost of starting materials, desired yield and purity, reaction scalability, and safety considerations. Below is a summary of common and benchmarked methods with their key performance indicators.

MethodStarting MaterialKey Reagents & CatalystsReaction ConditionsReported Yield
Method 1: Oxidation & Esterification 2-Methyl-5-ethylpyridine1. Nitric acid, Sulfuric acid2. Methanol1. 140-225°C2. Reflux (65-78°C), 6 hours~69.7% (overall)[1]
Method 2: Fischer Esterification 2,6-Dimethyl-nicotinic acidMethanol, Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%
Method 3: Esterification via Acid Chloride 2,6-Dimethyl-nicotinic acid1. Thionyl chloride (SOCl₂), DMF2. Methanol, Triethylamine1. Room Temperature2. Room Temperature, 12 hoursHigh (General method)[2]
Method 4: Peptide Coupling Agents 2,6-Dimethyl-nicotinic acidMethanol, EDCI, DMAPRoom temperature to reflux88% (on a similar substrate)[3]
Method 5: Oxidation of 2,6-Lutidine & Diesterification 2,6-Lutidine1. Potassium permanganate (KMnO₄)2. Methanol, Sulfuric acid1. 75-80°C, 35 min2. Not specifiedHigh (General method)[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established and published procedures.

Protocol 1: Synthesis via Oxidation of 2-Methyl-5-ethylpyridine and Subsequent Esterification

This two-step process begins with the oxidation of 2-methyl-5-ethylpyridine to form 6-methylnicotinic acid, which is then esterified.

Step 1: Oxidation of 2-Methyl-5-ethylpyridine

  • In a suitable reaction vessel, charge sulfuric acid and the catalyst.

  • Chill the mixture to 20°C and add 5-ethyl-2-methylpyridine over a period of 30 minutes.

  • Heat the reaction mixture to 158-160°C.

  • Add 60% nitric acid incrementally over 12 hours.

  • After the addition is complete, distill off the excess nitric acid.

Step 2: Esterification

  • Cool the reaction mixture to 50°C and add methanol.

  • Reflux the mixture for 6 hours at 60-70°C.[5]

  • After the reaction is complete, distill off the excess methanol and cool the residue to 25°C.

  • Adjust the pH to 7.0 and extract the product with a suitable organic solvent (e.g., MDC).

  • Distill off the solvent to obtain the crude product, which can be further purified by fractional distillation.[5]

Protocol 2: Fischer Esterification of 2,6-Dimethyl-nicotinic Acid

This is a classic and widely used method for esterification.

  • Suspend 2,6-dimethyl-nicotinic acid in methanol.

  • Slowly add concentrated sulfuric acid to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for approximately 17 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture to dryness under reduced pressure.

  • Neutralize the residue to pH 7 using an ice-cold saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis via Oxidation of 2,6-Lutidine and Diesterification

This method involves the initial oxidation of both methyl groups of 2,6-lutidine to form 2,6-pyridinedicarboxylic acid, followed by esterification.

Step 1: Oxidation of 2,6-Lutidine

  • In a 250ml flask, add 2,6-lutidine (0.2 mol) and 150ml of water.

  • Heat the mixture to 80°C.

  • Add potassium permanganate (0.8-0.9 mol) in batches, maintaining the temperature at 75-80°C with stirring for 35 minutes.[4]

  • Monitor the reaction by TLC. Once the reaction is complete, adjust the pH of the reaction solution to 3-4 with 2mol/l hydrochloric acid.[4]

  • Cool the reaction liquid to 20-25°C to precipitate the 2,6-pyridinedicarboxylic acid.[4]

Step 2: Diesterification

  • The obtained 2,6-pyridinedicarboxylic acid is then reacted with methanol in the presence of sulfuric acid to generate the dimethyl ester.[4]

Visualizing the Synthetic Workflow

To better illustrate the general process, the following diagram outlines the key stages in the synthesis and purification of this compound.

G Start Starting Material (e.g., 2,6-Lutidine or 2-Methyl-5-ethylpyridine) Reaction Chemical Transformation (Oxidation / Esterification) Start->Reaction Reagents & Catalysts Workup Reaction Work-up (Neutralization, Quenching) Reaction->Workup Crude Mixture Extraction Product Extraction (Liquid-Liquid Extraction) Workup->Extraction Neutralized Mixture Purification Purification (Distillation / Chromatography) Extraction->Purification Crude Product in Organic Phase Product Final Product: 2,6-Dimethyl-nicotinic acid methyl ester Purification->Product Purified Product

Caption: A generalized workflow for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethyl-nicotinic Acid Methyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2,6-Dimethyl-nicotinic acid methyl ester, ensuring compliance with regulations and minimizing environmental impact.

Key Safety and Hazard Information

Proper disposal procedures are informed by the inherent hazards of the substance. The following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation Causes skin irritation.[1]P264, P280, P302+P352, P332+P313, P362[1]
Eye Irritation Causes serious eye irritation.[1]P280, P305+P351+P338, P337+P313[1]
Respiratory Irritation May cause respiratory irritation.[1]P261, P271, P304+P340, P312[1]
Aquatic Hazard Harmful to aquatic life.[1]P273[1]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Adherence to local, state, and federal regulations is mandatory.

Waste Characterization and Segregation:
  • Hazardous Waste Determination: Based on its properties as a pyridine derivative, this chemical waste may be classified as hazardous. While not specifically listed, it may fall under RCRA waste codes for pyridine and its derivatives, such as D038 (Toxicity Characteristic for pyridine) or F005 (spent solvent wastes).[1][2][3] A formal hazardous waste determination should be conducted by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Keep waste this compound separate from other chemical waste streams to avoid incompatible reactions. Do not mix it with other wastes. It is incompatible with strong oxidizing agents and strong bases.

On-Site Accumulation and Storage:
  • Containers: Use the original container or a clearly labeled, compatible, and sealed waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound." The accumulation start date should also be clearly marked.

  • Storage Location: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

Off-Site Disposal:
  • Licensed Disposal Vendor: Arrange for the pickup and disposal of the waste through a licensed hazardous waste disposal company. Your institution's EHS department will typically manage this process.

  • Documentation: Ensure all required waste manifests are completed accurately for transportation and disposal.

Spill and Contaminated Material Disposal:
  • In the event of a spill, avoid generating dust.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a respirator if dust is present.

  • Sweep or shovel the spilled material into a suitable, labeled container for disposal as hazardous waste.[4]

  • Clean the affected area thoroughly.

Experimental Protocol: Alkaline Hydrolysis for Pre-Treatment

For laboratories equipped to perform chemical pre-treatment of waste, alkaline hydrolysis can be employed to convert the ester to its corresponding carboxylate salt and alcohol, which may be less hazardous. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Objective: To hydrolyze this compound to sodium 2,6-dimethylnicotinate and methanol.

Materials:

  • Waste this compound

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • Appropriate work-up and extraction solvents (e.g., water, diethyl ether)

  • pH paper or pH meter

Procedure:

  • In a fume hood, place the waste this compound into a round-bottom flask equipped with a stir bar.

  • For each mole of the ester, add an excess of aqueous sodium hydroxide solution (e.g., 1.5 to 2 equivalents in a 2 M solution).

  • Assemble a reflux apparatus and heat the mixture to reflux with stirring. The reaction time will vary, but refluxing for 1-2 hours is a typical starting point for simple ester hydrolysis.[5] The reaction should be monitored for completion (e.g., by thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solution will contain sodium 2,6-dimethylnicotinate and methanol in an aqueous solution.

  • This hydrolyzed solution must still be disposed of as hazardous waste, but its chemical nature has been altered. Clearly label the waste container with the contents of the final solution.

Note: This is a generalized procedure. The reaction conditions may need to be optimized. Always consult with your institution's safety protocols before conducting any chemical treatment of waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste assess_quantity Assess quantity and nature of waste start->assess_quantity is_spill Is it a spill or contaminated material? assess_quantity->is_spill spill_cleanup Follow spill cleanup procedure: - Wear appropriate PPE - Contain and collect material - Place in a labeled hazardous waste container is_spill->spill_cleanup Yes pure_waste Is it unused or surplus chemical? is_spill->pure_waste No collect_waste Collect in a labeled hazardous waste container spill_cleanup->collect_waste pre_treatment Consider on-site pre-treatment (e.g., hydrolysis)? pure_waste->pre_treatment perform_hydrolysis Perform alkaline hydrolysis protocol pre_treatment->perform_hydrolysis Yes, if equipped and trained pre_treatment->collect_waste No perform_hydrolysis->collect_waste storage Store in designated satellite accumulation area collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs disposal Dispose through a licensed hazardous waste vendor contact_ehs->disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2,6-Dimethyl-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Dimethyl-nicotinic acid methyl ester in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Primary Hazards: The main hazards associated with handling similar nicotinic acid derivatives include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[2][3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact and inhalation.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[6]To prevent skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[6] A face shield may be necessary for splash hazards.To protect eyes from serious irritation.[1]
Skin and Body Protection Laboratory coat.[6][7]To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][7]To prevent respiratory tract irritation.[4][5]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Procedure Step-by-Step Guidance
General Handling Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust or aerosols.[5] Wash hands thoroughly after handling.[1]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from incompatible materials such as strong oxidizing agents.[8]
Engineering Controls Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders or generating aerosols.[1] An eyewash station and safety shower should be readily available.[8]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.[1]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[9] If not breathing, give artificial respiration.[9] Seek medical attention if you feel unwell.[9]
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water.[2] Seek medical attention if symptoms occur.[9]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • PPE: All personnel involved in the cleanup must wear appropriate PPE.

Waste Disposal:

  • Chemical Waste: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] All waste disposal must be in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, filter paper, and empty containers, should be treated as hazardous waste and disposed of accordingly.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Assess Risks B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Area (Fume Hood) B->C D Weigh/Transfer Compound C->D Proceed when ready E Perform Experiment D->E F Store Properly (Cool, Dry, Tightly Sealed) E->F J Spill Occurs E->J If accident occurs K Exposure Occurs (Skin/Eye/Inhalation) E->K If accident occurs G Segregate Waste (Chemical & Contaminated PPE) F->G After experiment H Label Waste Containers G->H I Dispose via Approved Hazardous Waste Stream H->I L Follow Spill Protocol (Evacuate, Contain, Clean) J->L M Administer First Aid (Flush, Fresh Air) K->M N Seek Medical Attention M->N

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.